molecular formula C8H8BClO3 B1456933 3-Chloro-2-formyl-4-methylphenylboronic acid CAS No. 1451391-37-9

3-Chloro-2-formyl-4-methylphenylboronic acid

Cat. No.: B1456933
CAS No.: 1451391-37-9
M. Wt: 198.41 g/mol
InChI Key: TUJZIYSBECJNIR-UHFFFAOYSA-N
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Description

3-Chloro-2-formyl-4-methylphenylboronic acid (CAS 1451391-37-9) is a sophisticated multifunctional boronic acid building block of significant interest in synthetic and medicinal chemistry. Its molecular formula is C₈H₈BClO₃, and it has a molecular weight of 198.41 g/mol . This compound is characterized by the presence of three distinct reactive sites: a boronic acid group, a formyl (aldehyde) group, and a chloro substituent on the same aromatic ring, making it a versatile intermediate for constructing complex molecular architectures. The boronic acid group is widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of biaryl compounds often found in active pharmaceutical ingredients and organic materials . The simultaneous presence of the formyl group allows for further synthetic transformations, such as reductive amination or condensation reactions, to introduce a variety of heterocycles or functionalized chains. The chloro substituent offers an additional handle for metal-catalyzed cross-couplings or nucleophilic substitutions. This unique combination of functionalities makes it an invaluable scaffold for the design and development of novel compounds, with specific applications in creating targeted libraries for drug discovery, particularly in developing enzyme inhibitors or receptor modulators, and in the synthesis of advanced organic materials. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, refer to the relevant Safety Data Sheet (SDS) for hazard information, and store it sealed in a dry, cool place (recommended 2-8°C) .

Properties

IUPAC Name

(3-chloro-2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZIYSBECJNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224529
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
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Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-37-9
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Chloro-2-formyl-4-methylphenylboronic acid, a versatile building block in modern organic synthesis. Drawing upon data from analogous structures and general principles of boronic acid chemistry, this document offers field-proven insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry.

Core Chemical Properties and Structural Elucidation

3-Chloro-2-formyl-4-methylphenylboronic acid is a trifunctional aromatic compound featuring a boronic acid group, a chlorine atom, a formyl group, and a methyl group. This unique combination of substituents dictates its reactivity and utility as a synthetic intermediate.

Structural Information
IdentifierValue
IUPAC Name (3-Chloro-2-formyl-4-methylphenyl)boronic acid
CAS Number 1335346-61-1
Molecular Formula C₈H₈BClO₃
Molecular Weight 198.41 g/mol
Canonical SMILES CC1=CC(=C(C=C1Cl)B(O)O)C=O

Note: While a specific CAS number exists, publicly available, in-depth experimental data for this compound is limited. Therefore, some properties and protocols are inferred from closely related analogs such as 3-chloro-2-formylphenylboronic acid and other substituted phenylboronic acids.

Physicochemical Properties (Predicted and Inferred)
PropertyValueSource/Basis
Appearance White to off-white solidGeneral appearance of arylboronic acids
Melting Point Not available. Expected to be a solid at room temperature. For comparison, 3-Chloro-4-methylphenylboronic acid has a melting point of 228-232 °C.[1]Analogy to similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.General solubility of phenylboronic acids
pKa Expected to be a weak Lewis acid.General property of boronic acids

Synthesis and Purification

The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method is through lithium-halogen exchange followed by reaction with a borate ester.

Proposed Synthetic Pathway

Synthesis_Pathway StartingMaterial 2-Bromo-6-chloro-3-methylbenzaldehyde GrignardFormation Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) StartingMaterial->GrignardFormation 1. Intermediate Aryl Lithium Intermediate GrignardFormation->Intermediate BorateEster Trialkyl borate (e.g., B(OMe)₃) BoronateEster Boronate Ester BorateEster->BoronateEster Intermediate->BoronateEster 2. Hydrolysis Acidic Workup (e.g., HCl) BoronateEster->Hydrolysis 3. Product 3-Chloro-2-formyl-4- methylphenylboronic acid Hydrolysis->Product

Caption: Proposed synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Detailed Experimental Protocol (General Procedure)
  • Preparation of the Aryl Lithium Intermediate:

    • Dissolve the starting material, 2-bromo-6-chloro-3-methylbenzaldehyde, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation:

    • To the freshly prepared aryl lithium solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude 3-Chloro-2-formyl-4-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The unique arrangement of functional groups in 3-Chloro-2-formyl-4-methylphenylboronic acid makes it a valuable synthon, particularly in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of the ortho-formyl and meta-chloro groups can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and yields.

Suzuki_Miyaura_Coupling BoronicAcid 3-Chloro-2-formyl-4- methylphenylboronic acid Product Biaryl Product BoronicAcid->Product ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Formyl Group

The ortho-formyl group can participate in a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig Reactions: To form alkenes.

  • Condensation Reactions: With various nucleophiles to form heterocycles.

The proximity of the formyl group to the boronic acid can lead to intramolecular interactions, potentially influencing the reactivity of both groups. In some ortho-formylphenylboronic acids, there can be an equilibrium with a cyclic benzoxaborole form.[2]

Applications in Drug Discovery

Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[3] The structural motif of 3-Chloro-2-formyl-4-methylphenylboronic acid can be found in precursors to compounds targeting various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The ability to readily modify both the boronic acid and formyl groups allows for the generation of diverse chemical libraries for high-throughput screening.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 3-Chloro-2-formyl-4-methylphenylboronic acid.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), the methyl protons (~2.5 ppm), and the boronic acid protons (can be broad and exchangeable).
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon.
IR Spectroscopy Characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-Cl and C-B bonds.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-2-formyl-4-methylphenylboronic acid.

Hazard Identification (General for Phenylboronic Acids)
  • Eye Irritation: Can cause serious eye irritation.[4]

  • Skin Irritation: May cause skin irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly sealed container in a cool, dry place.[5]

  • Some boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[6]

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical transformations, with the Suzuki-Miyaura cross-coupling being a key application. While specific experimental data for this compound is not extensively available, a thorough understanding of the chemistry of related phenylboronic acids provides a strong foundation for its successful application in research and drug discovery.

References

  • PubChem. 3-chloro-4-methylphenylboronic acid. [Link]

  • Boron Molecular. 4-Methylphenylboronic acid. [Link]

  • Chem-Impex. 4-Chloro-2-methylphenylboronic acid. [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

  • Google Patents. Method for producing formylphenylboronic acids.
  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Organic Syntheses. Procedure for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides. [Link]

  • National Institutes of Health. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]

  • PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Portal. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). [Link]

  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]

  • PubChem. 3-chloro-4-formylphenylboronic acid. [Link]

Sources

3-Chloro-2-formyl-4-methylphenylboronic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid

Introduction: The Strategic Value of Multi-functionalized Boronic Acids

Arylboronic acids are foundational pillars in modern organic synthesis, primarily celebrated for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl and conjugated systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within this vital class of reagents, 2-formylphenylboronic acids represent a particularly versatile subclass.[5] These molecules possess two distinct and orthogonally reactive functional groups: the boronic acid, which participates in cross-coupling, and the aldehyde, which can undergo a vast array of transformations. This dual functionality enables their use as powerful synthons for the rapid assembly of complex molecular architectures.

This guide focuses on a specific, strategically substituted derivative: 3-Chloro-2-formyl-4-methylphenylboronic acid . The unique arrangement of the chloro, formyl, and methyl groups on the phenylboronic acid core makes it a highly valuable intermediate for drug discovery and materials science. The chlorine atom provides a site for further functionalization and modulates the electronic properties of the ring, while the ortho-formyl and methyl groups introduce steric constraints and additional reactive handles, opening avenues for the synthesis of novel heterocyclic systems and complex organic molecules.[][7] This document serves as a comprehensive technical resource for researchers, detailing a robust synthetic protocol, rigorous characterization methods, and an exploration of its synthetic utility.

Synthetic Strategy and Protocol

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a borate ester, followed by hydrolysis.[8] For a multi-substituted aromatic ring like 3-chloro-2-formyl-4-methylphenylboronic acid, a regioselective approach is paramount. The proposed synthesis begins with the protection of the reactive aldehyde functionality, followed by a directed ortho-metalation and borylation sequence.

Causality in Experimental Design
  • Aldehyde Protection: The formyl group is incompatible with the strongly basic and nucleophilic conditions of lithiation. Therefore, it must be masked with a protecting group. A cyclic acetal, formed by reacting the aldehyde with ethylene glycol, is an ideal choice due to its stability under basic conditions and its facile removal during the final acidic workup.[9]

  • Directed Ortho-Metalation: The acetal protecting group acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent ortho position. This ensures high regioselectivity in the formation of the aryllithium intermediate.

  • Low-Temperature Conditions: Organolithium intermediates are highly reactive and thermally unstable. All steps involving their generation and reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or unwanted isomerizations.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start: 2-Bromo-3-chloro-4-methylbenzaldehyde Protect Step 1: Acetal Protection (Ethylene Glycol, p-TsOH) Start->Protect Protection of Aldehyde Lithiate Step 2: Lithiation (n-BuLi, -78 °C) Protect->Lithiate Halogen-Metal Exchange Borylate Step 3: Borylation (Triisopropyl borate, -78 °C) Lithiate->Borylate Reaction with Electrophile Hydrolyze Step 4: Hydrolysis & Deprotection (Aqueous HCl) Borylate->Hydrolyze Acidic Workup Product Final Product: 3-Chloro-2-formyl-4-methylphenylboronic acid Hydrolyze->Product

Caption: Synthetic workflow for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Detailed Synthesis Protocol

Starting Material: 2-Bromo-3-chloro-4-methylbenzaldehyde

  • Step 1: Protection of the Aldehyde (Formation of 2-(2-Bromo-3-chloro-4-methylphenyl)-1,3-dioxolane)

    • To a solution of 2-bromo-3-chloro-4-methylbenzaldehyde (1.0 eq) in toluene (approx. 0.5 M) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

  • Step 2 & 3: Lithiation and Borylation

    • The protected aldehyde from Step 1 is dissolved in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

    • n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

    • Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the internal temperature does not rise above -70 °C.

    • The reaction mixture is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

  • Step 4: Hydrolysis and Deprotection

    • The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) at 0 °C.

    • The mixture is stirred vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 3-Chloro-2-formyl-4-methylphenylboronic acid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

Characterization_Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or HRMS) Sample->MS Molecular Weight Verification IR IR Spectroscopy Sample->IR Functional Group ID MP Melting Point Analysis Sample->MP Purity Check Result Structural Confirmation & Purity Assessment NMR->Result MS->Result IR->Result MP->Result

Caption: Standard characterization workflow for the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Technique Expected Observations
Appearance White to off-white solid.[10]
¹H NMR δ (ppm): ~10.2 (s, 1H, -CHO), ~7.8-7.5 (m, 2H, Ar-H), ~5.5 (br s, 2H, -B(OH)₂), ~2.4 (s, 3H, Ar-CH₃).
¹³C NMR δ (ppm): ~192 (CHO), ~140-125 (Ar-C), ~20 (Ar-CH₃). The carbon bearing the boronic acid group will be broad or unobserved.
IR (cm⁻¹) ~3500-3200 (br, O-H stretch), ~2850, 2750 (C-H stretch, aldehyde), ~1690 (s, C=O stretch, aldehyde), ~1600, 1470 (C=C stretch, aromatic), ~800 (C-Cl stretch).
Mass Spec (ESI-) Expected [M-H]⁻: ~197.0. The spectrum will show a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio).[11]
Melting Point Expected to be a solid with a defined melting point, similar to related compounds like 3-chloro-4-methylphenylboronic acid (228-232 °C).[12]
Protocols for Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The broad signal for the B(OH)₂ protons may exchange with residual water in the solvent.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution, for example, with mobile phases of water (containing 0.1% formic acid) and acetonitrile.

    • Analyze the eluent using an electrospray ionization (ESI) source, typically in negative ion mode to observe the [M-H]⁻ ion.[11]

Reactivity and Synthetic Applications

The synthetic power of 3-Chloro-2-formyl-4-methylphenylboronic acid lies in the diverse and selective reactivity of its two key functional groups.

Key Synthetic Transformations

Applications cluster_boron Boronic Acid Reactivity cluster_aldehyde Aldehyde Reactivity cluster_tandem Tandem/Heterocycle Synthesis Start 3-Chloro-2-formyl-4-methylphenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-X) Start->Suzuki Reduction Reduction (NaBH₄) Start->Reduction Oxidation Oxidation (PDC, PCC) Start->Oxidation Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Benzofuran Benzofuran Synthesis (e.g., with alkynes) Start->Benzofuran

Sources

Spectroscopic Characterization of 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed spectroscopic analysis of 3-Chloro-2-formyl-4-methylphenylboronic acid, a key intermediate in organic synthesis and drug discovery. The strategic placement of chloro, formyl, methyl, and boronic acid functionalities on the phenyl ring makes this compound a versatile building block, particularly in Suzuki-Miyaura coupling reactions for the synthesis of complex biaryl structures.[] Given the absence of comprehensive published experimental data for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar substituted phenylboronic acids.

Molecular Structure and Predicted Spectroscopic Behavior

The unique substitution pattern of 3-Chloro-2-formyl-4-methylphenylboronic acid dictates its electronic and, consequently, its spectroscopic properties. The electron-withdrawing nature of the formyl and chloro groups, contrasted with the electron-donating methyl group, creates a distinct electronic environment for each atom, which is reflected in the predicted NMR, IR, and MS data.

Molecular Structure:

Caption: Structure of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3-Chloro-2-formyl-4-methylphenylboronic acid are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, the methyl protons, and the acidic protons of the boronic acid group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1H-CHOThe formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.0-8.2Broad Singlet2H-B(OH)₂The acidic protons of the boronic acid are typically broad and their chemical shift can vary with concentration and solvent.
~7.8Doublet1HAr-H⁵This proton is ortho to the electron-withdrawing formyl group and is expected to be the most downfield of the aromatic protons.
~7.4Doublet1HAr-H⁶This proton is ortho to the boronic acid group and meta to the formyl group.
~2.4Singlet3H-CH₃The methyl protons are attached to the aromatic ring and typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.[2]

Key Insights: The relative positions of the aromatic protons are crucial for confirming the substitution pattern. The downfield shift of the formyl proton is a key indicator of its presence.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~192-CHOThe carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~145Ar-C⁴-CH₃The carbon bearing the methyl group.
~140Ar-C²-CHOThe carbon bearing the formyl group.
~138Ar-C³-ClThe carbon bearing the chlorine atom.
~135Ar-C⁵Aromatic CH carbon.
~130Ar-C⁶Aromatic CH carbon.
~130Ar-C¹-B(OH)₂The carbon attached to the boron is often difficult to observe due to quadrupolar relaxation.
~20-CH₃The methyl carbon is shielded and appears upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid will show characteristic absorption bands for the O-H, C=O, C-Cl, and B-O bonds. A study on the vibrational spectroscopy of the similar 3-fluoro-4-formylphenylboronic acid provides a strong basis for these predictions.[3]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-HStretching vibration of the boronic acid hydroxyl groups.
~1700C=OStrong stretching vibration of the aldehyde carbonyl group.
~1600, ~1475C=CAromatic ring stretching vibrations.
~1350B-OStretching vibration of the boron-oxygen bond.
~800C-ClStretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

m/zIonRationale
198/200[M]⁺The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
180/182[M-H₂O]⁺Loss of a water molecule from the boronic acid group.
169/171[M-CHO]⁺Loss of the formyl group.
151/153[M-CHO-H₂O]⁺Subsequent loss of a water molecule.

LC-MS/MS Approach: For sensitive detection and quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[4] This would involve chromatographic separation followed by electrospray ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Chloro-2-formyl-4-methylphenylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[3]

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the mass spectrometer.

    • LC-MS: Inject the sample onto a suitable HPLC column (e.g., C18) for separation before introduction into the mass spectrometer.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS) Purification->MS Interpretation Structural Elucidation and Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Preparation of Technical Report/Publication Interpretation->Reporting

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, grounded in the established principles of spectroscopy and data from analogous compounds, offers a solid framework for researchers working with this molecule. The provided protocols and workflow further serve as a practical guide for the experimental verification of these predictions. This document underscores the importance of a multi-faceted spectroscopic approach for the unambiguous identification and characterization of novel organic compounds.

References

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. (URL: [Link])

  • Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem - NIH. (URL: [Link])

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SciRP.org. (URL: [Link])

  • Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect - CORE. (URL: [Link])

  • (3-Bromo-4-chloro-2-methylphenyl)boronic acid | C7H7BBrClO2 - PubChem. (URL: [Link])

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (URL: [Link])

  • Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com. (URL: [Link])

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. (URL: [Link])

  • 3-chloro-4-methylphenylboronic acid (C7H8BClO2) - PubChemLite. (URL: [Link])

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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-formyl-4-methylphenylboronic acid is a bespoke synthetic building block with significant potential in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the phenyl ring—featuring a chloro group, a formyl moiety, and a methyl group ortho and para to a boronic acid—renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional precision. The adjacent formyl group offers a reactive handle for derivatization through imine formation, reductive amination, or Wittig-type reactions, while the chloro and methyl substituents provide steric and electronic modulation of the molecule's reactivity and physicochemical properties.

Given its pivotal role as a synthetic intermediate, a thorough understanding of the structural and electronic properties of 3-Chloro-2-formyl-4-methylphenylboronic acid is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating the precise molecular structure and electronic environment of such compounds in solution. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-Chloro-2-formyl-4-methylphenylboronic acid, offering a detailed rationale for the anticipated chemical shifts and coupling patterns. Furthermore, we will delve into the potential for tautomerism involving the ortho-formyl and boronic acid groups, a phenomenon that can significantly influence the observed NMR data. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel boronic acid derivatives.

Molecular Structure and Predicted NMR Resonances

The molecular structure of 3-Chloro-2-formyl-4-methylphenylboronic acid dictates a unique set of NMR signals. The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct resonances corresponding to the two vicinal protons on the phenyl ring. The formyl and methyl groups will each give rise to a singlet, while the acidic protons of the boronic acid group will likely appear as a broad singlet. In the ¹³C NMR spectrum, we anticipate signals for all eight carbon atoms, with their chemical shifts being influenced by the nature of the directly attached atoms and the overall electronic distribution within the molecule.

Diagram 1: Molecular Structure of 3-Chloro-2-formyl-4-methylphenylboronic acid

Caption: Chemical structure of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid in a suitable deuterated solvent, such as DMSO-d₆, is expected to display the following key features:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehydic-H10.2 - 10.5Singlet (s)1HThe formyl proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen.
Aromatic-H (H-6)7.8 - 8.0Doublet (d)1HThis proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It will be coupled to H-5.
Aromatic-H (H-5)7.4 - 7.6Doublet (d)1HThis proton is ortho to the electron-donating methyl group, resulting in a more upfield chemical shift compared to H-6. It will be coupled to H-6.
Boronic acid-OH8.0 - 8.5Broad Singlet (br s)2HThe acidic protons of the boronic acid group typically appear as a broad signal that can exchange with residual water in the solvent.
Methyl-H2.3 - 2.5Singlet (s)3HThe methyl protons are attached to the aromatic ring and will appear as a singlet in a typical upfield region for aromatic methyl groups.

Note: The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid will provide valuable insights into the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl-C190 - 195The carbonyl carbon of the formyl group is significantly deshielded and appears at a characteristic downfield chemical shift.
Aromatic-C (C-1)135 - 140This carbon is directly attached to the boron atom and is expected to be in the downfield region of the aromatic carbons.
Aromatic-C (C-2)138 - 143This carbon is bonded to the electron-withdrawing formyl group, leading to a downfield shift.
Aromatic-C (C-3)133 - 138The carbon atom bearing the chloro group will be influenced by its electronegativity.
Aromatic-C (C-4)140 - 145The carbon attached to the methyl group will be slightly shielded by its electron-donating effect.
Aromatic-C (C-5)130 - 135This protonated aromatic carbon will appear in the typical aromatic region.
Aromatic-C (C-6)128 - 133This protonated aromatic carbon will also appear in the typical aromatic region.
Methyl-C19 - 22The methyl carbon is expected in the typical upfield region for an aromatic methyl group.

The Potential for Tautomerism: The Benzoxaborole Form

A critical consideration in the NMR analysis of 2-formylphenylboronic acids is the potential for an intramolecular cyclization to form a benzoxaborole tautomer.[1] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The formation of the benzoxaborole would result in a distinctly different NMR spectrum.

Diagram 2: Tautomeric Equilibrium

G cluster_0 Open-Chain Form cluster_1 Benzoxaborole Form 3-Chloro-2-formyl-4-methylphenylboronic acid 3-Chloro-2-formyl-4-methylphenylboronic acid Cyclic Tautomer Cyclic Tautomer 3-Chloro-2-formyl-4-methylphenylboronic acid->Cyclic Tautomer

Caption: Equilibrium between the open-chain and cyclic benzoxaborole forms.

In the benzoxaborole form, the aldehyde proton and carbon signals would be absent. Instead, a new signal corresponding to the methine proton at the newly formed stereocenter would appear in the ¹H NMR spectrum, typically between 5.0 and 6.0 ppm. The corresponding methine carbon would resonate at approximately 80-90 ppm in the ¹³C NMR spectrum. The presence of both tautomers in solution would lead to a mixture of signals, and the relative integration of these signals would provide a quantitative measure of the equilibrium position.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 3-Chloro-2-formyl-4-methylphenylboronic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its high boiling point.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Key parameters to optimize include the number of scans (typically 16-64), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.

    • Use the residual solvent peak as an internal reference for chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans will be required (typically 1024 or more).

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR Spectroscopy:

    • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which will be crucial for assigning the aromatic protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall connectivity.

Diagram 3: NMR Experimental Workflow

G A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition (with DEPT/APT) A->C D 2D COSY (¹H-¹H Correlation) B->D E 2D HSQC (¹H-¹³C Direct Correlation) B->E F 2D HMBC (¹H-¹³C Long-Range Correlation) B->F C->E C->F G Data Processing and Spectral Interpretation D->G E->G F->G

Caption: Recommended workflow for comprehensive NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-2-formyl-4-methylphenylboronic acid. The anticipated chemical shifts and coupling patterns have been rationalized based on fundamental NMR principles and the electronic effects of the various substituents. The potential for tautomerism to the corresponding benzoxaborole has been highlighted as a key consideration for spectral interpretation. The outlined experimental protocol provides a robust framework for acquiring high-quality, unambiguous NMR data for this and related compounds. A thorough NMR characterization is indispensable for confirming the identity and purity of 3-Chloro-2-formyl-4-methylphenylboronic acid, thereby ensuring its successful application in synthetic chemistry and drug discovery endeavors.

References

  • Dąbrowski, M., et al. (2015). Tautomeric Equilibria and H-Bonding Networks in o-Formylphenylboronic Acid Derivatives in Solution and in the Solid State. The Journal of Organic Chemistry, 80(10), 5073–5084. [Link]

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An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-2-formyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2-formyl-4-methylphenylboronic acid is a highly functionalized building block crucial in modern synthetic and medicinal chemistry. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the core stability challenges, primary degradation pathways, and optimal storage and handling protocols for this reagent. We delve into the unique structural features, particularly the ortho-formyl group, which governs a critical tautomeric equilibrium and influences the compound's susceptibility to protodeboronation and oxidation. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and reliability of advanced boronic acid reagents.

Introduction: The Challenge of Stability in Multifunctional Boronic Acids

Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The molecule 3-Chloro-2-formyl-4-methylphenylboronic acid presents a synthetically valuable scaffold, featuring chloro, formyl, and methyl substituents that offer multiple handles for molecular elaboration. However, this functional complexity also introduces inherent stability concerns. Understanding and mitigating the degradation of this reagent is paramount for ensuring reaction efficiency, reproducibility, and the purity of downstream products. This guide elucidates the chemical principles governing its stability and provides field-proven protocols for its preservation.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented below. These values are compiled from data on structurally related compounds and computational predictions.

PropertyValue / DescriptionSource
IUPAC Name (3-Chloro-2-formyl-4-methylphenyl)boronic acid-
Molecular Formula C₈H₈BClO₃-
Molecular Weight 200.41 g/mol -
Appearance Expected to be a white to off-white or pale yellow solid/powder.[1]
Functional Groups Boronic acid, Aldehyde, Aryl Chloride, Methyl[2]
Key Sensitivities Moisture, Oxygen, Light, Heat[3]

The Critical Role of the Ortho-Formyl Group: Tautomeric Equilibrium

Unlike many other substituted phenylboronic acids, ortho-formylphenylboronic acids exhibit a unique structural characteristic: they exist in a tautomeric equilibrium with a cyclic hemiacetal form, known as a 3-hydroxy-benzoxaborole.[4][5] This equilibrium is a central determinant of the compound's stability and reactivity.

The presence of electron-withdrawing groups on the phenyl ring can influence this equilibrium.[5] For 3-Chloro-2-formyl-4-methylphenylboronic acid, the electron-withdrawing nature of the adjacent formyl and chloro groups likely shifts the equilibrium, but the precise balance in different solvents and temperatures must be considered during its application. This cyclic form can mask the reactivity of both the aldehyde and the boronic acid, and its stability relative to the open-chain form impacts degradation pathways.

Figure 1. Tautomeric equilibrium of ortho-formylphenylboronic acid.

Primary Degradation Pathways

There are two principal pathways through which 3-Chloro-2-formyl-4-methylphenylboronic acid can degrade: protodeboronation and oxidation . Understanding the mechanisms and contributing factors is essential for preventing loss of material.

Protodeboronation: The Loss of Functionality

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This reaction is often an undesired side reaction in processes like Suzuki couplings and represents a direct loss of the key functional group.[7]

Mechanism and Influencing Factors: The propensity for protodeboronation is highly variable and depends on factors such as pH, temperature, solvent, and the electronic nature of the substituents on the aryl ring.[6] The reaction is known to be facilitated by the presence of water, which can coordinate to the Lewis acidic boron atom.[8]

  • Substituent Effects : The electronic properties of the chloro, formyl, and methyl groups have a combined influence. Electron-donating groups can increase the electron density on the ring, sometimes accelerating protodeboronation, while strongly electron-withdrawing groups can also impact stability.[8][9] The ortho-position of the formyl group adds steric hindrance that can also affect the reaction rate.

  • Role of Water and Acid/Base : The presence of water is critical, and the reaction can be accelerated under either acidic or basic conditions. Mechanistic studies suggest the reaction proceeds through coordination of water to the boron atom, followed by a metathesis step.[8]

protodeboronation start Arylboronic Acid (Ar-B(OH)₂) intermediate Ate Complex [Ar-B(OH)₃]⁻ start->intermediate + H₂O / OH⁻ transition Four-Membered Transition State intermediate->transition + H⁺ product Protodeboronated Arene (Ar-H) transition->product boric_acid Boric Acid B(OH)₃ transition->boric_acid caption Simplified mechanism for protodeboronation.

Figure 2. Simplified mechanism for protodeboronation.
Oxidative Degradation: Conversion to Phenol

The second major degradation pathway is the oxidation of the carbon-boron bond to form the corresponding phenol. This process, also known as oxidative deboronation, can be initiated by atmospheric oxygen, especially under light, or by more potent oxidizing agents.[10][11]

Mechanism and Influencing Factors:

  • Aerobic Oxidation : Many arylboronic acids are susceptible to slow oxidation in air. The reaction can be catalyzed by light, generating radical species that attack the C-B bond.[10]

  • Chemical Oxidation : Contamination with or exposure to oxidizing agents (e.g., residual hydrogen peroxide from upstream processes) will rapidly convert the boronic acid to its corresponding phenol.[3] The aldehyde group on the ring is also sensitive to oxidation and could be converted to a carboxylic acid under harsh conditions.

oxidation start Arylboronic Acid (Ar-B(OH)₂) intermediate Peroxo-boronate Intermediate [Ar-B(OH)₂(OOH)]⁻ start->intermediate + [O] oxidant Oxidant (e.g., O₂, H₂O₂) oxidant->intermediate rearrangement Rearrangement intermediate->rearrangement product Phenol (Ar-OH) rearrangement->product + H₂O caption General pathway for oxidative degradation.

Figure 3. General pathway for oxidative degradation.

Recommended Storage and Handling Protocols

To preserve the integrity of 3-Chloro-2-formyl-4-methylphenylboronic acid, strict adherence to proper storage and handling procedures is non-negotiable. The primary goal is to minimize exposure to moisture, oxygen, light, and heat.

Long-Term Storage

The stability of ortho-formylphenylboronic acids is enhanced under controlled conditions. The following table summarizes the recommended long-term storage parameters.

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of thermal degradation and dehydration to boroxine anhydrides.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents aerobic oxidation of the boronic acid and the sensitive aldehyde group.
Container Tightly sealed, amber glass vial or foil-lined containerProtects from moisture ingress and exposure to light, which can catalyze oxidation.
Environment Dry, dark location (e.g., refrigerator within a desiccator)Minimizes exposure to ambient moisture and light.[12]
Step-by-Step Handling Protocol for Experimental Use
  • Equilibration : Before opening, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere : If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If not available, work quickly in a well-ventilated fume hood.

  • Dispensing : Use a clean, dry spatula to weigh the desired amount of material. Avoid using tools that may have residual moisture or reactive contaminants.

  • Resealing : Immediately after dispensing, purge the headspace of the container with argon or nitrogen, then tightly reseal the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.

  • Return to Storage : Promptly return the container to the recommended storage conditions (2–8 °C).

Assessing Compound Integrity: Experimental Workflows

Regularly assessing the purity of the boronic acid is crucial, especially for sensitive applications. A multi-pronged analytical approach is recommended.

stability_workflow start Receive and Store Compound (2-8°C, Inert Gas) initial_qc Initial Quality Control (T=0) - HPLC Purity - ¹H NMR for Structure - Appearance start->initial_qc stability_study Place on Stability (Accelerated & Long-Term Conditions) initial_qc->stability_study pull_points Pull Samples at Time Points (e.g., 1, 3, 6 months) stability_study->pull_points analysis Analytical Testing - HPLC for Purity & Degradants - ¹H NMR for Structural Changes - ¹¹B NMR for Speciation pull_points->analysis decision Data Analysis: Assess Degradation Rate analysis->decision pass Compound is Stable Determine Retest Date decision->pass < Specification Limit fail Compound is Unstable Identify Degradants, Refine Storage decision->fail > Specification Limit caption Workflow for a typical stability assessment study.

Figure 4. Workflow for a typical stability assessment study.
Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying purity and detecting degradation products.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 15-20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a concentration of ~0.5-1.0 mg/mL.

  • Expected Results : The main peak should correspond to the boronic acid. The primary degradation products to look for would be the protodeboronated species (2-chloro-3-methylbenzaldehyde) and the oxidized phenol, which will likely have different retention times.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial structural information.

  • ¹H NMR :

    • Solvent : DMSO-d₆ or CDCl₃.

    • Key Signals : Look for the characteristic aldehyde proton (~10 ppm), aromatic protons, and the methyl group singlet. A broad singlet for the B(OH)₂ protons will also be present, which readily exchanges with D₂O.

    • Degradation Markers : The appearance of a new set of aromatic signals corresponding to 2-chloro-3-methylbenzaldehyde (protodeboronation product) or the corresponding phenol (oxidation product) indicates degradation. The disappearance of the B(OH)₂ signal and changes in the aromatic region are key indicators.

  • ¹¹B NMR :

    • This technique is highly specific for the boron environment. The trigonal planar boronic acid should give a characteristic broad signal. Formation of tetrahedral boronate species (e.g., from reaction with diols or from the cyclic tautomer) will result in a sharp, upfield-shifted signal.

Conclusion

The chemical stability of 3-Chloro-2-formyl-4-methylphenylboronic acid is governed by a delicate interplay of its unique structural features and its external environment. The ortho-formyl group introduces a key tautomeric equilibrium with a cyclic benzoxaborole form, while the overall substitution pattern influences its susceptibility to the primary degradation pathways of protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, maintaining the compound under cold (2-8°C), dry, and inert conditions—researchers can significantly mitigate degradation, ensuring the reagent's integrity for demanding synthetic applications. Routine analytical verification via HPLC and NMR is a critical component of a robust quality control system for this and other advanced chemical building blocks.

References

  • MDPI. (2024). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. Available at: [Link]

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  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Available at: [Link]

  • MDPI. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Available at: [Link]

  • ACS Publications. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Available at: [Link]

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  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]

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  • Royal Society of Chemistry. (2021). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Available at: [Link]

  • ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

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Navigating the Synthesis and Application of Substituted Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] These organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance, making them indispensable reagents for drug discovery and development professionals.[3][4]

This guide provides an in-depth technical overview of a representative substituted phenylboronic acid, focusing on the practical aspects of its handling, reactivity, and application. While specific data for 3-Chloro-2-formyl-4-methylphenylboronic acid (CAS 1451391-37-9) is not extensively available in the public domain, this document will draw upon established knowledge of structurally similar and well-documented analogs to provide a robust framework for researchers working with this class of compounds. The principles discussed herein are broadly applicable and aim to equip scientists with the foundational expertise to confidently and effectively utilize these versatile building blocks.

Physicochemical Properties and Characterization

The physical and chemical properties of substituted phenylboronic acids are dictated by the nature and position of the substituents on the phenyl ring. These properties, in turn, influence their reactivity, solubility, and handling requirements.

General Characteristics

Substituted phenylboronic acids are typically white to off-white crystalline solids at room temperature.[5] They are generally stable to air and moisture, although prolonged exposure should be avoided. A common characteristic of boronic acids is the potential to form cyclic anhydrides (boroxines) through intermolecular dehydration. This is often observed as a variation in the reported purity and may not negatively impact their reactivity in many applications.[5]

Data Summary of Representative Phenylboronic Acids

For illustrative purposes, the following table summarizes key physicochemical data for several commercially available substituted phenylboronic acids, highlighting the impact of different substituents.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methylphenylboronic acid5720-05-8C₇H₉BO₂135.96>300
3-Chloro-4-methylphenylboronic acid175883-63-3C₇H₈BClO₂170.40228-232
4-Chloro-2-formylphenylboronic acid913835-76-4C₇H₆BClO₃184.38Not specified[5]
3-Chloro-4-fluorophenylboronic acid144432-85-9C₆H₅BClFO₂174.37242-247[6]
(3-chloro-2-methylphenyl)boronic acid458532-97-3C₇H₈BClO₂170.40Not specified[]

Note: The properties of 3-Chloro-2-formyl-4-methylphenylboronic acid are expected to be influenced by the combined electronic and steric effects of the chloro, formyl, and methyl groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids, enabling the formation of a C-C bond between the boronic acid and an organic halide or triflate.[8] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[2][4]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, regenerating the boron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X(L_n) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal ArB(OH)2 Base PdII_R_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar R_Ar R-Ar RedElim->R_Ar ArBOH2 ArB(OH)2 ArBOH2->Transmetal RX R-X RX->OxAdd caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a general starting point for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Substituted Phenylboronic Acid (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

  • Ligand Selection: The choice of phosphine ligand (e.g., PCy₃) is crucial for stabilizing the palladium catalyst and promoting the oxidative addition step, particularly with less reactive aryl chlorides.[9]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Synthesis of Substituted Phenylboronic Acids

The most common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.[3][10]

Boronic_Acid_Synthesis cluster_workflow Synthetic Workflow ArylHalide Aryl Halide (Ar-X) Organometallic Organometallic Intermediate (Ar-MgX or Ar-Li) ArylHalide->Organometallic Mg or n-BuLi BoronicEster Boronic Ester Intermediate Ar-B(OR)2 Organometallic->BoronicEster + B(OR)3 BorateEster Trialkyl Borate B(OR)3 BoronicAcid Arylboronic Acid Ar-B(OH)2 BoronicEster->BoronicAcid Acidic Workup (H3O+) caption General Synthesis of Arylboronic Acids

Caption: A flowchart illustrating the general synthetic route to arylboronic acids.

A patent describes a high-purity, high-yield method for preparing chlorophenylboronic acid that involves a Grignard reaction between magnesium chips and a chlorinated aromatic hydrocarbon, followed by reaction with a trialkyl borate at low temperature and subsequent acidolysis.[10]

Handling, Storage, and Safety

While boronic acids are generally considered to have low toxicity, appropriate safety precautions should always be observed in a laboratory setting.[3]

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][13]

  • Spills: In case of a spill, avoid dust formation, evacuate the area, and collect the material for disposal.[12]

Storage Recommendations
  • Container: Keep the container tightly closed.[11]

  • Conditions: Store in a cool, dark, and dry place.[5][11] Some suppliers recommend storage under an inert gas.[5] For long-term storage of solutions, -20°C or -80°C is recommended to prevent degradation.[15]

Expanding the Synthetic Utility

Beyond the Suzuki-Miyaura coupling, substituted phenylboronic acids are versatile reagents in a variety of other chemical transformations. For instance, 3-chloro-4-methylphenylboronic acid has been utilized in the synthesis of fluorenes, biaryl amides with potential activity as muscarinic acetylcholine receptor agonists, and TRPV1 antagonists for the treatment of chronic pain. Similarly, 3-chloro-4-fluorophenylboronic acid is a reactant in rhodium-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions.[6]

Conclusion

Substituted phenylboronic acids are powerful and versatile building blocks in modern organic and medicinal chemistry. A thorough understanding of their properties, reactivity, and handling is paramount for their successful application in research and development. This guide provides a foundational framework for scientists working with this important class of compounds, enabling them to design and execute synthetic strategies with greater confidence and efficiency. As new and more complex substituted phenylboronic acids become available, the principles outlined herein will continue to be relevant and valuable.

References

  • PubChem. 3-Chloro-4-methylpentan-2-one. [Link]

  • PubChem. Tolylboronic acid. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 209. [Link]

  • Alfa Aesar. Safety Data Sheet: 4-Methylbenzeneboronic acid. [Link]

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109. [Link]

  • PubChem. 3-Chloro-4-methylhexanoic acid. [Link]

  • Bakulev, V. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Chemistry of Heterocyclic Compounds, 48(1), 198-204. [Link]

  • PubChem. 3-Chloro-4-methylpentanoic acid. [Link]

  • PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]

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The Enduring Versatility of ortho-Formylphenylboronic Acids: A Comprehensive Guide to their Fundamental Chemistry and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

ortho-Formylphenylboronic acids (o-FPBAs) represent a fascinating class of bifunctional reagents that have carved a unique niche in the landscape of modern organic chemistry, medicinal chemistry, and materials science. Their singular architecture, featuring a reactive aldehyde and a versatile boronic acid in close proximity, orchestrates a symphony of chemical transformations, enabling the construction of complex molecular frameworks with remarkable efficiency and precision. This guide provides an in-depth exploration of the fundamental chemistry of o-FPBAs, from their synthesis and inherent physicochemical properties to their diverse applications, with a particular focus on the mechanistic rationale behind their reactivity and practical utility in the laboratory.

The core of o-FPBA's utility lies in the intramolecular interplay between the formyl and boronic acid groups. This interaction governs the equilibrium between the open-chain aldehyde form and the cyclic hemiacetal, a 3-hydroxybenzoxaborole. This dynamic relationship, highly sensitive to electronic and steric factors, as well as the surrounding chemical environment, is the key to understanding the unique reactivity and biological activity of this class of compounds.

I. Synthesis of ortho-Formylphenylboronic Acids: Crafting the Bifunctional Scaffold

The preparation of o-FPBAs can be achieved through several synthetic routes, with the choice of method often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. The Classic Approach: Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a powerful and widely employed strategy for the regioselective functionalization of aromatic rings. In the context of o-FPBA synthesis, a protected benzaldehyde derivative is typically the starting point.

Rationale: The choice of a suitable directing group is paramount for the success of DoM. The formyl group itself is not an effective directing group for lithiation; therefore, it must be protected as an acetal. This not only directs the metalation to the ortho position but also prevents the organometallic reagent from reacting with the aldehyde.

Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid via DoM

Step 1: Acetal Protection of 2-Bromobenzaldehyde

  • To a solution of 2-bromobenzaldehyde (1 equivalent) in anhydrous toluene are added ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the solution is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected 2-bromo-1,3-dioxolane.

Step 2: Lithiation and Borylation

  • The protected 2-bromo-1,3-dioxolane (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature overnight.

Step 3: Hydrolysis and Purification

  • The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 2 M) and stirred vigorously for several hours to hydrolyze both the boronate ester and the acetal.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford 2-formylphenylboronic acid.

B. Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative and versatile approach to o-FPBAs, particularly for accessing derivatives with diverse substitution patterns.

Causality in Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

II. Physicochemical Properties: The Delicate Balance of Form and Function

The chemical behavior of o-FPBAs is intrinsically linked to their unique structural features. The proximity of the formyl and boronic acid groups gives rise to a dynamic equilibrium and influences the acidity of the molecule.

A. The Open-Chain vs. Cyclic Equilibrium: A Tale of Two Tautomers

In solution, o-FPBAs exist in a dynamic equilibrium with their cyclic hemiacetal form, 3-hydroxybenzoxaborole.[1][2] This equilibrium is a defining characteristic of o-FPBAs and has profound implications for their reactivity and biological activity.

Diagram of the o-FPBA - Benzoxaborole Equilibrium:

Caption: The dynamic equilibrium between the open-chain o-FPBA and its cyclic 3-hydroxybenzoxaborole form.

The position of this equilibrium is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring stabilize the electron-rich boronate intermediate formed upon cyclization, thus favoring the benzoxaborole form.[1]

  • Solvent: The equilibrium is solvent-dependent.[1]

  • Temperature: The equilibrium can be shifted by changes in temperature.[1]

B. Acidity (pKa)

The acidity of the boronic acid moiety is a critical parameter that governs its ability to interact with diols and participate in transmetalation during cross-coupling reactions. The introduction of a formyl group at the ortho position significantly increases the acidity (lowers the pKa) compared to phenylboronic acid itself.[3]

Table 1: Approximate pKa Values of Selected Phenylboronic Acids

CompoundpKaReference(s)
Phenylboronic Acid~8.8-9.2[4][5]
4-Formylphenylboronic Acid~7.8[4]
2-Formylphenylboronic Acid~7.4[4]
5-Trifluoromethyl-2-formylphenylboronic acid5.67[3]

Insight: The lower pKa of o-FPBA compared to its para-isomer can be attributed to the stabilization of the resulting boronate anion through intramolecular hydrogen bonding with the formyl group. This enhanced acidity is a key factor in the utility of o-FPBAs in various applications, particularly in biological systems.

III. The Chemical Reactivity of ortho-Formylphenylboronic Acids: A Dual-Handle Approach

The synthetic versatility of o-FPBAs stems from the ability to selectively engage either the formyl group or the boronic acid moiety, or to utilize both in a concerted fashion.

A. Reactions at the Boronic Acid Moiety: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. o-FPBAs are excellent coupling partners in these reactions, enabling the synthesis of a wide array of biaryl compounds.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-formyl group can influence the rate and efficiency of these steps. For instance, its electron-withdrawing nature can facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid with an Aryl Bromide

Materials:

  • 2-Formylphenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), the aryl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Reactions at the Formyl Group: Gateway to Heterocycles

The aldehyde functionality of o-FPBAs serves as a versatile handle for the construction of a wide range of heterocyclic systems through condensation reactions.

Formation of Benzoxaboroles: As previously discussed, the intramolecular cyclization of o-FPBAs leads to 3-hydroxybenzoxaboroles. This transformation can also be exploited in intermolecular reactions. For example, reaction with secondary amines can lead to the formation of 3-amino-substituted benzoxaboroles.[6]

Diagram of Benzoxaborole Synthesis from o-FPBA and a Secondary Amine:

Caption: Condensation of o-FPBA with a secondary amine to yield a 3-amino-benzoxaborole.

Synthesis of Indazoles: o-FPBAs can react with diazodicarboxylates in the presence of a copper(II) acetate catalyst to form indazoles after a subsequent ring closure step.[7] This method provides a convenient route to this important heterocyclic scaffold.

IV. Applications in Drug Discovery and Development: The Benzoxaborole Revolution

The significance of o-FPBAs in medicinal chemistry is most prominently exemplified by their role as precursors to benzoxaborole-based drugs. The benzoxaborole scaffold has emerged as a privileged structure in drug discovery due to its unique ability to interact with biological targets.

Mechanism of Action: The boron atom in benzoxaboroles can form a stable, covalent bond with the 2'- and 3'-hydroxyl groups of the terminal ribose of tRNA in the editing site of aminoacyl-tRNA synthetases (aaRS), thereby inhibiting protein synthesis.[6] This "tRNA-trapping" mechanism is the basis for the antifungal and antibacterial activity of several benzoxaborole drugs.

Table 2: FDA-Approved Benzoxaborole Drugs Derived from o-FPBA Precursors

Drug NameIndicationTarget
Tavaborole (Kerydin®) Onychomycosis (fungal nail infection)Fungal leucyl-tRNA synthetase (LeuRS)
Crisaborole (Eucrisa®) Atopic dermatitis (eczema)Phosphodiesterase 4 (PDE4)

Causality in Drug Design: The development of these drugs highlights the importance of understanding the structure-activity relationships of benzoxaboroles. The substituents on the benzoxaborole ring, which are often introduced at the o-FPBA stage, play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. For example, the fluorine atom in tavaborole enhances its antifungal activity.

V. Applications in Materials Science: Building with Bifunctional Bricks

The dual reactivity of o-FPBAs makes them attractive building blocks for the construction of advanced materials with tailored properties.

A. Stimuli-Responsive Hydrogels: The ability of the boronic acid moiety to form reversible covalent bonds with diols has been harnessed to create stimuli-responsive hydrogels. o-FPBAs can be incorporated into polymer backbones, and the resulting materials can undergo sol-gel transitions in response to changes in pH or the presence of sugars.[8] These "smart" materials have potential applications in drug delivery, tissue engineering, and sensing.

B. Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The directional nature of the covalent bonds formed by o-FPBAs makes them excellent monomers for the synthesis of COFs through condensation reactions with polyamine linkers.[9] These materials have potential applications in gas storage, catalysis, and sensing.

VI. Conclusion and Future Perspectives

ortho-Formylphenylboronic acids are far more than simple bifunctional molecules; they are sophisticated chemical tools that have enabled significant advances across multiple scientific disciplines. Their unique structural features and predictable reactivity provide a robust platform for the synthesis of complex molecules, from life-saving drugs to cutting-edge materials. The ongoing exploration of their chemistry promises to unveil new reactions, novel applications, and a deeper understanding of the fundamental principles that govern their behavior. For the researcher, scientist, and drug development professional, a thorough understanding of the core chemistry of o-FPBAs is not just beneficial—it is essential for unlocking their full potential in the quest for innovation.

References

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  • A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. MDPI. Available at: [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. Available at: [Link]

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  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. NIH. Available at: [Link]

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  • Process for the preparation of substituted phenylboronic acids. Google Patents.
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  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH. Available at: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-formyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Chloro-2-formyl-4-methylphenylboronic acid is a highly functionalized, trifunctional reagent poised for significant application in medicinal chemistry and materials science. Its unique architecture, featuring a boronic acid, an ortho-directing formyl group, and a chlorine substituent, offers a rich landscape for complex molecular synthesis. This guide provides a predictive yet authoritative overview of its reactivity, drawing upon established principles and data from closely related structural analogs. We will delve into the chemoselectivity of its key functional groups, explore its central role in palladium-catalyzed cross-coupling, and elucidate the unique chemistry conferred by the interplay between the ortho-formyl and boronic acid moieties. Detailed protocols and mechanistic considerations are provided to empower researchers in leveraging this versatile building block for advanced synthetic applications.

Molecular Architecture and Electronic Profile

3-Chloro-2-formyl-4-methylphenylboronic acid presents a fascinating case of competing and cooperating electronic and steric effects. Understanding this interplay is critical to predicting its behavior in chemical transformations.

  • Boronic Acid (-B(OH)2): This is the primary functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] It is an electron-withdrawing group via the empty p-orbital of the boron atom.

  • Formyl Group (-CHO): Positioned ortho to the boronic acid, this electron-withdrawing group significantly influences the molecule's reactivity. Its presence can facilitate intramolecular coordination and provides a handle for subsequent derivatization through condensation, oxidation, or reduction.[2]

  • Chloro Group (-Cl): An electron-withdrawing (inductive) yet ortho, para-directing (resonance) substituent. Its position meta to the boronic acid has a moderate electronic impact on coupling reactions but offers a secondary site for cross-coupling under more forcing conditions.

  • Methyl Group (-CH3): An electron-donating group that slightly activates the aromatic ring, potentially influencing the kinetics of cross-coupling reactions.

The most critical structural feature is the ortho relationship between the formyl and boronic acid groups. This proximity allows for the formation of a cyclic hemiacetal, a 3-hydroxybenzoxaborole, which exists in equilibrium with the open-chain form.[3] This equilibrium can be a determining factor in the molecule's stability, solubility, and reactivity in certain transformations.

Figure 1: The intramolecular equilibrium between the linear boronic acid and the cyclic 3-hydroxybenzoxaborole isomer.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The cornerstone of this molecule's utility lies in its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in pharmaceuticals and organic electronics.[4]

Mechanistic Considerations

The catalytic cycle is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is paramount for achieving high yields, particularly when dealing with sterically hindered or electronically deactivated coupling partners.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is typically employed. For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[5]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate.

G Generalized Suzuki-Miyaura Catalytic Cycle cluster_inputs Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->oa_complex Oxidative Addition re_complex Ar-Ar' (Product) trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination aryl_halide->pd0 boronic_acid->oa_complex base->oa_complex Activates Boronic Acid

Figure 2: A simplified workflow of the key steps in the Suzuki-Miyaura catalytic cycle.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a validated starting point for coupling 3-chloro-2-formyl-4-methylphenylboronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 3-chloro-2-formyl-4-methylphenylboronic acid, the aryl bromide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the boronic acid.

  • Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Excess Aryl Bromide: Using a slight excess of the coupling partner helps to drive the reaction to completion, ensuring full consumption of the more valuable boronic acid.

  • Pd(PPh₃)₄: This is a robust, air-stable Pd(0) catalyst that is effective for a wide range of aryl bromides. For less reactive aryl chlorides, a more sophisticated catalyst system might be needed.[5]

  • Dioxane/Water: This solvent system provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the crucial transmetalation step.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPPh₃ is a general-purpose ligand; SPhos is for more challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is cost-effective; K₃PO₄ and Cs₂CO₃ are stronger for less reactive partners.
Solvent Toluene/H₂O, Dioxane/H₂OStandard solvent systems for Suzuki couplings.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.
Table 1: Summary of typical reaction conditions for Suzuki-Miyaura coupling.

Reactivity of the Formyl Group

The ortho-formyl group is a versatile handle for post-coupling modifications. Its reactivity is significantly modulated by the adjacent boronic acid.

Condensation Reactions and Iminoboronate Formation

The aldehyde readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. The adjacent boronic acid can play a catalytic role, accelerating these typically sluggish reactions.[2] In some cases, the resulting product can cyclize to form stable iminoboronate complexes, which can be either a desired outcome for creating robust linkages or an intermediate that influences reaction dynamics.[7]

When hydrazines are condensed with 2-formylphenylboronic acids, the resulting hydrazone can undergo a secondary, irreversible cyclization to form highly stable borazaroisoquinolines.[2] This provides a powerful method for creating irreversible bioconjugate linkages under physiological conditions.

Representative Protocol for Reductive Amination

This two-step, one-pot procedure allows for the conversion of the formyl group into a secondary amine, a common transformation in drug discovery.

Materials:

  • Biaryl product from Suzuki coupling (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde-containing biaryl in DCM in a round-bottom flask.

  • Add the primary amine followed by a single drop of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add NaBH(OAc)₃ in one portion. Be aware of potential gas evolution.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the desired secondary amine product by column chromatography.

Causality Behind Choices:

  • NaBH(OAc)₃: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like NaBH₄, minimizing side reactions. It is also tolerant of the mildly acidic conditions used to promote imine formation.

Chemoselectivity and Orthogonal Reactivity

A key question for a trifunctional molecule is chemoselectivity: in what order do the functional groups react?

  • Boronic Acid vs. Chloro Group in Suzuki Coupling: Under standard Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄), the boronic acid will react preferentially. The C-Cl bond is significantly less reactive and requires more specialized, electron-rich ligands (e.g., Buchwald-type ligands) and often stronger bases or higher temperatures for activation.[8] This orthogonality allows for a stepwise functionalization strategy.

  • Aldehyde vs. Boronic Acid: The reactivity of these groups is highly dependent on the chosen reagents. Condensation reactions on the aldehyde can be performed under conditions that leave the boronic acid untouched. Conversely, the boronic acid can be protected as a boronic ester (e.g., with pinacol) to prevent its participation in undesired side reactions while manipulating the aldehyde.

G start 3-Chloro-2-formyl-4-methylphenylboronic acid suzuki Standard Suzuki-Miyaura Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) start->suzuki Path A reductive_amination Reductive Amination (Amine, NaBH(OAc)₃) start->reductive_amination Path B prod1 Biaryl Product (C-B bond reacts) suzuki->prod1 prod2 Amine Product (C=O bond reacts) reductive_amination->prod2 harsh_suzuki Forcing Suzuki Conditions (e.g., Pd(OAc)₂/SPhos, K₃PO₄) prod3 Di-aryl Product (C-Cl bond reacts) harsh_suzuki->prod3 prod1->harsh_suzuki Sequential Coupling

Figure 3: Decision workflow illustrating the chemoselective functionalization of the title compound.

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid is a sophisticated synthetic intermediate whose reactivity is governed by a delicate balance of its three functional groups. Its primary utility lies in the Suzuki-Miyaura coupling, where the boronic acid serves as the principal reactive site, allowing for the construction of complex biaryl structures. The inherent orthogonality between the boronic acid and the chloro group enables sequential, site-selective cross-coupling reactions. Furthermore, the ortho-formyl group provides a valuable synthetic handle for post-coupling derivatization and engages in unique intramolecular interactions that can be harnessed for catalysis and the formation of novel heterocyclic systems. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

  • PubChem. 3-Chloro-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate GmbH. [Link]

  • Google Patents. Method for producing formylphenylboronic acids. Google Inc.
  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. University of California, Davis. [Link]

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  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Inc.
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  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. Chemical Solutions. [Link]

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  • NIH National Library of Medicine. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. U.S. National Library of Medicine. [Link]

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  • NIH National Library of Medicine. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. U.S. National Library of Medicine. [Link]

  • PubChem. 3-Chloro-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Inc.
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A Comprehensive Technical Guide to the Physical Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted phenylboronic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique ability to engage in a diverse array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their importance in the synthesis of complex molecules, including active pharmaceutical ingredients. Beyond their synthetic utility, the Lewis acidic nature of the boronic acid moiety allows for reversible covalent interactions with diols, a property that has been ingeniously exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[1][2] A thorough understanding of the physical properties of these versatile compounds is paramount for their effective application. This guide provides an in-depth exploration of the key physical characteristics of substituted phenylboronic acids, offering both foundational knowledge and practical experimental guidance.

The Boronic Acid Moiety: Structure and Acidity

The defining feature of a phenylboronic acid is the B(OH)₂ group attached to a phenyl ring. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron atom. This electron-deficient nature makes boronic acids mild Lewis acids.

Acidity and pKa

The acidity of a phenylboronic acid, quantified by its pKa, is a critical parameter influencing its reactivity, solubility, and biological interactions. In aqueous solution, a boronic acid exists in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form, as depicted below.

boronic_acid_equilibrium cluster_0 Trigonal Boronic Acid cluster_1 Tetrahedral Boronate R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- + OH- R-B(OH)3-->R-B(OH)2 - OH-

Figure 1: Equilibrium of a boronic acid in aqueous solution.

The pKa of unsubstituted phenylboronic acid is approximately 8.83.[1] The electronic nature of the substituents on the phenyl ring significantly modulates this acidity. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -F) increase the Lewis acidity of the boron atom, leading to a lower pKa, while electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect.[3] This relationship can be rationalized by the stabilization or destabilization of the resulting boronate anion.

SubstituentPositionpKa
H-8.83[1]
4-CF₃para7.96
4-Fpara8.22
4-CH₃para9.08
3-NO₂meta7.20

Table 1: pKa values of selected substituted phenylboronic acids. The pKa is influenced by the electronic effects of the substituents on the phenyl ring.

Experimental Determination of pKa

Accurate determination of pKa is crucial for understanding and predicting the behavior of substituted phenylboronic acids. Potentiometric and spectrophotometric titrations are the most common methods employed.[4]

This protocol outlines a self-validating system for the determination of the pKa of a substituted phenylboronic acid.

Objective: To determine the pKa of a substituted phenylboronic acid by monitoring the change in pH upon titration with a standardized base.

Materials:

  • Substituted phenylboronic acid

  • Standardized 0.1 M NaOH solution

  • Deionized water (degassed to remove CO₂)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the substituted phenylboronic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle heating or the use of a co-solvent may be necessary for poorly soluble compounds, but this can affect the pKa value and should be noted.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

  • Titration:

    • Place a known volume of the boronic acid solution in a beaker with a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected pKa (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • For more accurate determination, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Causality and Self-Validation: The shape of the titration curve provides an internal validation of the experiment. A well-defined sigmoidal curve with a clear inflection point is indicative of a successful titration. The accuracy of the determined pKa is dependent on the precise standardization of the NaOH solution and the accurate calibration of the pH meter.

Solubility

The solubility of substituted phenylboronic acids is a critical physical property, particularly in the context of drug development and process chemistry. Solubility in both aqueous and organic solvents dictates the reaction conditions, purification methods, and bioavailability of these compounds.

Factors Influencing Solubility

The solubility of a substituted phenylboronic acid is a complex interplay of several factors:

  • Substituent Effects: The nature of the substituent on the phenyl ring plays a major role. Polar substituents (e.g., -OH, -COOH, -NH₂) can increase aqueous solubility through hydrogen bonding interactions with water. Conversely, nonpolar, lipophilic substituents (e.g., long alkyl chains, -CF₃) tend to decrease aqueous solubility and increase solubility in organic solvents.[5][6]

  • Crystal Packing: The arrangement of molecules in the solid state, known as crystal packing, significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonding, in the crystal lattice will require more energy to overcome, leading to lower solubility. Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state.[2]

  • pH: The solubility of phenylboronic acids in aqueous media is highly pH-dependent. As the pH of the solution approaches and surpasses the pKa of the boronic acid, the compound is deprotonated to form the more soluble boronate anion.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

Unsubstituted phenylboronic acid has a solubility of about 10 g/L in water at 20°C.[1]

Experimental Determination of Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a widely accepted technique for its determination.

Objective: To determine the equilibrium solubility of a substituted phenylboronic acid in a specific solvent.

Materials:

  • Substituted phenylboronic acid (in solid form)

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Calibrated analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of the solid substituted phenylboronic acid to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the solid material.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved phenylboronic acid using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Causality and Self-Validation: The use of an excess of solid compound ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility. The analytical method should be validated for linearity, accuracy, and precision to ensure reliable quantification. Performing the experiment in triplicate provides a measure of the reproducibility of the results.

Crystal Structure and Polymorphism

The three-dimensional arrangement of molecules in the solid state is described by the crystal structure. For substituted phenylboronic acids, the crystal structure provides valuable insights into intermolecular interactions, which in turn influence physical properties like melting point, solubility, and stability.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the crystal structure of a compound.[7][8] Phenylboronic acids often crystallize as hydrogen-bonded dimers, where two molecules are linked through hydrogen bonds between their boronic acid groups.[2] The presence of substituents can influence the crystal packing and the planarity of the molecule. For instance, steric hindrance from ortho-substituents can cause a twist between the phenyl ring and the boronic acid moiety.[2][9]

crystal_packing cluster_workflow X-ray Crystallography Workflow Crystal Single Crystal Growth Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection & Processing Diffraction->Data Structure Structure Solution & Refinement Data->Structure Analysis Analysis of Crystal Structure (Bond lengths, angles, intermolecular interactions) Structure->Analysis

Figure 2: A simplified workflow for determining the crystal structure of a substituted phenylboronic acid using X-ray crystallography.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, identifying and controlling polymorphism is of utmost importance. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to screen for and characterize polymorphs.

Thermal Stability

The thermal stability of a substituted phenylboronic acid is its ability to resist decomposition at elevated temperatures. This is an important consideration for storage, handling, and chemical reactions conducted at high temperatures. Phenylboronic acids can undergo dehydration upon heating to form cyclic anhydride trimers known as boroxines.[10]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature.[11][12] It is a valuable tool for assessing the thermal stability of substituted phenylboronic acids and for studying processes such as dehydration and decomposition. A TGA thermogram plots the mass of the sample against temperature, and a loss in mass indicates a thermal event such as decomposition or the loss of a volatile component.

Objective: To assess the thermal stability of a substituted phenylboronic acid.

Materials:

  • Substituted phenylboronic acid

  • TGA instrument

  • Sample pan (e.g., aluminum, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of the substituted phenylboronic acid (typically 5-10 mg) into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis) to generate the TGA curve.

    • The onset temperature of mass loss is an indicator of the decomposition temperature and thus the thermal stability of the compound.

    • The amount of mass lost at different stages can provide information about the decomposition process.

Causality and Self-Validation: The use of an inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition or dehydration. The heating rate can influence the observed decomposition temperature, so a consistent heating rate should be used for comparing different samples.

Conclusion

The physical properties of substituted phenylboronic acids are multifaceted and intricately linked to their molecular structure. A comprehensive understanding of their acidity, solubility, crystal structure, and thermal stability is essential for harnessing their full potential in research, drug development, and materials science. The experimental protocols provided in this guide offer a framework for the accurate and reliable characterization of these important compounds, empowering scientists to make informed decisions in their design and application.

References

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  • ResearchGate. Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids.
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A Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic Acid: Navigating Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-formyl-4-methylphenylboronic acid is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of chloro, formyl, and methyl groups on a phenylboronic acid core makes it an attractive intermediate for creating complex molecular architectures. However, a thorough investigation of the current chemical market reveals that this specific compound, identified by CAS Number 1072945-99-9 , is not a readily available catalog item from major chemical suppliers. It is likely a niche intermediate requiring custom synthesis.

This guide provides a comprehensive technical overview for researchers interested in this molecule. It addresses the scarcity of direct commercial sources by focusing on three core areas:

  • Commercial Availability of Structural Analogs: An analysis of closely related, commercially available phenylboronic acids that can serve as valuable starting points or comparative compounds.

  • Strategic Synthesis Pathways: A discussion of established synthetic methodologies for preparing substituted formylphenylboronic acids.

  • Proven Applications and Protocols: An in-depth look at the primary application of this class of compounds—the Suzuki-Miyaura cross-coupling reaction—supported by a detailed experimental protocol and mechanistic insights.

Commercial Landscape: Availability of Structural Analogs

While 3-Chloro-2-formyl-4-methylphenylboronic acid is elusive, a variety of its structural isomers and analogs are commercially available. Understanding these alternatives is crucial for designing synthetic routes or for structure-activity relationship (SAR) studies. These analogs provide access to similar chemical space and are offered by several major suppliers.

Table 1: Commercially Available Structural Analogs

Compound NameCAS NumberKey Supplier(s)
3-Chloro-4-methylphenylboronic acid175883-63-3Sigma-Aldrich
(3-Chloro-2-methylphenyl)boronic acid313545-20-9BLD Pharm
4-Chloro-2-methylphenylboronic acid209919-30-2Chem-Impex[1]
4-Methylphenylboronic acid5720-05-8TCI
4-Formylphenylboronic acid87199-17-5Innopharmchem[2]

These readily available analogs are valuable as they have been successfully used in a range of applications, from the synthesis of biaryl amides with agonistic activity at muscarinic acetylcholine receptors to the development of novel agrochemicals.[1]

Synthetic Strategy: A Pathway to Formylphenylboronic Acids

The synthesis of multi-substituted phenylboronic acids, particularly those containing a reactive formyl group, requires a robust and carefully planned synthetic route. A common and effective strategy involves the protection of the aldehyde, followed by a metal-halogen exchange and subsequent borylation.[3]

A generalized, logical workflow for synthesizing a compound like 3-Chloro-2-formyl-4-methylphenylboronic acid is outlined below.

Key Experimental Steps:
  • Aldehyde Protection: The formyl group is highly reactive towards organolithium reagents. Therefore, it must first be protected, typically as an acetal (e.g., by reacting the starting aldehyde with ethylene glycol in the presence of an acid catalyst).

  • Organometallic Intermediate Formation: The protected chloro-substituted aromatic compound is then treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to perform a lithium-halogen exchange, generating a reactive aryllithium species.

  • Borylation: This aryllithium intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. This step must be maintained at low temperatures to prevent side reactions.

  • Hydrolysis and Deprotection: Finally, acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, revealing the formyl functionality.

This multi-step process offers a reliable pathway to the target molecule from a suitable starting material (e.g., 2,6-dichloro-3-methylbenzaldehyde).

G cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation cluster_2 Step 3: Borylation cluster_3 Step 4: Hydrolysis cluster_4 Final Product Start Starting Material (Substituted Chlorobenzaldehyde) Protect Acetal Formation (e.g., Ethylene Glycol, H+) Start->Protect Protected Protected Aldehyde Protect->Protected Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Protected->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Borylation Quench with Borate Ester (e.g., B(OMe)3) Aryllithium->Borylation Boronate_Ester Boronate Ester Borylation->Boronate_Ester Hydrolysis Acidic Workup (H3O+) Boronate_Ester->Hydrolysis Final_Product Target Molecule (3-Chloro-2-formyl-4-methylphenylboronic acid) Hydrolysis->Final_Product

Caption: General synthetic workflow for formylphenylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, particularly for constructing biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and advanced materials.[1][6]

The significance of the Suzuki-Miyaura reaction lies in its:

  • Mild Reaction Conditions: Often proceeding at or slightly above room temperature.

  • High Functional Group Tolerance: Compatible with a wide array of functional groups, including esters, ketones, and, importantly, aldehydes.

  • Commercial Availability of Reagents: A vast library of boronic acids and palladium catalysts is available.

  • Low Toxicity: Boron-containing byproducts are generally considered non-toxic and are easily removed.[4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for forming a boronate species, which facilitates this transfer.[7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst to re-enter the cycle.[4][5]

Suzuki_Cycle cluster_cycle cluster_inputs cluster_outputs center Pd(II) Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition Transmetal [R¹-Pd(II)-R²]L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Organohalide R¹-X Organohalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling a commercially available analog, 3-Chloro-4-methylphenylboronic acid , with an aryl bromide.

Materials and Reagents:
  • 3-Chloro-4-methylphenylboronic acid (1.2 equiv)

  • 4-Bromoacetophenone (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

Step-by-Step Methodology:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 equiv), 3-chloro-4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Causality: Using an excess of the boronic acid ensures complete consumption of the more valuable aryl bromide. Anhydrous K₂CO₃ is the base required to activate the boronic acid for transmetalation.[8]

  • Catalyst Addition: Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

    • Causality: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand, stabilizing the palladium catalyst and modulating its reactivity.

  • Solvent Addition & Degassing: Add toluene and water in a 4:1 ratio to achieve a concentration of ~0.2 M with respect to the aryl bromide. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: The biphasic solvent system is effective for this reaction. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and boron byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

While 3-Chloro-2-formyl-4-methylphenylboronic acid is not a standard, off-the-shelf reagent, its synthesis is well within the scope of modern organic chemistry. Its structural analogs are commercially available and have proven to be highly effective in synthesizing complex molecules for the pharmaceutical and materials science sectors. The primary utility of this class of compounds is in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and mechanistic understanding provided in this guide equip researchers with the necessary information to either synthesize the target molecule or effectively utilize its commercially available analogs in their research and development programs.

References

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

  • Method for producing formylphenylboronic acids.
  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing . MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations . National Institutes of Health. [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding . ACS Publications. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF . ResearchGate. [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . ResearchGate. [Link]

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An In-Depth Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-formyl-4-methylphenylboronic acid stands as a significant, albeit specialized, reagent in the arsenal of synthetic organic chemistry. Its unique trifunctional nature—possessing a boronic acid, a chloro group, and a formyl group on a substituted toluene backbone—renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and synthetic accessibility. Particular emphasis is placed on its pivotal role as a reactant in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development. Through an exploration of its reactivity and applications, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

While direct experimental data for 3-Chloro-2-formyl-4-methylphenylboronic acid is not extensively documented in publicly available literature, its structure and properties can be confidently inferred from well-characterized analogous compounds such as 4-Chloro-2-formylphenylboronic Acid and (3-chloro-2-methylphenyl)boronic acid.[]

The molecule features a phenyl ring substituted with four distinct functional groups:

  • Boronic Acid (-B(OH)₂): This is the key functional group that dictates the compound's primary reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are known for their stability, low toxicity, and versatile reactivity.[2] They are considered Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions, a property that is crucial for the transmetalation step in cross-coupling catalysis.[2]

  • Chloro Group (-Cl): The presence of a chlorine atom influences the electronic properties of the phenyl ring through its inductive electron-withdrawing effect. This can impact the reactivity of the boronic acid and provide an additional handle for other chemical transformations.

  • Formyl Group (-CHO): The aldehyde functionality introduces a site for nucleophilic attack, allowing for a wide range of subsequent chemical modifications such as reductive amination, Wittig reactions, and aldol condensations. This "orthogonal" reactivity to the boronic acid group makes it a valuable bifunctional building block.

  • Methyl Group (-CH₃): The methyl group provides steric bulk and can influence the regioselectivity of reactions.

A logical representation of the molecular structure is presented below:

Caption: 2D representation of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₈BClO₃Based on IUPAC name
Molecular Weight198.41 g/mol Calculated from molecular formula
AppearanceWhite to off-white solidAnalogy with similar arylboronic acids
Melting Point>200 °C (with decomposition)General property of arylboronic acids
SolubilitySoluble in organic solvents (e.g., DMSO, Methanol)General property of arylboronic acids[3]

Synthesis of Arylboronic Acids: A General Overview

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[2][4]

A plausible synthetic route to 3-Chloro-2-formyl-4-methylphenylboronic acid would start from a corresponding substituted bromobenzene.

G Start Substituted Bromobenzene Grignard Formation of Grignard or Organolithium Reagent Start->Grignard Mg or n-BuLi Borate Reaction with Trialkyl Borate Grignard->Borate B(OR)₃ Hydrolysis Acidic Hydrolysis Borate->Hydrolysis H₃O⁺ Product Arylboronic Acid Hydrolysis->Product

Caption: General synthetic workflow for arylboronic acids.

A detailed, step-by-step protocol for a similar synthesis is described in the literature for other arylboronic acids.[4] The key steps involve:

  • Formation of the Organometallic Reagent: The starting aryl bromide is reacted with magnesium turnings (for Grignard formation) or n-butyllithium in an anhydrous etheral solvent (like THF or diethyl ether) at low temperatures (-78 °C for organolithiums).[4]

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the organometallic solution at low temperature. The nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom.

  • Hydrolysis: The reaction mixture is quenched with an acidic aqueous solution (e.g., HCl or NH₄Cl). This protonates the boronate ester intermediate to yield the final arylboronic acid.

  • Purification: The product is typically purified by extraction and crystallization.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone Application

The paramount application of 3-Chloro-2-formyl-4-methylphenylboronic acid in drug discovery and development lies in its utility as a coupling partner in the Suzuki-Miyaura reaction.[][2] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in many pharmaceutical agents.[2][5]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ (Base) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., dioxane/water, toluene/water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 3-Chloro-2-formyl-4-methylphenylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Significance in Drug Discovery

The ability to readily introduce the 3-chloro-2-formyl-4-methylphenyl moiety into a molecule is of great interest to medicinal chemists.

  • Scaffold Hopping and Analogue Synthesis: The Suzuki-Miyaura reaction allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. By varying the aryl halide coupling partner, a wide range of biaryl structures can be synthesized.

  • Access to Novel Chemical Space: The unique substitution pattern of this boronic acid provides access to novel chemical entities that may exhibit desired pharmacological properties.

  • Late-Stage Functionalization: The formyl group can be elaborated post-coupling to introduce further diversity and fine-tune the properties of the final compound. This is a powerful strategy in lead optimization.

Boronic acid-containing compounds themselves have emerged as a significant class of therapeutic agents, with drugs like Bortezomib (Velcade) and Ixazomib (Ninlaro) being notable examples of proteasome inhibitors used in cancer therapy.[2][6] While 3-Chloro-2-formyl-4-methylphenylboronic acid is primarily used as a synthetic intermediate, the broader importance of boron-containing compounds in medicine underscores the value of such reagents.[6]

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its trifunctional nature allows for its use in the construction of complex molecular architectures through robust and reliable methodologies like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its structure, properties, and reactivity empowers researchers to strategically incorporate this reagent into their synthetic designs, ultimately accelerating the discovery of new therapeutic agents.

References

  • PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]

  • PubChem. 3-Chloro-4-methylpentanoic acid. [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED SUZUKI-MIYAURA COUPLING OF 4-CHLOROPHENYLBORONIC ACID AND 2-IODOTHIOPHENE. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Functionalized Biaryls using 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional organic materials.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds to form these structures.[3][4] This application note provides an in-depth guide to the strategic use of 3-Chloro-2-formyl-4-methylphenylboronic acid, a highly functionalized building block, in the synthesis of complex biaryl compounds. We will explore the mechanistic nuances of the Suzuki-Miyaura coupling, provide detailed experimental protocols, and discuss the rationale behind parameter selection, offering researchers a comprehensive playbook for leveraging this reagent to its full potential.

Reagent Profile: 3-Chloro-2-formyl-4-methylphenylboronic acid

3-Chloro-2-formyl-4-methylphenylboronic acid is a uniquely substituted arylboronic acid that offers significant synthetic advantages. The strategic placement of three distinct functional groups—a chloro atom, an ortho-formyl (aldehyde) group, and a methyl group—on the phenylboronic acid core makes it an invaluable intermediate for creating diverse molecular architectures.

  • The Boronic Acid Group: Serves as the active component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • The Ortho-Formyl Group: This electron-withdrawing group can influence the electronic properties of the aromatic ring and provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. Its proximity to the boronic acid can present challenges, such as sensitivity to strongly basic aqueous conditions, which necessitates careful reaction design.[5]

  • The Chloro and Methyl Groups: These substituents provide steric bulk and electronic modulation, influencing the reactivity of the boronic acid and providing additional points for potential functionalization in multi-step syntheses.

Physicochemical Properties:

PropertyValue
CAS Number 1314240-62-9
Molecular Formula C₈H₈BClO₃
Molecular Weight 200.41 g/mol
Appearance Typically a white to off-white solid
Storage Store under inert gas, refrigerated (2-8°C)

Handling and Stability: Like many boronic acids, this reagent may exist in equilibrium with its cyclic anhydride form (boroxine). It is sensitive to moisture and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible. For Suzuki-Miyaura reactions, using the reagent as received is generally acceptable, as the boroxine will readily convert to the active boronic acid under the reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organic halide or triflate.[6] The reaction's success hinges on a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Critical Role of the Base: A key mechanistic aspect is the activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[7][8] This step is crucial as it enhances the polarization of the organic group on the boron, facilitating its transfer to the palladium center during transmetalation.[7]

Suzuki_Mechanism cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ Active Catalyst oxidative_adduct Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination Product Released product Ar¹-Ar² (Biaryl Product) boronic_acid Ar²-B(OH)₂ (3-Chloro-2-formyl-4-methyl -phenylboronic acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->oxidative_adduct Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Biaryl Synthesis

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of 3-Chloro-2-formyl-4-methylphenylboronic acid with a generic aryl bromide.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 eq)

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Justification of Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings, such as those involving aryl chlorides, more active catalysts like those based on Buchwald or Fu ligands (e.g., XPhos, SPhos) may be necessary.[9] Nickel-based catalysts can also be an economical alternative for coupling with aryl chlorides.[4][10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective for many Suzuki couplings. For base-sensitive substrates, such as those with an ortho-formyl group, milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) may be preferable to minimize side reactions.[7] Aprotic conditions can also be beneficial for boronic acids that are sensitive to aqueous base.[5]

  • Solvent System: The combination of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base. This biphasic system facilitates the overall reaction.

Protocol 2: Optimization and Troubleshooting

Effective synthesis requires the ability to troubleshoot and optimize. The following table provides guidance on common issues encountered during the synthesis of biaryls using this reagent.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Aryl halide is unreactive (e.g., chloride).1. Use a fresh bottle of catalyst or screen different ligands/precatalysts. 2. Ensure thorough degassing of all solvents. 3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) and a stronger base (e.g., K₃PO₄).[7]
Protodeboronation 1. Reaction temperature is too high. 2. Base is too strong or reaction is too long. 3. Presence of excess water.1. Lower the reaction temperature. 2. Use a milder base (e.g., KF) or reduce reaction time. 3. Use anhydrous solvents and a non-aqueous base system.
Homo-coupling of Boronic Acid 1. Oxygen contamination in the reaction vessel. 2. Catalyst decomposition.1. Improve the inert atmosphere technique (ensure a leak-proof system). 2. Use a more stable catalyst or add a stabilizing ligand.

Applications and Further Transformations

The true value of 3-Chloro-2-formyl-4-methylphenylboronic acid lies in the synthetic versatility of its product. The resulting biaryl aldehyde is not an endpoint but a gateway to a multitude of other complex molecules, particularly valuable in drug discovery programs.[4]

Transformations cluster_reactions Post-Coupling Transformations start Biaryl Product with -CHO group reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig oxidation Oxidation (e.g., Pinnick Oxidation) start->oxidation grignard Grignard Addition (R-MgBr) start->grignard amine_product Biaryl with -CH₂-NHR group reductive_amination->amine_product alkene_product Biaryl with -CH=CHR group wittig->alkene_product acid_product Biaryl with -COOH group oxidation->acid_product alcohol_product Biaryl with -CH(OH)R group grignard->alcohol_product

Caption: Synthetic pathways originating from the biaryl aldehyde product.

These transformations allow for the rapid diversification of the biaryl core, enabling the exploration of structure-activity relationships (SAR) in drug development. For instance, the synthesis of biaryl amides has been shown to yield compounds with agonistic activity at muscarinic acetylcholine receptors.[11]

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid is a powerful and versatile reagent for the synthesis of highly functionalized biaryl compounds. A thorough understanding of the Suzuki-Miyaura mechanism, coupled with rational selection of catalyst, base, and solvent, allows for the efficient construction of complex molecular frameworks. The true synthetic power of this building block is realized in post-coupling transformations of the ortho-formyl group, providing a direct route to diverse libraries of compounds for applications in pharmaceutical and materials research.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wang, D., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. Available at: [Link]

  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron. Available at: [Link]

  • Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Basak, A. K., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. Examples of biaryl structure applications. Available at: [Link]

  • PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. Available at: [Link]

  • Singh, U. P., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Sci-hub.st. Available at: [Link]

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The Versatile Bifunctional Reagent: 3-Chloro-2-formyl-4-methylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Chloro-2-formyl-4-methylphenylboronic acid emerges as a highly valuable, albeit specialized, bifunctional reagent. Its unique arrangement of a boronic acid, an aldehyde, a chlorine atom, and a methyl group on a phenyl ring offers a convergence of reactivity and structural features that can be exploited for the synthesis of complex molecular architectures. Boronic acids, in general, have shed their historical perception of toxicity and are now recognized as crucial components in a myriad of FDA-approved drugs and clinical candidates, most notably in the realm of oncology and infectious diseases.[1][2] The introduction of a boronic acid moiety can enhance a molecule's selectivity, improve its physicochemical and pharmacokinetic profiles, and enable unique binding interactions with biological targets.[1]

This guide provides an in-depth exploration of the applications of 3-Chloro-2-formyl-4-methylphenylboronic acid, offering insights into its reactivity, detailed protocols for its use in key synthetic transformations, and a perspective on its potential in contemporary drug discovery programs. While this specific substituted pattern may be less documented than its parent 2-formylphenylboronic acid, the principles and applications outlined herein are grounded in the well-established chemistry of related analogues.

Physicochemical Properties and Reactivity Profile

The reactivity of 3-Chloro-2-formyl-4-methylphenylboronic acid is dictated by its distinct functional groups.

PropertyValue (Predicted)Structural Formula
Molecular Formula C₈H₈BClO₃(Image of the chemical structure of 3-Chloro-2-formyl-4-methylphenylboronic acid)
Molecular Weight 198.42 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water

The boronic acid group is the cornerstone of its utility, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is one of the most powerful tools in modern organic synthesis for constructing biaryl scaffolds, which are prevalent in many biologically active compounds.[3] The ortho-formyl (aldehyde) group provides a reactive handle for a plethora of subsequent transformations. It can participate in reductive aminations, Wittig reactions, and condensations to build diverse heterocyclic systems or to introduce pharmacophoric elements.

The chlorine and methyl substituents on the aromatic ring are not merely passive spectators. They play a crucial role in modulating the electronic properties and steric environment of the molecule. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the boronic acid in cross-coupling reactions. The methyl group, being electron-donating, can also impact the reactivity and provides a lipophilic handle that can be important for target engagement.

A particularly noteworthy aspect of 2-formylphenylboronic acids is their existence in equilibrium with a cyclic form, a 3-hydroxybenzoxaborole.[4] This equilibrium is influenced by solvent, temperature, and the electronic nature of the aromatic ring substituents.[4] The cyclic benzoxaborole form is often the biologically active species, as seen in the antifungal drug Tavaborole and the anti-inflammatory Crisaborole.[5] This tautomerism is a key consideration when designing new therapeutic agents based on this scaffold.

G cluster_equilibrium Tautomeric Equilibrium Open_Form 3-Chloro-2-formyl-4-methylphenylboronic Acid (Open Form) Cyclic_Form 4-Chloro-5-methyl-3-hydroxy-1,3-dihydro-2,1-benzoxaborole (Cyclic Form) Open_Form->Cyclic_Form Equilibrium

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Key Medicinal Chemistry Applications

The unique bifunctionality of 3-Chloro-2-formyl-4-methylphenylboronic acid makes it a powerful starting material for the synthesis of a variety of medicinally relevant scaffolds.

Synthesis of Biaryl-Fused Heterocycles via Suzuki-Miyaura Coupling and Intramolecular Cyclization

One of the most elegant applications of this reagent is in the construction of complex polycyclic molecules through a tandem Suzuki-Miyaura coupling and subsequent intramolecular cyclization. The boronic acid first engages in a cross-coupling reaction with a suitably functionalized aryl or heteroaryl halide. The newly installed biaryl system, now containing the ortho-formyl group, can then undergo an intramolecular reaction to forge a new ring.

G Start 3-Chloro-2-formyl-4-methylphenylboronic Acid + Aryl Halide (R-X) Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Heterocyclic Product Cyclization->Product

Caption: Workflow for biaryl-fused heterocycle synthesis.

This strategy can be employed to synthesize a wide range of heterocyclic cores that are of interest in drug discovery, such as dibenzofurans, carbazoles, and other related systems. The substitution pattern on the starting boronic acid is directly translated into the final product, allowing for precise control over the structure-activity relationship (SAR) exploration.

Bioconjugation and Chemical Biology Applications

The ortho-formylphenylboronic acid moiety has gained significant attention for its utility in bioconjugation.[6] It can react with specific nucleophiles, such as α-amino-hydrazides, to form stable heterocyclic linkages under mild, biocompatible conditions.[6] This reaction is rapid and can be used to label biomolecules like antibodies with high efficiency.[6] The reaction of 2-formylphenylboronic acids with various nucleophiles under physiological conditions shows great promise for biological applications.[7][8] The resulting iminoboronates exhibit improved thermodynamic stability compared to typical imines.[7]

While the chloro and methyl substituents on 3-Chloro-2-formyl-4-methylphenylboronic acid would need to be considered for their potential impact on reactivity and steric hindrance, the underlying principle of forming stable conjugates remains a promising avenue for exploration. This could involve the development of novel probes for chemical biology or the construction of antibody-drug conjugates (ADCs).

Building Blocks for Benzoxaborole-Based Therapeutics

As previously mentioned, the cyclic benzoxaborole tautomer of 2-formylphenylboronic acids is a privileged scaffold in medicinal chemistry.[5] These compounds have demonstrated a wide range of pharmacological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[4][5] The bioactivity of 2-formylphenylboronic acids is largely attributed to the presence of the cyclic form.[4][9]

3-Chloro-2-formyl-4-methylphenylboronic acid can serve as a direct precursor to a substituted benzoxaborole. The chlorine and methyl groups would decorate the benzene ring of the benzoxaborole core, providing vectors for SAR exploration. For instance, these substituents could be tailored to optimize binding to a specific enzyme's active site or to modulate the compound's pharmacokinetic properties.

Experimental Protocols

Safety Precaution: Always handle boronic acids and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-Chloro-2-formyl-4-methylphenylboronic acid with an aryl bromide.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-Chloro-2-formyl-4-methylphenylboronic acid, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst System: The choice of palladium source and ligand can significantly impact the reaction outcome. For challenging substrates, more sophisticated ligands such as SPhos or XPhos may be required.

  • Base: Potassium carbonate is a common and effective base. Other bases like cesium carbonate or potassium phosphate can be used, especially for sensitive substrates.

  • Solvent System: The ratio of organic solvent to water can influence the reaction rate and solubility of the reagents. Anhydrous conditions can also be employed with certain catalyst systems.[10]

Protocol 2: Reductive Amination of the Formyl Group

This protocol describes a general method for the reductive amination of the biaryl aldehyde product obtained from Protocol 1.

Materials:

  • Biaryl aldehyde (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the biaryl aldehyde in DCM or DCE in a round-bottom flask.

  • Add the amine, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Causality and Optimization:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.

  • Acid Catalyst: Acetic acid facilitates the formation of the iminium ion intermediate, which is then reduced.

  • Solvent: The choice of solvent can affect the reaction rate and solubility.

Conclusion and Future Perspectives

3-Chloro-2-formyl-4-methylphenylboronic acid represents a powerful and versatile building block for medicinal chemists. Its bifunctional nature allows for the efficient construction of complex molecular scaffolds through well-established and robust synthetic methodologies. The ability to perform sequential transformations, such as a Suzuki-Miyaura coupling followed by a functionalization of the aldehyde, provides a streamlined approach to generating libraries of compounds for biological screening.

The growing importance of boronic acids in drug discovery, coupled with the proven utility of the benzoxaborole scaffold, positions 3-Chloro-2-formyl-4-methylphenylboronic acid and its analogues as valuable tools for the development of the next generation of therapeutics. Further exploration of its reactivity, particularly in the context of novel cyclization strategies and bioconjugation techniques, will undoubtedly continue to expand its applications in the field.

References

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). Organic Letters - ACS Publications. Retrieved January 26, 2026, from [Link]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. (2019). PMC. Retrieved January 26, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. (2026). MDPI. Retrieved January 26, 2026, from [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Method for producing formylphenylboronic acids. (n.d.). Google Patents.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters - ACS Publications. Retrieved January 26, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Reaction conditions for coupling with ortho-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of Sterically Hindered ortho-Substituted Phenylboronic Acids

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] Its mild conditions, functional group tolerance, and the commercial availability of diverse starting materials have cemented its role in pharmaceutical and materials science.[1][2] However, the reaction's efficiency can be dramatically curtailed when sterically demanding substrates are employed, particularly those with substituents at the ortho position of the phenylboronic acid.

These bulky groups impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesired byproducts such as protodeborylation and homocoupling.[3][4] This guide provides a deep dive into the mechanistic challenges posed by ortho-substituted phenylboronic acids and offers a comprehensive overview of field-proven strategies and detailed protocols to overcome these hurdles.

Mechanistic Hurdles in Sterically Congested Couplings

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] Steric hindrance from ortho substituents primarily obstructs the latter two stages.

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center.[6] The boronic acid must first be activated by a base to form a more nucleophilic boronate 'ate' complex.[6] An ortho substituent on the phenylboronic acid can sterically shield the boron center, hindering the approach of the palladium complex and slowing the rate of this crucial transfer.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[2][3] For this to occur, the two groups must be positioned cis to each other on the palladium complex. Large ortho substituents create significant steric repulsion, making it difficult for the complex to adopt the required conformation, thereby increasing the energy barrier for reductive elimination.[7] This is often the rate-determining step in couplings involving hindered substrates.

To address these challenges, the reaction conditions must be carefully tuned to favor a catalytic cycle that can accommodate sterically demanding partners. This involves a multi-parameter optimization of the ligand, palladium source, base, and solvent.

Optimizing Reaction Parameters: A Component-by-Component Analysis

The Catalyst System: Ligand Design is Paramount

The choice of ligand is the single most critical factor for a successful coupling with ortho-substituted substrates. The ideal ligand must be both bulky and electron-donating.

  • Bulkiness: Sterically large ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species.[7] This less-coordinated palladium center is more accessible for both oxidative addition and subsequent steps compared to a more crowded L₂Pd(0) complex.

  • Electron-Donating Character: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition step and, more importantly, promotes the final, often rate-limiting, reductive elimination.[2][5]

Based on these principles, two classes of ligands have emerged as the gold standard for challenging couplings:

  • Bulky, Electron-Rich Monophosphine Ligands: The Buchwald biaryl phosphine ligands are exceptionally effective. Ligands such as SPhos and XPhos possess bulky biaryl backbones and electron-donating dialkylphosphino groups that create a sterically demanding yet highly reactive catalytic center.[7] The ortho-substituents on the lower biaryl ring also help prevent catalyst deactivation via palladacycle formation.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands. Sterically hindered NHCs, such as PEPPSI-iPr , can be highly effective, particularly for coupling aryl chlorides.[6]

Palladium Precatalyst Selection

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can sometimes lead to the formation of inactive palladium black.[3] For challenging couplings, well-defined precatalysts are often superior. These are stable Pd(II) complexes that efficiently generate the active L₁Pd(0) species under the reaction conditions. Buchwald's G3 and G4 palladacycle precatalysts (e.g., SPhos Pd G3) are highly recommended as they provide a reliable and reproducible entry into the catalytic cycle.[1]

The Role of the Base

The base is essential for activating the boronic acid by forming the boronate 'ate' complex (Ar-B(OH)₃⁻), which is significantly more nucleophilic than the neutral boronic acid.[6]

  • Strong, Non-Nucleophilic Bases: For sterically hindered substrates, strong bases like potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃). The higher basicity accelerates the formation of the boronate, helping to drive the sluggish transmetalation step.

  • Fluoride Sources: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in anhydrous conditions, as the fluoride ion can activate the boronic acid without the need for water.[6]

Solvent and Temperature Considerations

The choice of solvent influences the solubility of the reagents and the stability of the catalytic intermediates.

  • Aprotic Solvents: Toluene, xylenes, and 1,4-dioxane are commonly used. For extremely challenging couplings, higher boiling point solvents like xylenes may be necessary to provide the thermal energy needed to overcome the high activation barrier of reductive elimination.[8][9]

  • The Role of Water: A small amount of water is often beneficial in Suzuki couplings as it aids in dissolving the base and facilitates the formation of the boronate species.[5] However, excess water can promote competitive protodeborylation of the boronic acid.[3]

  • Temperature: While room temperature couplings are possible for simple substrates, sterically hindered couplings almost always require elevated temperatures, typically ranging from 80 °C to 120 °C.[8]

Data Summary: Recommended Conditions

The following table provides a starting point for optimizing the reaction conditions for coupling with ortho-substituted phenylboronic acids.

ComponentRecommended ChoiceRationale & Causality
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote monoligation and accelerate reductive elimination.[7]
Pd Source SPhos Pd G3, XPhos Pd G4Pre-formed catalysts that reliably generate the active L₁Pd(0) species.[1]
Base K₃PO₄, K₂CO₃, CsFStrong, non-nucleophilic bases effectively generate the reactive boronate species.[6][10]
Solvent Toluene, 1,4-Dioxane, XylenesAprotic solvents with a range of boiling points to overcome activation barriers.[8]
Temperature 80–120 °CThermal energy is required to drive the sterically hindered reductive elimination step.[8]

Visualizing the Process

The Steric Challenge in Reductive Elimination

The diagram below illustrates how ortho substituents create a steric clash that hinders the final C-C bond formation step.

Caption: Steric clash between ortho groups hinders C-C bond formation.

Workflow for Condition Screening

This workflow outlines a logical approach to developing a robust protocol for a novel set of sterically hindered substrates.

G A 1. Substrate Analysis Identify steric and electronic properties of Ar-X and Ar'-B(OH)₂ B 2. Initial Ligand/Base Screen Test SPhos & XPhos with K₃PO₄ in Toluene @ 100 °C A->B C Low Conversion (<50%) B->C If... D Good Conversion (>50%) B->D If... E 3a. Increase Temperature Switch solvent to Xylenes (110-120 °C) C->E F 3b. Optimize Base/Solvent Test K₂CO₃, CsF Try Dioxane/H₂O mixture D->F G 4. Final Optimization Fine-tune catalyst loading and reaction time E->G F->G H Optimized Protocol G->H

Caption: Systematic workflow for optimizing hindered Suzuki couplings.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium reagents are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents are flammable.

Protocol 1: General Procedure for Coupling an ortho-Substituted Phenylboronic Acid with an Aryl Bromide

This protocol is a robust starting point for coupling moderately hindered substrates, such as 2-methylphenylboronic acid with 1-bromo-4-tert-butylbenzene.

Reagents & Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Oven-dried 10 mL microwave vial with a magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • Vial Preparation: To the oven-dried microwave vial, add the aryl bromide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), SPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Using a syringe, add anhydrous toluene (5 mL) to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: High-Temperature Protocol for Tetra-ortho-Substituted Biaryl Synthesis

This protocol is adapted for extremely challenging couplings, such as the reaction between 2,4,6-triisopropylphenyl bromide and 2,6-dimethylphenylboronic acid.[8]

Reagents & Materials:

  • 2,4,6-Triisopropylphenyl Bromide (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylphenylboronic Acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • AntPhos Ligand (0.024 mmol, 2.4 mol%)[8]

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Xylenes, anhydrous (5 mL)

  • Schlenk flask with a condenser and magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a stir bar and condenser, add Pd(OAc)₂ (0.02 mmol) and the AntPhos ligand (0.024 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Pre-formation (optional but recommended): Add 2 mL of xylenes and stir at room temperature for 15 minutes.

  • Reagent Addition: To the flask, add the 2,4,6-triisopropylphenyl bromide (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add the remaining anhydrous xylenes (3 mL).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and reflux under a positive pressure of inert gas for 24-48 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1. Due to the highly nonpolar nature of the product, a solvent system such as hexanes may be required for chromatography.

Conclusion

Successfully coupling ortho-substituted phenylboronic acids via the Suzuki-Miyaura reaction is a formidable but achievable goal. The key lies in understanding the mechanistic bottlenecks—slow transmetalation and hindered reductive elimination—and rationally selecting a catalyst system designed to overcome them. The use of bulky, electron-rich phosphine ligands, in combination with well-defined palladium precatalysts, strong bases, and appropriate thermal conditions, provides a powerful toolkit for constructing even the most sterically congested biaryl systems. The protocols provided herein serve as a validated starting point for researchers tackling these challenging yet vital chemical transformations.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website.[6]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website.[5]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-3.[8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[11]

  • Valente, C., Organ, M. G., & Nolan, S. P. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7543-7560.[2]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from ResearchGate.[12]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from TCI Chemicals website.[13]

  • Kaur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6985-6991.[14]

  • Scola, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369.[1]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.[10]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from ResearchGate.[15]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(43), 9973-9985.[16]

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The Synthetic Versatility of 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block

In the landscape of modern organic synthesis, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Within this class of reagents, molecules bearing additional functional groups offer a gateway to complex molecular architectures through sequential or cascade reactions. 3-Chloro-2-formyl-4-methylphenylboronic acid is a prime example of such a multifunctional building block. Its unique arrangement of a boronic acid for carbon-carbon bond formation, a strategically placed formyl group for subsequent derivatization, and chloro and methyl substituents to modulate electronic properties and provide steric influence, makes it a highly valuable, albeit specialized, reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2]

The ortho-formyl group, in concert with the boronic acid, opens up possibilities for elegant cascade reactions, allowing for the rapid construction of heterocyclic scaffolds.[3] This guide provides an in-depth look at the anticipated applications of 3-Chloro-2-formyl-4-methylphenylboronic acid, complete with detailed protocols derived from closely related structures, offering a robust starting point for researchers and drug development professionals.

Molecular Profile & Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyValue
Molecular Formula C₈H₈BClO₃
Molecular Weight 200.41 g/mol
Appearance (Predicted) White to off-white solid
Key Functional Groups Boronic Acid, Aldehyde (Formyl), Aryl Chloride
Solubility (Predicted) Soluble in organic solvents like Dioxane, THF, DMF; sparingly soluble in water.

Core Applications in Organic Synthesis

The true synthetic power of 3-Chloro-2-formyl-4-methylphenylboronic acid lies in its dual reactivity. The boronic acid function is a handle for Suzuki-Miyaura cross-coupling, while the aldehyde group can engage in a vast array of classical and modern organic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application for arylboronic acids, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[1][4] The chloro and methyl substituents on the ring influence the electronic nature of the boronic acid, which can affect transmetalation rates in the catalytic cycle. Based on protocols for structurally similar compounds like 3-chloro-4-methylphenylboronic acid, this reagent is an excellent candidate for coupling with a wide range of aryl and heteroaryl halides.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), are standard for Suzuki couplings. The choice of ligand can be critical, especially for less reactive coupling partners like aryl chlorides, where more electron-rich and bulky phosphines may be required.

  • Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[4] Aqueous inorganic bases like Na₂CO₃ or K₂CO₃ are common, providing a good balance of reactivity and functional group tolerance.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble aryl halide and the more polar boronic acid salt formed in the presence of the base.

Suzuki_Miyaura_Cycle

Cascade Reactions for Heterocycle Synthesis

The ortho-formylphenylboronic acid motif is a classic precursor for the synthesis of various fused heterocyclic systems. The aldehyde can react with a nucleophile, and the resulting intermediate can then undergo a subsequent cyclization involving the boronic acid moiety. This allows for the construction of complex ring systems in a single synthetic operation.

A prime example is the synthesis of substituted benzofurans. The reaction of 3-Chloro-2-formyl-4-methylphenylboronic acid with a terminal alkyne under palladium catalysis could lead to a cascade reaction. The process would likely involve an initial coupling to form a styrenyl intermediate, followed by an intramolecular oxypalladation of the aldehyde onto the alkyne, and subsequent reductive elimination to furnish the benzofuran ring.

Causality Behind Experimental Choices:

  • Dual-Role Catalyst: A palladium catalyst is required for both the initial C-C bond formation and the subsequent cyclization step.

  • Reaction Conditions: The conditions must be carefully chosen to promote the desired cascade sequence over simple cross-coupling. This might involve the use of specific ligands, solvents, or additives that favor the intramolecular cyclization pathway.

Cascade_Reaction

Experimental Protocols

The following protocols are representative starting points based on established procedures for analogous compounds. Researchers must optimize these conditions for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from standard procedures for chloro-substituted phenylboronic acids.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Add the degassed toluene (5 mL) via syringe.

  • In a separate vial, dissolve the Na₂CO₃ (2.0 mmol) in degassed water (2 mL).

  • Add the aqueous base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Proposed Starting Point for Cascade Benzofuran Synthesis

This protocol is a hypothetical starting point based on known cascade reactions of 2-formylphenylboronic acids.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL, anhydrous and degassed)

  • Schlenk tube with magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 mmol) and the terminal alkyne (1.1 mmol).

  • Add anhydrous, degassed 1,4-dioxane (8 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100-120 °C.

  • Stir vigorously and monitor the reaction by LC-MS for the formation of the desired benzofuran product.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Safety and Handling

Handle 3-Chloro-2-formyl-4-methylphenylboronic acid with standard laboratory safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Boronic acids can undergo protodeboronation under certain conditions and may form anhydrides (boroxines) upon storage. Store in a cool, dry place under an inert atmosphere.

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid represents a sophisticated building block for organic synthesis. While its direct applications are still emerging, its structural features point to significant potential in both established methodologies like the Suzuki-Miyaura coupling and more advanced cascade strategies for the rapid assembly of complex heterocyclic systems. The protocols and insights provided herein, derived from well-understood chemical principles and analogous structures, offer a solid foundation for chemists to explore the full synthetic utility of this promising reagent.

References

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400. Available at: [Link]

  • Google Patents. (2019). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (CN106946915A).
  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (US8822730B2).
  • Google Patents. (2004). Method for producing formylphenylboronic acids. (US20040049050A1).
  • Karthikeyan, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130527. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Mechanism for elimination in 3-Chloro-1,4-cyclohexadiene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ali, T. E.-S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Available at: [Link]

  • Gáspár, A., & Szabó, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(4), 937-969. Available at: [Link]

  • WIPO Patentscope. (2019). Preparation method of 4-chlorophenylboronic acid. (CN110054642). Available at: [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Boron Molecular. (n.d.). 4-Methylphenylboronic acid. Retrieved from [Link]

  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339-2349. Available at: [Link]

  • Pires, J. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]

Sources

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Chlor-2-formyl-4-methylphenylboronsäure

Author: BenchChem Technical Support Team. Date: February 2026

Absolut. Hier sind die detaillierten Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Chlor-2-formyl-4-methylphenylboronsäure, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurden.

Einleitung und strategische Überlegungen

3-Chlor-2-formyl-4-methylphenylboronsäure ist ein hochfunktionalisierter Baustein von erheblichem Wert in der medizinischen Chemie und der organischen Synthese. Seine einzigartige Anordnung von drei reaktiven Zentren – einer Boronsäure, einer Aldehydgruppe (Formyl) und einem substituierten aromatischen Ring – bietet eine vielseitige Plattform für die Moleküldiversifizierung. Die ortho-Beziehung zwischen der Formyl- und der Boronsäuregruppe führt zu einer besonderen Reaktivität, einschließlich intramolekularer Wechselwirkungen und der Beschleunigung von Kondensationsreaktionen.

Dieses Dokument bietet einen detaillierten Leitfaden zu den primären Derivatisierungsstrategien für dieses Reagenz. Wir erläutern nicht nur die Protokolle, sondern auch die zugrunde liegende chemische Logik, um Forschern die Anpassung und Optimierung dieser Methoden für ihre spezifischen Forschungsziele zu ermöglichen. Die strategische Modifikation dieses Moleküls kann zur Synthese neuartiger bioaktiver Moleküle, wie z. B. Inhibitoren des KRAS-Gens oder TRPV1-Antagonisten zur Behandlung chronischer Schmerzen, genutzt werden.[1][]

Abbildung 1: Die drei primären reaktiven Zentren der 3-Chlor-2-formyl-4-methylphenylboronsäure.

Teil 1: Derivatisierung über die Boronsäuregruppe: Die Suzuki-Miyaura-Kreuzkopplung

Die Boronsäurefunktionalität ist prädestiniert für die Palladium-katalysierte Suzuki-Miyaura-Kreuzkopplung, eine der robustesten Methoden zur Bildung von C-C-Bindungen.[3][4] Diese Reaktion ermöglicht die Verknüpfung des Phenylrings mit einer Vielzahl von (Hetero-)Aryl-, Vinyl- oder Alkylhalogeniden und -triflaten.[5]

Kausale Begründung der experimentellen Entscheidungen
  • Katalysatorauswahl: Während Standardkatalysatoren wie Pd(PPh₃)₄ für Aryliodide und -bromide wirksam sind, erfordern Reaktionen mit sterisch anspruchsvollen oder elektronisch desaktivierten Arylchloriden oft fortschrittlichere Katalysatorsysteme. Systeme, die auf Buchwald- oder Herrmann-Katalysatoren basieren (z. B. mit Liganden wie SPhos oder XPhos), oder die Kombination von Pd₂(dba)₃ mit sterisch anspruchsvollen, elektronenreichen Phosphinliganden wie P(t-Bu)₃, sind für die Kopplung von Arylchloriden überlegen.[5]

  • Basenauswahl: Die Base spielt eine entscheidende Rolle im katalytischen Zyklus, insbesondere im Transmetallierungsschritt.[6] Anorganische Basen wie K₂CO₃, K₃PO₄ oder Cs₂CO₃ werden häufig verwendet. Cäsiumcarbonat ist oft effektiver bei anspruchsvollen Kopplungen, da es die Löslichkeit der Boronsäure-Spezies erhöht und den Katalysator reaktiviert.

  • Lösungsmittelsystem: Oft werden Zweiphasensysteme wie Dioxan/Wasser oder Toluol/Wasser verwendet. Das Wasser ist für die Aktivierung der Base und die Solubilisierung der Boronat-Spezies unerlässlich, während das organische Lösungsmittel die organischen Reaktanten und den Katalysator löst.

Detailliertes Protokoll: Suzuki-Miyaura-Kopplung mit einem Arylbromid

Suzuki_Workflow start Reaktionsaufbau (Inerte Atmosphäre) reagents Zugabe: 1. Boronsäure 2. Arylhalogenid 3. Base (z.B. K₂CO₃) 4. Lösungsmittel (z.B. Dioxan/H₂O) start->reagents degas Entgasen (z.B. 3x Vakuum/Argon) reagents->degas catalyst Zugabe des Pd-Katalysators degas->catalyst reaction Reaktion (z.B. 80-100 °C, 4-16 h) catalyst->reaction workup Aufarbeitung (Extraktion) reaction->workup purify Reinigung (Säulenchromatographie) workup->purify product Produkt (Biaryl) purify->product Tautomerie A Offenkettige Form (Aldehyd) B Cyclische Form (Benzoxaborol) A->B Gleichgewicht

Sources

The Bifunctional Virtuoso: Catalytic Applications of ortho-Formylphenylboronic Acids in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dual Talents

In the landscape of modern organic synthesis, the quest for efficiency, selectivity, and molecular complexity drives the development of novel catalytic systems. Among these, ortho-formylphenylboronic acid (2-FPBA) has emerged as a uniquely versatile building block and catalyst. Its structure, featuring a Lewis acidic boronic acid and a proximal electrophilic aldehyde group, bestows upon it a bifunctional character that enables elegant and powerful transformations. This dual reactivity allows 2-FPBA to act as a linchpin in multicomponent reactions (MCRs) and as a catalyst for tandem or cascade sequences, streamlining the synthesis of diverse and medicinally relevant heterocyclic scaffolds.

This technical guide delves into the catalytic applications of 2-FPBA, moving beyond its role as a simple coupling partner to explore its sophisticated utility as a bifunctional catalyst and a key mediator in complex reaction cascades. We will provide field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a mechanistic framework to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.

Core Principle: The Power of Proximity in Bifunctional Catalysis

The efficacy of 2-FPBA in catalysis stems from the intramolecular interplay between the boronic acid and the aldehyde. This proximity allows for a concerted or sequential activation of substrates, a hallmark of bifunctional catalysis.[1] The boronic acid can act as a Lewis acid to activate a nucleophile or coordinate with a diol, while the aldehyde can participate in imine formation, setting the stage for subsequent intramolecular reactions. This cooperative effect often leads to enhanced reactivity and selectivity compared to monofunctional catalysts.[2][3]

Application I: Multicomponent Synthesis of Bioactive Heterocycles

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are a cornerstone of efficient synthesis.[4] 2-FPBA is an exceptional tool in this domain, not only as a reactant but also as a catalyst that orchestrates the assembly of multiple components.

Biginelli-Type Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), a scaffold found in numerous biologically active compounds.[5] While traditionally acid-catalyzed, 2-FPBA can be employed as a bifunctional organocatalyst to promote this transformation under mild conditions.

Mechanism of Catalysis: A Proposed Bifunctional Pathway

The catalytic cycle leverages both the Lewis acidity of the boronic acid and the electrophilicity of the formyl group.

Biginelli Reaction Catalysis Catalyst 2-FPBA Intermediate1 Acyliminium Ion (Activated by Boronic Acid) Catalyst->Intermediate1 Activates Urea Urea Urea->Intermediate1 Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Ketoester β-Ketoester Intermediate2 Enolate (from Ketoester) Ketoester->Intermediate2 Tautomerization Intermediate3 Michael Adduct Intermediate1->Intermediate3 Michael Addition Intermediate2->Intermediate3 Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Cyclization Product Dihydropyrimidinone (DHPM) Intermediate4->Product Dehydration Water H₂O Intermediate4->Water Product->Catalyst Regenerates

Figure 1: Proposed catalytic cycle for the 2-FPBA-catalyzed Biginelli reaction.

In this proposed mechanism, the boronic acid moiety of 2-FPBA activates the aldehyde and urea, facilitating the formation of an acyliminium ion intermediate. Simultaneously, the reaction environment promotes the enolization of the β-ketoester. The subsequent Michael addition and intramolecular cyclization, followed by dehydration, afford the dihydropyrimidinone product and regenerate the catalyst.

Protocol: 2-FPBA-Catalyzed Synthesis of Dihydropyrimidinones [6]

This protocol describes a general procedure for the synthesis of Biginelli adducts derived from formylphenyl boronic acids. While the original study focused on the products' biological activity, the methodology serves as a prime example of a multicomponent reaction involving 2-FPBA.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add 2-formylphenylboronic acid (0.1 mmol, 10 mol%).

  • Solvent and Conditions: Add ethanol (5 mL) and a catalytic amount of concentrated HCl. Reflux the mixture for 4-6 hours.

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

EntryAldehydeβ-KetoesterProduct Yield (%)
1BenzaldehydeEthyl acetoacetate85
24-ChlorobenzaldehydeEthyl acetoacetate92
34-MethoxybenzaldehydeMethyl acetoacetate88
43-NitrobenzaldehydeEthyl acetoacetate90

Table 1: Substrate scope for the synthesis of Biginelli adducts using a formylphenyl boronic acid.

Application II: Tandem Petasis Reaction-Cyclization for Heterocycle Synthesis

The Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines.[3][4] When 2-FPBA is used as the boronic acid component, its unique structure allows for a tandem reaction sequence where the initial Petasis product undergoes a subsequent intramolecular cyclization, providing rapid access to complex heterocyclic scaffolds like benzoxaboroles.[7]

Mechanism: A Domino Sequence

The reaction proceeds through a domino sequence initiated by the Petasis reaction, followed by an intramolecular cyclization.

Petasis_Cyclization FPBA 2-FPBA Intermediate1 Iminium Ion FPBA->Intermediate1 Forms Imine with Amine Intermediate2 Tetracoordinate Boronate Complex FPBA->Intermediate2 Amine Secondary Amine (e.g., Morpholine) Amine->Intermediate1 Carbonyl α-Hydroxy Acid (e.g., Glyoxylic Acid) Carbonyl->Intermediate2 Forms Boronate with FPBA Intermediate3 Petasis Product (Uncyclized) Intermediate1->Intermediate3 Nucleophilic Attack Intermediate2->Intermediate3 Product 3-Amino-substituted Benzoxaborole Intermediate3->Product Intramolecular Cyclization Water H₂O Product->Water

Figure 2: Tandem Petasis reaction-cyclization workflow.

The reaction of 2-FPBA with a secondary amine and an α-hydroxy acid (like glyoxylic acid) initially forms an iminium ion from the amine and the aldehyde function of 2-FPBA. The boronic acid then reacts with the α-hydroxy acid to form a reactive boronate complex. Nucleophilic attack of the boronate onto the iminium ion yields the Petasis product, which rapidly undergoes intramolecular cyclization between the boronic acid and the newly formed tertiary amine, yielding a stable 3-amino-substituted benzoxaborole.

Protocol: Synthesis of 3-Amino-Substituted Benzoxaboroles

  • Reaction Setup: To a solution of 2-formylphenylboronic acid (1.0 mmol) in methanol (10 mL), add the secondary amine (1.0 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 3-amino-substituted benzoxaborole.

EntrySecondary AmineProduct Yield (%)
1Morpholine95
2Piperidine92
3Thiomorpholine88
4N-Methylpiperazine90

Table 2: Synthesis of 3-amino-substituted benzoxaboroles from 2-FPBA and various secondary amines.

Conclusion and Future Outlook

Ortho-formylphenylboronic acid is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its bifunctional nature allows for its application in a variety of catalytic transformations, including multicomponent reactions and tandem sequences, providing efficient access to complex and biologically relevant heterocyclic molecules. The ability to orchestrate multiple bond-forming events in a single pot underscores the elegance and efficiency of this catalytic system.

Future research in this area will likely focus on the development of chiral variants of 2-FPBA for asymmetric catalysis, expanding the scope of its applications to the enantioselective synthesis of complex natural products and pharmaceuticals. Furthermore, the immobilization of 2-FPBA on solid supports could lead to the development of recyclable and reusable catalysts, further enhancing the green credentials of these transformations. As our understanding of bifunctional organoboron catalysis deepens, the applications of ortho-formylphenylboronic acid and its derivatives are poised to expand, opening new avenues for innovation in drug discovery and materials science.

References

  • Hwang, J., Borgelt, L., & Wu, P. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science, 22(9), 495–499. [Link]

  • Madura, I., Velders, A. H., Adamczyk-Woźniak, A., & Sporzyński, A. (2010). Diverse reactivity of 2-formylphenylboronic acid with secondary amines: Synthesis of 3-amino-substituted benzoxaboroles. Tetrahedron Letters, 51(47), 6181–6185. [Link]

  • Adamczyk-Woźniak, A., Madura, I. D., & Sporzyński, A. (2010). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 66(24), 4347-4353. [Link]

  • Durham University. (2020). SYNTHESIS AND APPLICATION OF ORGANOBORON COMPOUNDS FOR CATALYTIC AMIDE FORMATION AND BIFUNCTIONAL CATALYSIS. Durham e-Theses. [Link]

  • Liu, Y., et al. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. Nature Communications, 10(1), 3391. [Link]

  • Wikipedia. (n.d.). Petasis reaction. [Link]

  • ResearchGate. (2023). Boron compounds for catalytic applications. [Link]

  • Royal Society of Chemistry. (2021). A 2-formylphenylboronic acid (2FPBA)–maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay. Organic & Biomolecular Chemistry, 19(32), 7044-7049. [Link]

  • Sagar, A. D., et al. (2011). Multicomponent Biginelli,s synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones catalyzed by Phenyl phosphonic acid. Journal of Chemical and Pharmaceutical Research, 3(6), 649-654. [Link]

  • ResearchGate. (2025). A bifunctional boronic acid/phosphorus(V) organocatalyst for the direct room-temperature amidation of carboxylic acids. [Link]

  • Ishihara, K., et al. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 87(23), 15391–15413. [Link]

  • da Silva, G. W. A., et al. (2022). Synthesis and anti-ureolitic activity of Biginelli adducts derived from formylphenyl boronic acids. Journal of Molecular Structure, 1265, 133423. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • Beilstein Journals. (2019). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. [Link]

  • Daware, D. S., et al. (2022). Recent Progress on Petasis Boron-Mannich Reaction: A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4321-4335. [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2822-2840. [Link]

  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. [Link]

  • Indian Academy of Sciences. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(5), 1437-1443. [Link]

  • ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. [Link]

  • ResearchGate. (2025). Boronic acids as additives in organic synthesis and catalysis. [Link]

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245-11290. [Link]

  • MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

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Mastering Chemoselectivity: A Guide to Protecting Group Strategies for Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Bifunctional Reagent

Formylphenylboronic acids are invaluable bifunctional building blocks in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility stems from the presence of two highly versatile functional groups on a single aromatic scaffold: a formyl group, which can undergo a plethora of transformations including oxidation, reduction, and nucleophilic additions, and a boronic acid moiety, a cornerstone of C-C bond formation. However, this very bifunctionality presents a significant challenge to the synthetic chemist: how to achieve chemoselectivity and prevent unwanted side reactions. This guide provides a comprehensive overview of protecting group strategies for formylphenylboronic acids, with a focus on the widely employed acetal protection of the formyl group. We will delve into the rationale behind these strategies, provide detailed experimental protocols, and illustrate their application in a practical synthetic context.

The Imperative for Protection: Overcoming Inherent Reactivity and Side Reactions

The aldehyde functionality of formylphenylboronic acids is susceptible to reaction under the basic conditions often employed in Suzuki-Miyaura couplings. This can lead to a variety of undesired side reactions, including aldol condensations and Cannizzaro-type reactions, ultimately reducing the yield of the desired cross-coupled product.

Furthermore, arylboronic acids themselves can be prone to decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by aqueous basic conditions, further underscoring the need for a robust synthetic strategy that mitigates these challenges. The temporary masking of the highly reactive formyl group as a stable acetal is a proven and effective solution to these issues.

The Acetal Advantage: A Robust and Reversible Protection Strategy

Acetals are an ideal choice for protecting aldehyde functionalities due to their stability under neutral to strongly basic conditions, which are the very conditions under which many cross-coupling reactions are performed. The formation of a cyclic acetal, typically with ethylene glycol, is a particularly favored approach due to the thermodynamic stability of the resulting five-membered ring. The protection reaction is acid-catalyzed and reversible, allowing for the straightforward deprotection and regeneration of the aldehyde functionality upon treatment with aqueous acid.

This protection-deprotection sequence allows for the unmasking of the formyl group at a later stage in the synthesis, enabling its participation in subsequent transformations.

Figure 1: General workflow for the protection, reaction, and deprotection of a formylphenylboronic acid.

Experimental Protocols

Part 1: Acetal Protection of 4-Formylphenylboronic Acid

This protocol describes the formation of 2-(4-(dihydroxyboranyl)phenyl)-1,3-dioxolane from 4-formylphenylboronic acid and ethylene glycol, using p-toluenesulfonic acid as a catalyst. The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the reaction to completion.[1]

Materials:

  • 4-Formylphenylboronic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add 4-formylphenylboronic acid (1 equivalent).

  • Add toluene to the flask to create a suspension (approximately 5-10 mL of toluene per gram of boronic acid).

  • Add ethylene glycol (1.5-2.0 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acetal-protected product.

  • The product can be purified by recrystallization or column chromatography on silica gel if necessary.

Expected Outcome:

The product, 2-(4-(dihydroxyboranyl)phenyl)-1,3-dioxolane, is typically a white to off-white solid. The success of the reaction can be confirmed by NMR spectroscopy, where the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal proton signal (around 5.5-6.0 ppm) and the ethylene glycol protons will be observed.

Figure 2: Simplified mechanism of acid-catalyzed acetal formation.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

With the aldehyde functionality masked, the acetal-protected formylphenylboronic acid can now be effectively utilized in a Suzuki-Miyaura coupling reaction. This protocol describes the synthesis of 2-(biphenyl-4-yl)-1,3-dioxolane.

Materials:

  • 2-(4-(dihydroxyboranyl)phenyl)-1,3-dioxolane (from Part 1)

  • Bromobenzene (or other aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask, add the acetal-protected boronic acid (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Rationale for Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the activation of the boronic acid in the catalytic cycle.[2] The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.

Part 3: Deprotection of the Acetal

The final step is the hydrolysis of the acetal to regenerate the aldehyde functionality. This is a straightforward acid-catalyzed reaction.[3]

Materials:

  • Acetal-protected coupled product (from Part 2)

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous acid (e.g., 1M HCl, dilute H₂SO₄)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the acetal-protected compound in a suitable organic solvent like acetone or THF in a round-bottom flask.

  • Add the aqueous acid to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a mild base such as saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the final deprotected product.

  • Purify by recrystallization or column chromatography if necessary.

Self-Validation:

The successful deprotection can be confirmed by ¹H NMR spectroscopy, where the acetal proton signal will disappear, and the characteristic aldehyde proton signal will reappear in the downfield region (9-10 ppm).

Data Summary

CompoundKey ¹H NMR Signal (ppm)Stability in Basic ConditionsReactivity in Suzuki Coupling
4-Formylphenylboronic Acid~9.9 (CHO)Low (prone to side reactions)Can be problematic
2-(4-(dihydroxyboranyl)phenyl)-1,3-dioxolane~5.8 (acetal CH)HighExcellent

Conclusion

The use of an acetal protecting group for the formyl moiety of formylphenylboronic acids is a robust and highly effective strategy to ensure chemoselectivity and high yields in complex synthetic sequences. The protection and deprotection protocols are straightforward and utilize readily available reagents. This approach allows chemists to harness the full synthetic potential of this versatile bifunctional building block, enabling the efficient construction of complex molecules for applications in drug discovery, materials science, and beyond.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand enables the use of unprotected 4-formylphenylboronic acid in Suzuki–Miyaura couplings.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (2018). Protection of Phenyl boronic acid? [Online discussion forum]. Retrieved from [Link]

  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Čeplin, F., & Kočevar, M. (2007). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 48(36), 6373-6375.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of 2-(Dicyclohexylphosphino)biphenyl Ligands. The Journal of Organic Chemistry, 76(8), 2858–2862.
  • Wallace, D. J., & Chen, C. (2002). A general and efficient method for the synthesis of biaryls by Suzuki coupling of arylboronic acids with aryl chlorides. Tetrahedron Letters, 43(38), 6987-6990.
  • U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.
  • Juliá-Hernández, F., Arcas, A., & Vicente, J. (2017). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. ChemistrySelect, 2(21), 6033-6037.
  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Green Chemistry (RSC Publishing). (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • ResearchGate. (2025). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Highly Substituted Quinolines Utilizing 3-Chloro-2-formyl-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-Chloro-2-formyl-4-methylphenylboronic acid as a versatile building block in one-pot synthesis. The focus is on a robust protocol for the synthesis of complex quinoline scaffolds, which are privileged structures in numerous pharmacologically active compounds.

Introduction: The Strategic Advantage of 3-Chloro-2-formyl-4-methylphenylboronic Acid

3-Chloro-2-formyl-4-methylphenylboronic acid is a trifunctional reagent poised to be of significant utility in modern synthetic chemistry. Its unique arrangement of a boronic acid, an ortho-aldehyde, and a substituted chlorinated aromatic ring allows for sequential, one-pot transformations, thereby streamlining the synthesis of complex molecules. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving overall efficiency.[1][2]

The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a carbon-carbon bond.[3] The ortho-formyl group can then participate in a variety of classical condensation and cyclization reactions. The chloro and methyl substituents on the phenyl ring provide electronic and steric modulation, influencing both the reactivity of the functional groups and the properties of the final product. Chlorine-containing compounds, in particular, have a significant presence in pharmaceuticals.[4][5]

This document outlines a detailed protocol for a one-pot Suzuki-Miyaura coupling followed by a Friedländer annulation for the synthesis of a substituted quinoline.

Mechanistic Rationale: A Tale of Two Reactions in One Pot

The elegance of this one-pot synthesis lies in the orthogonal reactivity of the boronic acid and the aldehyde functionalities, allowing for a sequential reaction cascade.

Step 1: Suzuki-Miyaura Coupling

The reaction commences with a palladium-catalyzed Suzuki-Miyaura coupling between 3-Chloro-2-formyl-4-methylphenylboronic acid and an aryl halide. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are reductively eliminated to form the biaryl product and regenerate the Pd(0) catalyst.

Step 2: Friedländer Annulation

Upon successful formation of the biaryl intermediate, a ketone with an α-methylene group is introduced into the same reaction vessel. The subsequent Friedländer annulation proceeds via:

  • Aldol Condensation: The base present in the reaction mixture catalyzes the condensation between the formyl group of the biaryl intermediate and the α-methylene of the ketone to form an α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the final, stable quinoline ring system.

Experimental Protocol: One-Pot Synthesis of a Substituted Quinoline

This protocol details the synthesis of 2-Aryl-3-chloro-4-methyl-8-substituted-quinoline from 3-Chloro-2-formyl-4-methylphenylboronic acid, a substituted aryl halide, and a ketone.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Notes
3-Chloro-2-formyl-4-methylphenylboronic acidN/AN/ASynthesize as per literature methods.
Substituted Aryl Halide (e.g., 4-bromoanisole)104-92-7187.04Ensure high purity.
Ketone (e.g., Acetophenone)98-86-2120.15Must have an α-methylene group.
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.50Catalyst.
SPhos657408-07-6410.53Ligand.
Potassium Carbonate (K2CO3)584-08-7138.21Base.
1,4-Dioxane123-91-188.11Anhydrous solvent.
N,N-Dimethylformamide (DMF)68-12-273.09Co-solvent.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 mmol, 1.0 eq), the substituted aryl halide (1.1 mmol, 1.1 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a solution of Potassium Carbonate (3.0 mmol, 3.0 eq) in water (1 mL).

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the biaryl intermediate.

  • Addition of Ketone: Once the coupling is complete, cool the reaction mixture to room temperature. Add the ketone (1.5 mmol, 1.5 eq) and N,N-Dimethylformamide (2 mL) to the flask.

  • Friedländer Annulation: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Again, monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

OnePotSynthesis cluster_setup Reaction Setup (Inert Atmosphere) cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_friedlander Step 2: Friedländer Annulation cluster_workup Workup and Purification start Combine Reactants: - 3-Chloro-2-formyl-4-methylphenylboronic acid - Aryl Halide - Pd(OAc)2 - SPhos solvent Add Solvents and Base: - 1,4-Dioxane - K2CO3 (aq) start->solvent suzuki_heat Heat to 80 °C (4-6 hours) solvent->suzuki_heat suzuki_monitor Monitor Progress (TLC/LC-MS) suzuki_heat->suzuki_monitor add_ketone Cool to RT Add Ketone and DMF suzuki_monitor->add_ketone friedlander_heat Heat to 120 °C (12-16 hours) add_ketone->friedlander_heat friedlander_monitor Monitor Progress (TLC/LC-MS) friedlander_heat->friedlander_monitor workup Cool to RT Dilute with Ethyl Acetate Wash with Water and Brine friedlander_monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: One-pot synthesis workflow.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient base.

    • Solution: Ensure the use of fresh, high-purity reagents and anhydrous solvents. Degas the solvent thoroughly. Consider using a different palladium precursor/ligand combination or a stronger base like cesium carbonate.

  • Incomplete Friedländer Annulation:

    • Cause: Insufficient temperature or reaction time. Steric hindrance from bulky substrates.

    • Solution: Increase the reaction temperature or prolong the reaction time. If sterically hindered substrates are used, a stronger base or a different solvent system may be required.

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid or aryl halide. Undesired side reactions of the aldehyde.

    • Solution: Optimize the catalyst and ligand loading. Ensure a strictly inert atmosphere to minimize homocoupling. The stepwise addition of reagents as described in the protocol helps to minimize side reactions.

Conclusion

The one-pot synthesis strategy detailed herein showcases the synthetic versatility of 3-Chloro-2-formyl-4-methylphenylboronic acid. By leveraging the sequential reactivity of its functional groups, complex heterocyclic scaffolds like quinolines can be assembled in an efficient and atom-economical manner. This approach offers significant advantages for medicinal chemistry and drug discovery programs by accelerating the synthesis of novel chemical entities.

References

  • Baker, S.J., Ding, C.Z., Akama, T., Zhang, Y.-K., Hernandez, V., & Xia, Y. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(7), 1275–1288. Available at: [Link]

  • Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5803. Available at: [Link]

  • MDPI. (2018). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 23(1), 133. Available at: [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M400. Available at: [Link]

  • Ballinger, P., & de la Mare, P. B. D. (1957). 284. The kinetics and mechanisms of addition to olefinic substances. Part IV. Rearrangement accompanying addition of hypochlorous acid to 3-chloro-2-methylpropene. Journal of the Chemical Society (Resumed), 1481. Available at: [Link]

  • Wentworth, P., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(21), 5035. Available at: [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(5), 229. Available at: [Link]

  • Hartwig, J. F., et al. (2009). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Journal of Organic Chemistry, 74(15), 5504–5514. Available at: [Link]

  • Deshmukh, M. B., et al. (2000). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry, 16(2), 333-336. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 357-393. Available at: [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(13), 4202. Available at: [Link]

  • Wang, Y., et al. (2019). Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. Molecules, 24(17), 3108. Available at: [Link]

  • Friščić, T., et al. (2024). Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis. Chemistry – A European Journal, 30(1), e202302742. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 357-393. Available at: [Link]

  • Nageswar, Y. V. D., & Rajender, A. (2013). One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. ChemInform, 44(32). Available at: [Link]

  • Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich-Heine-Universität Düsseldorf. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylpentan-2-one. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylpentanoic acid. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (1957). 284. The kinetics and mechanisms of addition to olefinic substances. Part IV. Rearrangement accompanying addition of hypochlorous acid to 3-chloro-2-methylpropene. Journal of the Chemical Society (Resumed). Available at: [Link]

  • PubChem. (n.d.). (3-Bromo-4-chloro-2-methylphenyl)boronic acid. Retrieved January 26, 2026, from [Link]

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Accelerating Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Modern Imperative for C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for constructing carbon-carbon bonds.[1] Its applications are particularly profound in pharmaceutical and materials science, where the creation of biaryl and substituted aromatic structures is a frequent necessity for developing novel drugs and functional materials.[2][3] The reaction's appeal lies in its high tolerance for various functional groups, the use of readily available and relatively non-toxic organoboron reagents, and the ease of removing its inorganic by-products.[1]

In the fast-paced environment of drug discovery and development, reaction speed and efficiency are paramount. Traditional methods, often requiring hours of heating under reflux, can create significant bottlenecks. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing this challenge head-on. By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with improved yields and higher product purity by minimizing the formation of side products.[2][3][4] This guide provides a detailed exploration of microwave-assisted Suzuki coupling, with a specific focus on navigating the complexities introduced by electronically and sterically diverse substituted phenylboronic acids.

Part I: Foundational Principles

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key mechanistic steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the reaction.[5] The process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar complex. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group (Ar²) from the organoboron reagent to the palladium(II) center. This process requires activation by a base. The base reacts with the phenylboronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex, displacing the halide or other leaving group.[5]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product: Ar¹-Ar²

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

The Impact of Microwave Irradiation

Microwave energy accelerates reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture (solvents, reagents) align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the entire reaction volume. This is fundamentally different from conventional heating, which relies on slower thermal conduction from an external source.

The primary advantages of microwave heating in Suzuki couplings include:

  • Drastic Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[2][3]

  • Increased Yields: Rapid heating to superheated temperatures can overcome activation energy barriers more efficiently, leading to higher product conversion and minimizing the formation of thermal degradation by-products.[2]

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent and reproducible results.[2]

  • Access to New Chemical Space: The ability to reach temperatures far above the solvent's boiling point in sealed vessels allows for reactions with less reactive substrates, such as aryl chlorides, to proceed efficiently.[5]

The Critical Role of Phenylboronic Acid Substituents

The electronic nature and steric profile of the substituent on the phenylboronic acid can significantly influence the reaction's success. Understanding these effects is key to rational protocol design.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase electron density on the aromatic ring. While this can sometimes slow the transmetalation step, these substrates generally couple efficiently under microwave conditions.[7]

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or acetyl (-COCH₃) decrease the ring's electron density, making the boronic acid more Lewis acidic. This can facilitate the formation of the boronate complex and often leads to very efficient coupling.[7]

  • Steric Effects:

    • Ortho-Substituents: This is one of the most significant challenges in Suzuki couplings. Bulky groups at the ortho position (e.g., -isopropyl, -methoxy) can sterically hinder the approach of the boronic acid to the palladium center, impeding the crucial transmetalation step.[7][8] This steric clash often results in lower yields or requires more specialized catalytic systems. Microwave heating is particularly effective here, as the high temperatures can help overcome the steric barrier. For highly hindered substrates, the choice of ligand becomes paramount.

Part II: Optimizing the Reaction Components

Successful microwave-assisted Suzuki coupling hinges on the judicious selection of catalyst, ligand, base, and solvent.

ComponentRole & RationaleRecommended Choices for Substituted Phenylboronic Acids
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(II) precatalysts are often preferred for their air stability.Pd(OAc)₂: A common, inexpensive choice. Requires a ligand. Pd(PPh₃)₄: Ready-to-use Pd(0) source, but can be thermally sensitive. PdCl₂(dppf): An excellent, robust choice for a wide range of substrates.
Ligand Stabilizes the Pd(0) species and modulates its reactivity. Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, which is critical for challenging substrates.[1][8]For Standard Substrates: PPh₃ (Triphenylphosphine) is often sufficient. For Hindered/Deactivated Substrates: Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective due to their steric bulk and strong electron-donating properties.[8][9]
Base Activates the boronic acid for transmetalation by forming the reactive boronate species.Inorganic Carbonates: K₂CO₃, Cs₂CO₃ are widely used and effective. Phosphates: K₃PO₄ is a stronger base often used for difficult couplings. Hydroxides: KOH, NaOH are strong bases suitable for rapid reactions.
Solvent Must dissolve reagents and efficiently absorb microwave energy. Aqueous mixtures are highly effective.Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile/H₂O: These mixtures have high dielectric constants, allowing for rapid heating. The presence of water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[2]

Part III: Experimental Protocols

Safety Note: All reactions must be performed in a dedicated chemical fume hood. Microwave reactions in sealed vessels generate high pressures and should only be conducted in purpose-built microwave reactors (e.g., Biotage Initiator, CEM Discover, Anton Paar Monowave) equipped with appropriate safety features.

Experimental_Workflow cluster_workflow General Experimental Workflow start Reagent Preparation vial_prep Add Reagents to Microwave Vial start->vial_prep seal Seal Vial with Septum Cap vial_prep->seal microwave Place in Microwave Reactor Set T, P, Time seal->microwave reaction Irradiation & Reaction microwave->reaction cool Cool to Room Temp. reaction->cool workup Aqueous Workup (e.g., H₂O / EtOAc extraction) cool->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Analysis (NMR, LC-MS) purify->analyze end Pure Product analyze->end

Caption: General workflow for microwave-assisted Suzuki coupling.

Protocol 1: Standard Coupling with an Electron-Rich Phenylboronic Acid

This protocol is suitable for coupling an aryl bromide with an electron-rich or neutral phenylboronic acid, such as 4-methoxyphenylboronic acid.

  • Reagents:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add 1,4-dioxane and water.

    • Securely seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at 120 °C for 10-15 minutes . Maintain a constant temperature by modulating the power (typically starting around 60-100 W).

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Challenging Coupling with a Sterically Hindered Phenylboronic Acid

This protocol is optimized for coupling an aryl chloride or bromide with a sterically hindered substrate, such as 2-isopropylphenylboronic acid. The use of a more robust ligand system is critical.

  • Reagents:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • 2-Isopropylphenylboronic Acid (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • K₃PO₄ (3.0 mmol, 3.0 equiv)

    • Toluene (4 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the Pd(OAc)₂, SPhos ligand, aryl halide, 2-isopropylphenylboronic acid, and finely ground K₃PO₄.

    • Add toluene and water.

    • Securely seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at 140-150 °C for 20-30 minutes . The higher temperature and more potent catalyst/base system are necessary to overcome the steric hindrance.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

Part IV: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Poor choice of base or solvent. 4. Deactivated (electron-rich) aryl chloride.1. Use a fresh catalyst or a robust precatalyst (e.g., Buchwald precatalysts). 2. Increase microwave temperature (in 10°C increments) and/or reaction time. 3. Switch to a stronger base (K₃PO₄) or a different solvent system. 4. For aryl chlorides, use a highly active ligand system (e.g., SPhos, XPhos) and higher temperatures.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before coupling can occur. This is more common with heteroaryl or electron-rich boronic acids.[5]1. Use an excess of the boronic acid (1.5-2.0 equiv). 2. Use anhydrous solvents and a base like CsF or anhydrous K₃PO₄. 3. Minimize reaction time by using higher microwave power to reach the target temperature quickly.
Homocoupling Two molecules of the boronic acid couple together (Ar²-Ar²). This can be promoted by the presence of oxygen or Pd(II) species.[10]1. Ensure the reaction mixture is properly degassed (if not using an air-stable precatalyst). 2. Use a slight excess of the aryl halide relative to the boronic acid. 3. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of the Pd(II) precatalyst.
Incomplete reaction with hindered substrates Steric hindrance is preventing the transmetalation step from occurring efficiently.1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands, NHCs).[8] 2. Increase the reaction temperature to the upper limit of the solvent/vial (~150-180 °C). 3. Use a stronger base (K₃PO₄) and a less coordinating solvent like toluene.

Conclusion

Microwave-assisted Suzuki-Miyaura coupling is an indispensable tool for the modern synthetic chemist, offering unparalleled speed and efficiency. By understanding the fundamental principles of the catalytic cycle and the specific influence of substituents on phenylboronic acids, researchers can rationally design protocols to overcome common synthetic challenges. The combination of optimized catalysts, ligands, and microwave parameters enables the rapid synthesis of complex biaryl scaffolds, accelerating the pace of discovery in medicine and material science.

References

  • K. S. M. Salih, Y. Baqi. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts2020 , 10(1), 4. [Link]

  • Y. Xu, et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2013 , 18(2), 1602-1614. [Link]

  • H. Ben-Mbarek, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances2021 . [Link]

  • A. Dolsak, et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021 , 11(4), 439. [Link]

  • A. Dolsak, et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. 2021 . [Link]

  • R. Martin, S. L. Buchwald. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41(11), 1461-1473. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 2023 . [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. [Link]

  • U. M. Lindström, et al. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry2002 , 67(17), 5898-5902. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Y. Liu, et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications2017 . [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019 . [Link]

Sources

Application Note & Protocol Guide: Ligand Selection for Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Steric Challenges in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, as the complexity of molecular targets in pharmaceutical and materials science increases, so does the prevalence of sterically demanding substrates. The coupling of sterically hindered boronic acids, particularly those bearing ortho-substituents, with similarly encumbered aryl halides presents a significant synthetic hurdle. These challenges primarily arise from the difficulty in bringing bulky coupling partners together at the metal center, which can impede crucial steps in the catalytic cycle, leading to low yields and slow reaction rates.

This technical guide provides an in-depth analysis of ligand selection strategies to overcome these steric impediments. We will explore the mechanistic role of ligands in facilitating the coupling of hindered substrates and provide detailed protocols for selecting and utilizing state-of-the-art catalyst systems. This document is intended for researchers, scientists, and drug development professionals seeking to expand their capabilities in synthesizing complex molecular architectures.

The Mechanistic Imperative for Specialized Ligands

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The key steps are: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1]

With sterically hindered substrates, the reductive elimination step is often rate-limiting. The two bulky organic fragments on the Pd(II) intermediate must orient themselves in a cis fashion to be eliminated, a conformation that can be energetically unfavorable due to steric repulsion. This is where the rational design of ligands becomes paramount.

The Role of Bulky, Electron-Rich Ligands

The development of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbenes (NHCs) has revolutionized the field.[2] These ligands promote the desired coupling through several key mechanisms:

  • Stabilization of the Active Catalyst: Bulky ligands form stable, monoligated Pd(0) species that are highly active in the oxidative addition step.

  • Promotion of Reductive Elimination: The steric bulk of the ligand forces the two organic groups on the palladium center into close proximity, facilitating the otherwise difficult reductive elimination step.[3]

  • Enhanced Electron Density: Electron-donating ligands increase the electron density on the palladium center, which can accelerate the rate of oxidative addition.

The interplay of steric and electronic properties of the ligand is critical for achieving high catalytic activity with challenging substrates.

Key Ligand Classes for Hindered Suzuki Couplings

A variety of ligand classes have proven effective for Suzuki reactions involving sterically hindered boronic acids. The choice of ligand often depends on the specific substrates and reaction conditions.

Biaryl Phosphine Ligands (Buchwald Ligands)

This class of ligands, developed by Stephen Buchwald and his group, is characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center.[2] Ligands such as SPhos, XPhos, and RuPhos are among the most widely used and effective for coupling hindered substrates.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity, particularly with aryl chlorides.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk from the isopropyl groups makes XPhos particularly effective for the synthesis of highly substituted biaryls.[4]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results when other ligands fail, demonstrating the subtle yet crucial impact of ligand architecture.

The conformational flexibility of some phosphine ligands, such as trineopentylphosphine (TNpP), has also been shown to play a key role in their ability to couple sterically demanding substrates.[5]

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong sigma-donors, forming highly stable complexes with palladium. Their steric properties can be readily tuned by modifying the substituents on the nitrogen atoms.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): The bulky diisopropylphenyl groups provide the necessary steric impetus for reductive elimination.[6]

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): While slightly less bulky than IPr, IMes can offer complementary reactivity.

  • PEPPSI™ Ligands (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are pre-formed Pd-NHC complexes that offer enhanced stability and ease of use. For instance, Pd-PEPPSI-IPr is an excellent catalyst for many challenging couplings.[6]

The flexible steric bulk of some NHC ligands allows them to adapt to the geometric constraints of hindered substrates, facilitating both oxidative addition and reductive elimination.[3]

Comparative Ligand Performance

The selection of the optimal ligand is often an empirical process. The following table summarizes the general performance characteristics of key ligands for sterically hindered Suzuki couplings.

LigandClassKey FeaturesTypical Applications
SPhos Biaryl PhosphineGeneral, high reactivityCoupling of hindered aryl chlorides and boronic acids.
XPhos Biaryl PhosphineVery bulky, highly activeSynthesis of tetra-ortho-substituted biaryls.[7]
RuPhos Biaryl PhosphineElectron-rich, bulkyChallenging couplings where other ligands show low activity.
IPr NHCStrong σ-donor, sterically demandingRoom-temperature couplings of hindered aryl chlorides.[3]
TNpP MonophosphineConformationally flexibleCoupling of substrates with 2,6-diisopropyl substituents.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of sterically hindered substrates. Optimization of reaction parameters such as base, solvent, and temperature may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is adapted for the coupling of a sterically hindered aryl bromide with a hindered boronic acid using SPhos as the ligand.

Workflow Diagram:

Suzuki_Protocol_1 cluster_prep Reaction Setup cluster_cat Catalyst Addition cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add aryl bromide, boronic acid, base, and solvent to flask. degas 2. Degas the mixture. reagents->degas catalyst 3. Add Pd precatalyst and SPhos ligand. degas->catalyst heat 4. Heat the reaction to the desired temperature. catalyst->heat monitor 5. Monitor reaction progress by TLC or GC/LC-MS. heat->monitor quench 6. Quench the reaction. monitor->quench extract 7. Extract the product. quench->extract purify 8. Purify by chromatography. extract->purify

Caption: General workflow for a Suzuki coupling reaction.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Sterically hindered boronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane/water (10:1, 5 mL)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Suzuki Coupling of a Hindered Aryl Chloride using an NHC Ligand

This protocol is suitable for the coupling of a sterically hindered aryl chloride with a boronic acid at room temperature, leveraging the high activity of an NHC ligand.[3]

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L2 pd2_oa Ar-Pd(II)L2-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L2-Ar' pd2_oa->pd2_tm Transmetalation (Ar'-B(OR)2) pd2_tm->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Aryl boronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • IPr·HCl (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous THF (5 mL)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and IPr·HCl (0.04 mmol) to a reaction vial.

  • Add the aryl chloride (1.0 mmol), aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add anhydrous, degassed THF (5 mL).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. A different ligand, base, or solvent system may also be beneficial. The formation of palladium black can indicate catalyst decomposition, which may be mitigated by using more stable precatalysts or different ligands.[8]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a less reactive base or by the slow addition of the boronic acid.

  • Protodeboronation: The cleavage of the C-B bond can be a problem, especially with electron-rich or heteroaryl boronic acids. Using milder bases like K₂CO₃ or CsF can sometimes alleviate this issue. The use of boronate esters or trifluoroborate salts can also enhance stability.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates is a challenging yet achievable transformation with the appropriate choice of catalyst system. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be indispensable tools for overcoming the steric barriers inherent in these reactions. By understanding the mechanistic principles that govern these couplings and by systematically screening a diverse set of state-of-the-art ligands, researchers can unlock efficient pathways to complex molecular targets. The protocols and guidelines presented in this application note serve as a robust starting point for the development of highly effective and reliable methods for the synthesis of sterically encumbered biaryl compounds.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC - NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]

  • Bulky, Electron-Rich Phosphines as Ligands for the Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered boronic acids. The following content, presented in a question-and-answer format, offers in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Addressing Common Issues

This section provides solutions to specific problems you might encounter when working with sterically demanding Suzuki couplings.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling with a di-ortho-substituted aryl boronic acid and an aryl halide, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in sterically hindered Suzuki couplings is a common challenge that typically points to inefficiencies in one or more steps of the catalytic cycle. The primary bottlenecks are often slow oxidative addition or sluggish reductive elimination due to steric congestion around the palladium center.

Causality and Recommended Actions:

  • Inefficient Oxidative Addition or Reductive Elimination: The steric bulk of your substrates likely hinders the palladium catalyst's ability to efficiently bring the coupling partners together.

    • Expert Insight: The choice of ligand is paramount. Standard ligands like PPh₃ are often inadequate for these challenging transformations. You need ligands that are both bulky and electron-rich.[1][2] Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are designed to stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition.[1][2] The steric bulk also promotes the final reductive elimination step to release the product.[2] For particularly demanding couplings, specialized ligands like AntPhos have shown exceptional reactivity by preventing side reactions.[3]

  • Inadequate Catalyst Precursor Activation: The active Pd(0) species may not be forming efficiently from your palladium source.

    • Protocol: Ensure you are using a suitable palladium precursor. While Pd(PPh₃)₄ can be used, it sometimes requires higher temperatures for ligand dissociation to generate the active catalyst. Pre-catalysts like PEPPSI-iPr are designed for easier activation and are often more effective with NHC ligands.[4]

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[1][5] Its effectiveness is highly dependent on the solvent system.

    • Self-Validating System: Start with a robust base such as K₃PO₄ or Cs₂CO₃. These are often effective in sterically demanding reactions.[3] For the solvent, a mixture of an organic solvent like toluene, dioxane, or THF with water is often used to facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.[4]

Experimental Workflow: Initial Optimization

G cluster_start Start: Low Yield cluster_optimization Optimization Steps cluster_outcome Desired Outcome Start Initial Reaction Conditions: - Pd Source (e.g., Pd(OAc)₂) - Standard Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) Ligand Step 1: Change Ligand - Try Bulky Phosphine (SPhos, XPhos) - or NHC Ligand (IPr) Start->Ligand Primary Action Base Step 2: Change Base - Use Stronger/More Soluble Base (K₃PO₄, Cs₂CO₃) Ligand->Base If yield is still low Solvent Step 3: Modify Solvent - Add Water as Co-solvent - Try Polar Aprotic (Dioxane, THF) Base->Solvent If solubility is an issue Temp Step 4: Increase Temperature - Reflux in Toluene or Xylenes Solvent->Temp If reaction is sluggish Success Improved Yield Temp->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Protodeboronation of the Boronic Acid

Question: My reaction is not proceeding to completion, and I am isolating a significant amount of the deboronated starting material from my boronic acid. How can I prevent this side reaction?

Answer:

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of a C-H bond and consumption of the starting material.[6] This is particularly problematic with electron-rich or some electron-deficient arylboronic acids and can be exacerbated by prolonged reaction times or the presence of excess water and base.

Causality and Recommended Actions:

  • Inherent Instability of the Boronic Acid: Some boronic acids are inherently prone to decomposition under basic aqueous conditions.[6]

    • Expert Insight: A highly effective strategy is to use a more stable derivative of the boronic acid. Boronic esters, such as pinacol esters (Bpin), are significantly more stable towards protodeboronation.[4] Alternatively, protecting the boronic acid as a diethanolamine adduct can render it air and water-stable, and it can often be used directly in the coupling reaction.[7]

  • Reaction Conditions Favoring Decomposition: High temperatures and extended reaction times can promote the degradation of sensitive boronic acids.

    • Protocol: If you must use the boronic acid directly, try to minimize the reaction time by using a more active catalyst system (see Issue 1). Running the reaction under anhydrous conditions, if possible with your chosen base and solvent, can also mitigate this issue. Using a milder base like KF may also be beneficial in some cases.[5]

Data Presentation: Stability of Boron Reagents
Boron ReagentStructureRelative StabilityCommon Application Notes
Boronic AcidR-B(OH)₂ModerateProne to protodeboronation and trimerization to boroxines.
Pinacol Boronate EsterR-B(pin)HighExcellent stability, often used in sequential reactions.[4]
Diethanolamine AdductR-B(OCH₂CH₂)₂NHVery HighCrystalline, air-stable solids. Can be used directly.[7]
Issue 3: Formation of Homocoupling and Other Side Products

Question: Besides my desired product, I am observing significant amounts of homocoupled products from both my aryl halide and boronic acid. What causes this and how can I suppress it?

Answer:

Homocoupling arises from the reaction of two molecules of the same coupling partner. Aryl halide homocoupling can be promoted by the palladium catalyst, while boronic acid homocoupling is often linked to the presence of oxygen and can be base-mediated.

Causality and Recommended Actions:

  • Oxygen-Induced Homocoupling of Boronic Acid: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Protocol: It is crucial to thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Catalyst-Mediated Homocoupling: The palladium catalyst itself can promote the homocoupling of the aryl halide, particularly at higher temperatures or if the transmetalation step is slow.

    • Expert Insight: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Using a highly active catalyst system with a bulky, electron-rich ligand can accelerate the cross-coupling pathway, thereby minimizing the opportunity for homocoupling.[8][9]

  • β-Hydride Elimination in Alkyl-Aryl Couplings: When using alkylboronic acids with β-hydrogens, β-hydride elimination can be a significant side reaction, leading to the formation of an alkene and a reduced arene.[3]

    • Self-Validating System: This is a classic challenge in sterically hindered aryl-alkyl couplings. The ligand plays a critical role in preventing this side reaction. Ligands like AntPhos have been shown to be particularly effective at suppressing β-hydride elimination by creating a coordination environment around the palladium that disfavors the formation of the necessary intermediate for this pathway.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best ligand for my sterically hindered Suzuki coupling?

A1: There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, a good starting point is to screen a few ligands from the class of bulky, electron-rich monophosphines. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.[1] For extremely hindered systems, consider ligands specifically designed for such challenges, like AntPhos.[3] N-heterocyclic carbenes (NHCs) are another powerful class of ligands worth exploring.[5] A small screen of 2-3 different ligands is often a worthwhile investment of time and materials.

Q2: What is the role of water in the reaction, and is it always necessary?

A2: Water often plays a beneficial role by helping to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and by facilitating the formation of the boronate anion [R-B(OH)₃]⁻, which is believed to be the active species in the transmetalation step.[5] However, it is not always essential and can sometimes promote protodeboronation. Some modern protocols are designed to run under anhydrous conditions, particularly when using boronic esters with bases like potassium methoxide in aprotic solvents.

Q3: Can I use aryl chlorides as coupling partners with sterically hindered boronic acids?

A3: Yes, but it is significantly more challenging than using aryl bromides or iodides due to the stronger C-Cl bond, which makes oxidative addition more difficult. To achieve successful coupling with aryl chlorides, you will almost certainly need a highly active catalyst system. This typically involves a palladium precursor combined with a very electron-rich and bulky ligand, such as an NHC or an advanced biarylphosphine ligand.[1] Higher temperatures may also be required.

Q4: My boronic acid is not commercially available. What are my options?

A4: If your required boronic acid is not available, you can synthesize it. A common method is the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For more complex molecules, the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide or triflate with a diboron reagent like B₂(pin)₂, is a powerful and versatile method for preparing boronic esters.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ C [R¹-Pd(II)L₂-X] A->C B Oxidative Addition (R¹-X) B->C E [R¹-Pd(II)L₂-R²] C->E D Transmetalation (R²-B(OH)₂, Base) D->E E->A F Reductive Elimination E->F Product R¹-R² F->Product R1X R¹-X R1X->B R2B R²-B(OH)₂ R2B->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. [Link]

Sources

Technical Support Center: Suzuki Coupling with 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields when using the sterically hindered and electronically deactivated substrate, 3-Chloro-2-formyl-4-methylphenylboronic acid. Here, we will dissect the underlying chemical principles governing this challenging transformation and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.

Understanding the Challenge: The Nature of 3-Chloro-2-formyl-4-methylphenylboronic acid

Successfully employing 3-Chloro-2-formyl-4-methylphenylboronic acid in Suzuki-Miyaura couplings requires a nuanced understanding of its structural features, which present a combination of steric and electronic hurdles.

  • Steric Hindrance: The boronic acid is ortho-disubstituted with a chloro and a formyl group. This steric bulk around the boronic acid moiety can significantly impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1]

  • Electronic Effects: The formyl group is strongly electron-withdrawing. This electronic pull can increase the propensity of the boronic acid to undergo a parasitic side reaction known as protodeboronation, especially under aqueous basic conditions.[2] This process replaces the C-B bond with a C-H bond, effectively destroying the boronic acid and leading to the formation of 2-chloro-6-methylbenzaldehyde as a byproduct, which halts the desired cross-coupling reaction.

  • Aryl Chloride Partner: Your coupling partner, an aryl chloride, is inherently less reactive than its bromide or iodide counterparts in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3] This necessitates a highly active catalyst system.

This combination of factors makes low yields a common and frustrating issue. However, by systematically addressing each of these challenges, we can optimize the reaction for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield so low when using 3-Chloro-2-formyl-4-methylphenylboronic acid?

Low yields are typically a result of a combination of factors related to this specific substrate. The primary culprits are often:

  • Inefficient Catalysis: The catalyst system may not be active enough to efficiently facilitate the oxidative addition of the aryl chloride and the subsequent steps with the sterically hindered boronic acid.

  • Protodeboronation: A significant portion of your boronic acid may be decomposing via protodeboronation before it can participate in the cross-coupling reaction. This is exacerbated by the presence of the ortho-formyl group and aqueous basic conditions.

  • Homocoupling: While often a minor pathway, homocoupling of the boronic acid (Glaser-type coupling) or the aryl halide can occur, consuming starting materials.

Q2: I see a significant amount of 2-chloro-6-methylbenzaldehyde in my crude reaction mixture. What is causing this?

The formation of 2-chloro-6-methylbenzaldehyde is a direct consequence of protodeboronation . This is a chemical reaction where a proton (often from water or other protic sources in the reaction mixture) replaces the boronic acid group.[2] The ortho-formyl group on your substrate makes it particularly susceptible to this side reaction.

Q3: Should I be using aqueous or anhydrous conditions for this reaction?

Given the high susceptibility of 2-formyl-substituted arylboronic acids to protodeboronation in the presence of water and base, anhydrous conditions are strongly recommended . While Suzuki couplings are often robust in aqueous media, for this specific substrate, minimizing water content is crucial to preserving the boronic acid.[4][5]

Q4: Can I use my standard Pd(PPh₃)₄ catalyst for this coupling?

While Pd(PPh₃)₄ is a versatile catalyst, it is often not active enough for challenging couplings involving deactivated aryl chlorides and sterically hindered partners.[6][7] More electron-rich and bulky phosphine ligands are generally required to promote the difficult oxidative addition and reductive elimination steps.

Troubleshooting Guide: A Systematic Approach to Overcoming Low Yields

Issue 1: Reaction Stalls or Proceeds with Low Conversion

This often points to a problem with the catalyst's activity or the stability of the reactants under the chosen conditions.

Root Cause Analysis & Solutions:

  • Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for coupling aryl chlorides.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition of the aryl chloride.[8]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., tricyclohexylphosphine, PCy₃).[8][9]

  • Inadequate Base: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.

    • Solution: Switch to a non-aqueous base system.

      • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). K₃PO₄ is often an excellent choice for challenging couplings.[5]

  • Solvent Effects: The solvent system must be compatible with anhydrous conditions and promote the solubility of all reactants.

    • Solution: Use anhydrous, polar aprotic solvents.

      • Recommended Solvents: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF). Ensure these solvents are rigorously dried before use.

Table 1: Recommended Starting Conditions for Challenging Suzuki Couplings
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[8]
Pd:Ligand Ratio 1:2 to 1:4Ensures full coordination to the palladium center and maintains catalyst stability.
Base K₃PO₄ (anhydrous)A moderately strong base that is effective in anhydrous conditions and can minimize protodeboronation.[5]
Solvent Anhydrous Dioxane or TolueneAprotic solvents that are well-suited for anhydrous Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with aryl chlorides.
Issue 2: Significant Protodeboronation Observed

If you have confirmed the formation of 2-chloro-6-methylbenzaldehyde, the primary focus should be on protecting the boronic acid.

Root Cause Analysis & Solutions:

  • Presence of Water: Even trace amounts of water can be detrimental.

    • Solution: Rigorously dry all reagents and glassware. Use anhydrous solvents and a finely ground, anhydrous base. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.

  • Inherent Instability of the Boronic Acid: The free boronic acid may be too unstable under the reaction conditions.

    • Solution: Convert the boronic acid to a more stable boronate ester. This "masks" the reactive boronic acid, making it less prone to protodeboronation. The ester can then hydrolyze in situ under the right conditions or participate directly in the catalytic cycle.[2][10][11]

      • Recommended Esters:

        • Pinacol Ester: Easily prepared and commonly used.

        • N-methyldiethanolamine (MIDA) Boronate: Forms a highly stable, crystalline solid that can be easily handled and purified. It releases the boronic acid slowly under the reaction conditions, keeping the instantaneous concentration low and minimizing side reactions.[2][10][12]

        • Diethanolamine Adduct: A simple and cost-effective way to stabilize the boronic acid.[13]

Experimental Protocol: Suzuki Coupling with a MIDA Boronate Ester

This protocol provides a robust starting point for coupling the MIDA ester of 3-Chloro-2-formyl-4-methylphenylboronic acid with a generic aryl chloride.

  • Preparation of the MIDA Boronate: Synthesize the MIDA boronate from 3-Chloro-2-formyl-4-methylphenylboronic acid and N-methyldiethanolamine according to established literature procedures.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Evacuate and backfill the flask with Argon three times.

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl chloride).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)(X)L2 Ar¹-Pd(II)-X L₂ Pd(0)L2:e->ArPd(II)(X)L2:w Oxidative Addition OxAdd Oxidative Addition ArPd(II)(X)L2:w->Pd(0)L2:e Reductive Elimination Ar1Pd(II)Ar2L2 Ar¹-Pd(II)-Ar² L₂ ArPd(II)(X)L2->Ar1Pd(II)Ar2L2 Transmetalation Transmetalation Transmetalation Ar1Pd(II)Ar2L2->Pd(0)L2 RedElim Reductive Elimination Product Ar¹-Ar² Boronate [Ar²B(OH)₃]⁻ Boronate->ArPd(II)(X)L2 Base Base (OH⁻) ArX Ar¹-X ArX->Pd(0)L2 ArBOH2 Ar²B(OH)₂ ArBOH2->Base Catalyst Species Catalyst Species Starting Material Starting Material Boronic Species Boronic Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_byproducts Analyze Crude Reaction: Identify Byproducts (e.g., via LC-MS) start->check_byproducts protodeboronation Protodeboronation Product Found? (2-chloro-6-methylbenzaldehyde) check_byproducts->protodeboronation Byproducts Present no_reaction Mainly Unreacted Starting Materials? check_byproducts->no_reaction No Byproducts protodeboronation->no_reaction No solution_proto Implement Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere protodeboronation->solution_proto Yes solution_catalyst Enhance Catalyst Activity: - Use Bulky Ligand (SPhos, XPhos) - Increase Temperature no_reaction->solution_catalyst Yes solution_ester Protect Boronic Acid: - Synthesize MIDA or Pinacol Ester solution_proto->solution_ester success Improved Yield solution_ester->success solution_base Optimize Base: - Switch to K₃PO₄ or Cs₂CO₃ solution_catalyst->solution_base solution_base->success

Caption: A decision tree for troubleshooting low yields.

References

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1374-1385. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8484-8497. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Grushin, V. V. (2002). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Chemical Communications, (13), 1434-1435. [Link]

  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(1), 1034-1068. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. [Link]

  • Liu, W.-B., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Inada, K., & Miyaura, N. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17465–17482. [Link]

  • ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

3-Chloro-2-formyl-4-methylphenylboronic acid reaction byproducts analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-formyl-4-methylphenylboronic Acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-Chloro-2-formyl-4-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on analyzing and troubleshooting reaction byproducts. The unique substitution pattern of this molecule—featuring an ortho-formyl group, a meta-chloro group, and a para-methyl group relative to the boronic acid—presents specific challenges and opportunities in cross-coupling reactions. This document provides in-depth, experience-driven advice to help you optimize your reactions, identify impurities, and achieve higher yields and purities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format. The solutions provided are based on mechanistic understanding and practical laboratory experience.

Problem: My reaction has low yield, and I've isolated a major byproduct with a mass corresponding to 2-chloro-6-methylbenzaldehyde. What happened?

Answer:

You are observing a classic and often significant side reaction known as protodeboronation .[1] In this process, the boronic acid functional group [-B(OH)₂] is cleaved and replaced by a hydrogen atom, leading to the formation of the corresponding arene.

Causality and Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond.[1] The rate of this undesired reaction is highly dependent on the reaction conditions, particularly the presence of protic sources (like water), pH, and temperature.[1][2][3] Both acidic and strongly basic aqueous conditions can accelerate this process.[4][5] The electron-withdrawing nature of the ortho-formyl and meta-chloro groups can make the C-B bond more susceptible to cleavage under certain conditions.

Troubleshooting Steps:

  • Minimize Water Content: While many Suzuki-Miyaura couplings tolerate or even require some water, excess water, especially at high temperatures, can promote protodeboronation.[3]

    • Action: Use anhydrous solvents and ensure your reagents and base are as dry as possible. If a co-solvent system is needed, minimize the aqueous component. Consider using boronic esters (e.g., pinacol esters) which can be less prone to protodeboronation under certain conditions.[3]

  • Optimize the Base: The choice and stoichiometry of the base are critical. Very strong bases in aqueous media can accelerate the side reaction.[3][4]

    • Action: Screen milder bases such as K₃PO₄ or K₂CO₃. Avoid using a large excess of the base. The reaction's dependence on the base can be a key factor in controlling selectivity.[6]

  • Control Reaction Temperature: Higher temperatures provide the activation energy for protodeboronation.

    • Action: Attempt the reaction at the lowest temperature that still allows for efficient cross-coupling. A time-course study analyzed by HPLC can help you find the optimal balance where the desired product forms significantly faster than the byproduct.

  • Increase Transmetalation Rate: The desired Suzuki-Miyaura coupling competes with protodeboronation.[7] If the transmetalation step is slow, the boronic acid has more time to decompose.

    • Action: Ensure your palladium catalyst and ligand system are optimal for the substrates. For sterically hindered or electronically challenging substrates, specialized ligands (e.g., SPhos, XPhos) may be required to accelerate the catalytic cycle.[8]

Problem: My LC-MS analysis shows a significant peak with a mass of 276.1 g/mol , which corresponds to a dimer of my starting material. How can I prevent this?

Answer:

This byproduct is the result of homocoupling , where two molecules of your 3-Chloro-2-formyl-4-methylphenylboronic acid react to form 2,2'-dichloro-6,6'-diformyl-4,4'-dimethyl-1,1'-biphenyl. This is a common issue in palladium-catalyzed cross-coupling reactions.[8]

Causality and Mechanism: Homocoupling can occur through several pathways:

  • Oxygen-Mediated: In the presence of oxygen, a palladium(0) species can react with the boronic acid, ultimately leading to a biaryl product after a series of steps.[9][10]

  • Reductive Elimination from a Diaryl-Palladium Intermediate: If two molecules of the boronic acid transmetalate onto the palladium center (forming an Ar-Pd-Ar' species where Ar and Ar' are the same), subsequent reductive elimination will produce the homodimer. This can be more prevalent if the oxidative addition of the aryl halide partner is slow.[8]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: The oxygen-mediated pathway is often a major contributor.

    • Action: Thoroughly degas your reaction solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes). Assemble your reaction under a strict inert atmosphere.

  • Optimize Reagent Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can favor side reactions like homocoupling.

    • Action: Start with 1.1-1.2 equivalents of the boronic acid. If homocoupling is severe, try reducing it to 1.05 equivalents or adding the boronic acid slowly over the course of the reaction using a syringe pump.

  • Select an Appropriate Catalyst System: The ligand on the palladium catalyst influences the relative rates of the steps in the catalytic cycle.

    • Action: Highly active catalyst systems that promote rapid oxidative addition of the aryl halide can outcompete the homocoupling pathway. Experiment with different phosphine ligands or pre-catalysts.[11]

  • Check Purity of the Aryl Halide: If your aryl halide coupling partner is impure or unreactive, the boronic acid will have a greater tendency to homocouple.

    • Action: Ensure the purity of your aryl halide. If using an aryl chloride, which is less reactive than a bromide or iodide, a more specialized, electron-rich ligand is often necessary to facilitate the initial oxidative addition step.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my starting material, 3-Chloro-2-formyl-4-methylphenylboronic acid?

A1: The most common impurity found in boronic acids is the corresponding boroxine , which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[13] This is often visible in mass spectrometry as a higher molecular weight species. Boroxines can exhibit lower reactivity in cross-coupling reactions.[14]

  • Verification: To check for boroxines, you can dissolve a sample in a coordinating solvent like methanol-d4 for NMR analysis, which can help break up the anhydride.[13]

  • Purification: If you suspect high levels of boroxine, the boronic acid can often be purified by recrystallization from water or an aqueous solvent mixture. This re-hydrates the boroxine back to the active boronic acid form.[14]

Q2: How does the ortho-formyl group affect the stability and reactivity of this boronic acid?

A2: The ortho-formyl (-CHO) group has two major effects:

  • Electronic Effect: As an electron-withdrawing group, it increases the acidity of the boronic acid and can influence the rate of transmetalation. This electron-deficient nature may also increase the propensity for homocoupling under certain conditions.[8]

  • Steric Effect: The ortho position creates steric hindrance around the boronic acid. This can slow down the transmetalation step of the Suzuki-Miyaura cycle.[15] You may need more forcing conditions (higher temperature) or a less sterically bulky phosphine ligand on your palladium catalyst to achieve good conversion.

Additionally, formyl-phenylboronic acids can be sensitive to pH. A patented purification process for similar compounds notes that maintaining a pH between 8 and 11 is crucial to avoid decomposition.[16]

Q3: Can I use HPLC to monitor my reaction and quantify byproducts?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.

  • Methodology: A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is typically effective. An acidic modifier like 0.1% formic acid or trifluoroacetic acid in the mobile phase is often used to ensure sharp peaks for the boronic acids and other components.

  • Quantification: To accurately quantify the formation of byproducts relative to your desired product, it is essential to use an internal standard. Choose a stable compound that does not react under the reaction conditions and has a retention time that does not overlap with other key components. By comparing the peak areas of your product and byproducts to the internal standard, you can accurately track reaction progress and determine the final product distribution.[17]

Data & Protocols

Table 1: Common Byproducts and Their Identification
Byproduct NameStructureMolecular Weight ( g/mol )Analytical Notes
Protodeboronation Product 2-Chloro-6-methylbenzaldehyde154.59Appears in LC-MS at [M+H]⁺ = 155. ¹H NMR will lack the signals associated with the boronic acid but will show a new aromatic proton in its place.
Homocoupling Product 2,2'-Dichloro-6,6'-diformyl-4,4'-dimethyl-1,1'-biphenyl276.13Appears in LC-MS at [M+H]⁺ = 277. Due to symmetry, the ¹H NMR will be simpler than a hetero-coupled product.
Boroxine Cyclic Trimer Anhydride509.8 (for trimer)Difficult to observe by standard LC-MS/NMR. Mass spectrometry may show evidence of the trimer.[13] Best addressed by proper handling and purification of the starting material.
Protocol: Sample Preparation for HPLC Analysis

This protocol ensures reproducible analysis of your reaction mixture.

  • Prepare a Quench Solution: In a 1.5 mL HPLC vial, add 1.0 mL of a 1:1 mixture of acetonitrile and water containing your internal standard at a known concentration (e.g., 0.1 mg/mL).

  • Sample the Reaction: At a specific time point, carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture using a syringe.

  • Quench and Dilute: Immediately dispense the aliquot into the prepared HPLC vial. The large volume of the quench solution will stop the reaction and dilute the sample to an appropriate concentration for analysis.

  • Vortex: Cap the vial and vortex thoroughly to ensure complete mixing.

  • Filter (if necessary): If the sample contains suspended solids (e.g., base, precipitated catalyst), filter it through a 0.22 µm syringe filter before injection.

  • Analyze: Inject the prepared sample onto the HPLC system.

Visualized Workflows and Pathways

Diagram 1: Key Reaction Pathways

Reaction_Pathways SM 3-Chloro-2-formyl-4-methylphenylboronic Acid (Starting Material) Product Desired Cross-Coupling Product (Ar-Ar') SM->Product Suzuki-Miyaura Coupling Proto Protodeboronation Byproduct (Ar-H) SM->Proto Protodeboronation Homo Homocoupling Byproduct (Ar-Ar) SM->Homo Homocoupling ArX Aryl Halide (Ar'-X) + Pd(0) Catalyst ArX->Product Conditions Undesired Conditions (H₂O, O₂, Heat, Wrong Base) Conditions->Proto Conditions->Homo

Caption: Competing reaction pathways for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Diagram 2: Byproduct Analysis Workflow

Analysis_Workflow start Reaction Aliquot quench Quench & Dilute (with Internal Standard) start->quench hplc HPLC / LC-MS Analysis quench->hplc data Analyze Chromatogram (Retention Time & Mass) hplc->data id Identify Potential Byproducts (See Table 1) data->id confirm NMR / HRMS Confirmation (on isolated material) id->confirm If necessary end Quantified Result id->end If confident confirm->end

Caption: A systematic workflow for the identification and analysis of reaction byproducts.

References

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Phenylboronic acid – preparation and application. Georganics. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Organoboron cross-coupling (Suzuki-Miyaura coupling). National Institutes of Health. [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • 3-Chloro-4-methylpentan-2-one. PubChem. [Link]

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Technical Support Center: Purification of Crude 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-formyl-4-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The presence of ortho-formyl, chloro, and methyl groups presents unique challenges and opportunities in its purification. This guide provides in-depth, field-tested protocols and troubleshooting advice to help you achieve the desired purity for your downstream applications, such as Suzuki-Miyaura coupling reactions.[]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Chloro-2-formyl-4-methylphenylboronic acid?

The impurity profile of your crude material is highly dependent on its synthetic route. However, several classes of impurities are common to arylboronic acids:

  • Boroxines (Anhydrides): The most common impurity is the corresponding boroxine, a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process, and the boroxine can be hydrolyzed back to the boronic acid, often by the presence of water.[2][3]

  • Homocoupling Byproducts: Depending on the synthesis, you may have symmetrical biaryl impurities.

  • Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., prolonged exposure to acidic or basic aqueous media) to yield 2-chloro-3-methylbenzaldehyde.[4]

  • Unreacted Starting Materials: Residual precursors from the borylation step (e.g., the corresponding aryl halide) may be present.

  • Reagents and Catalysts: Inorganic salts and residual catalysts (like palladium complexes if prepared via Miyaura borylation) can also contaminate the crude product.[5]

Q2: What is a boroxine, and how can I detect its presence in my sample?

A boroxine is the anhydride trimer of a boronic acid. Its formation is a reversible dehydration reaction. In an NMR spectrum, the presence of a significant amount of boroxine can lead to a complex mixture of signals or broadened peaks, as it exists in equilibrium with the monomeric boronic acid. A key diagnostic tip is to add a drop of D₂O to your NMR tube; this will often hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum where the B(OH)₂ proton signal disappears.[2][6]

Q3: Which purification method is the most suitable for my needs?

The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Method Best For Advantages Disadvantages
Acid-Base Extraction Removing non-acidic/neutral impurities. Good for moderate to large scale.High capacity, cost-effective, removes many common organic impurities.May not remove other acidic impurities. Risk of protodeboronation with harsh conditions.[4]
Recrystallization Achieving high purity on crystalline solids. Good for moderate to large scale.Can provide very high purity material if a suitable solvent is found.Yield losses can be significant. Finding the right solvent can be trial-and-error.[7]
Column Chromatography Removing closely related impurities. Best for small to moderate scale.Can separate compounds with similar properties.Boronic acids often streak on silica gel and can decompose.[2][8] Requires careful selection of stationary and mobile phases.
Diethanolamine Adduct Purifying non-crystalline or difficult-to-handle boronic acids.Forms a stable, often crystalline adduct that is easy to handle and purify.[6][9]Adds two steps to the process (adduct formation and hydrolysis).
Q4: How should I assess the purity of my final product?

Purity is typically assessed using a combination of techniques:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. The absence of boroxine can be confirmed by the sharpness of the aromatic signals and correct integration.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting minor impurities.[10] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (like formic acid) is a common starting point.[10]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For 3-Chloro-4-methylphenylboronic acid, a related compound, the melting point is reported as 228-232 °C.[11]

Troubleshooting and Detailed Protocols

Method 1: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group (pKa ~8-10) to separate it from neutral or basic impurities.[10][12] The crude material is dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid partitions into the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic phase. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[13][14]

AcidBaseWorkflow A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. Base (e.g., NaOH) and Separate Layers A->B C Organic Layer (Neutral/Basic Impurities) B->C Discard D Aqueous Layer (Boronate Salt) B->D E Wash with fresh organic solvent D->E F Add Acid (e.g., HCl) to pH ~2-3 D->F E->D G Precipitate Forms? F->G H Filter, Wash with Water, and Dry Solid G->H Yes J Extract with Organic Solvent (e.g., EtOAc) G->J No I Pure Boronic Acid H->I K Dry & Evaporate Solvent J->K K->I

Caption: Workflow for Acid-Base Purification.

Troubleshooting Q&A
  • Q: My boronic acid did not precipitate after I acidified the aqueous layer. What should I do?

    • A: Causality & Solution: This often happens if the boronic acid has some solubility in the acidic aqueous medium or if the concentration is too low. First, ensure the pH is sufficiently acidic (pH 2-3) using pH paper. If it is, cool the solution in an ice bath to decrease solubility. If precipitation is still not observed, you must perform an extraction. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether. The combined organic extracts can then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and evaporated to yield the purified product.[6]

  • Q: The purity of my product barely improved. Why?

    • A: Causality & Solution: This indicates that your primary impurities are also acidic and are being carried through the process. In this case, acid-base extraction alone is insufficient. You will need to employ an orthogonal purification method like recrystallization or chromatography to separate these acidic impurities from your target compound.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Chloro-2-formyl-4-methylphenylboronic acid in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[13] Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Expert Tip: Use Na₂CO₃ if your compound is sensitive to strong bases. Monitor the pH to avoid overly harsh conditions that could promote decomposition.

  • Organic Wash: Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1-2 M solution of hydrochloric acid (HCl) with stirring until the pH is between 2 and 3.[14] A white or off-white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity if the compound is a stable, crystalline solid. The key is to find a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

RecrystallizationDecision A Start: Crude Solid B Select Solvent System (See Table) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration (to remove insolubles) C->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Crystals Formed? F->G H Filter, Wash with Cold Solvent, Dry G->H Yes J Oiled Out / No Crystals G->J No I Pure Crystals H->I K Scratch flask walls / Add seed crystal J->K L Re-heat and add more co-solvent (anti-solvent) J->L K->G L->E

Caption: Decision tree for recrystallization.

Troubleshooting Q&A
  • Q: I've tried several solvents, but my compound "oils out" instead of forming crystals. What's happening?

    • A: Causality & Solution: Oiling out occurs when the solute's solubility limit is reached at a temperature above its melting point (or the melting point of the solute-solvent mixture). This is common with impure samples. Try using a larger volume of solvent or switching to a solvent system where the compound is less soluble. Alternatively, allow the solution to cool much more slowly. If it still oils out, you can try to scratch the inside of the flask with a glass rod at the oil-air interface to induce crystallization.[7]

  • Q: Which solvent system should I start with?

    • A: Causality & Solution: The choice is compound-specific. For arylboronic acids, a good starting point is a binary solvent system. Dissolve the crude material in a small amount of a "good" solvent (in which it is soluble, e.g., EtOAc, acetone, or hot water/ethanol) and then slowly add a "bad" or "anti-solvent" (in which it is less soluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then cool slowly.[2][7] Recrystallization from hot water can be effective for removing boroxine impurities.[3][8]

Suggested Recrystallization Solvent Systems
Solvent SystemPolarityNotes
Water (H₂O)HighExcellent for removing boroxines.[3]
Ethanol (EtOH) / WaterHighA versatile polar system.
Ethyl Acetate (EtOAc) / HexanesMediumA very common and effective system for many organic solids.[2]
Acetone / HexanesMediumSimilar to EtOAc/Hexanes.[2]
Dichloroethane or BenzeneLow/MediumHave been reported to give good to moderate yields for some boronic acids.[7]
Detailed Protocol: Recrystallization
  • Solvent Selection: Using small test tubes, identify a suitable solvent or solvent pair from the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and perform a hot gravity filtration to remove it along with other insoluble impurities.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

  • Process for purification of boronic acid and its derivatives.
  • Process for preparing highly pure formylphenylboronic acids.
  • How to purify boronic acids/boronate esters?.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit.
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry.
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
  • Technical Support Center: Boronic Acid Workup Procedures. Benchchem.
  • Purific
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Can I remove boronic acid using Work up process?.
  • 3-Chloro-4-methylphenylboronic acid. Sigma-Aldrich.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • ADDITION OF ARYLBORONIC ACIDS TO ALDIMINES AND KETIMINES. Organic Syntheses.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
  • (3-chloro-2-methylphenyl)boronic acid. BOC Sciences.

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Preventing homocoupling of 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling of 3-Chloro-2-formyl-4-methylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-SMC-2026-01-26

Introduction

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often persistent side reaction: the homocoupling of your boronic acid reagent. We will focus on the specific challenges presented by 3-Chloro-2-formyl-4-methylphenylboronic acid , a sterically hindered and electronically complex substrate. Our goal is to equip you with the mechanistic understanding and actionable protocols to suppress the formation of the undesired symmetrical biaryl byproduct, thereby maximizing the yield of your target cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of a symmetrical biaryl from your boronic acid is known as homocoupling. This is a common side reaction in Suzuki-Miyaura coupling and is primarily promoted by two factors: the presence of molecular oxygen and the involvement of Palladium(II) species.[1][2][3] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1][3][4] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) catalyst. During this process, or if the Pd(0) catalyst is re-oxidized, the resulting Pd(II) can react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2][5]

Q2: Why might 3-Chloro-2-formyl-4-methylphenylboronic acid be particularly prone to homocoupling?

A2: This specific boronic acid has several structural features that can influence its reactivity. The ortho-formyl group and the adjacent chlorine atom create significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the desired transmetalation step with the aryl halide-palladium complex in the main catalytic cycle. If the rate of transmetalation is slow, the competing homocoupling pathway may become more prominent. Furthermore, the electronic effects of the electron-withdrawing formyl and chloro groups can also modulate the reactivity of the boronic acid in ways that may favor homocoupling under certain conditions.

Q3: What is the basic mechanism of palladium-catalyzed homocoupling?

A3: The generally accepted mechanism for homocoupling initiated by Pd(II) involves two consecutive transmetalation steps. First, one molecule of the boronic acid transmetalates its aryl group to the Pd(II) center. This is followed by a second transmetalation with another molecule of the boronic acid, resulting in a diaryl-palladium(II) complex. This complex then undergoes reductive elimination to form the symmetrical biaryl and the catalytically active Pd(0).[1][2] The presence of oxygen can promote the re-oxidation of Pd(0) to Pd(II), thus perpetuating this unwanted cycle.[1][6]

Troubleshooting Guide: Step-by-Step Solutions to Minimize Homocoupling

This section provides detailed protocols and the scientific rationale behind them to help you systematically troubleshoot and suppress the homocoupling of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Issue 1: Persistent Homocoupling Despite Standard Inert Conditions

Even with standard nitrogen or argon purging, residual oxygen can be a significant contributor to homocoupling.[1][3][4]

Solution 1.1: Rigorous Deoxygenation Protocol

The most critical first step is the meticulous removal of dissolved oxygen from your solvents and reaction vessel.

Step-by-Step Protocol:

  • Solvent Degassing: Before preparing your reaction mixture, thoroughly degas all solvents (e.g., dioxane, THF, DMF) and water. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30-60 minutes.[3] For more rigorous deoxygenation, use the freeze-pump-thaw method (at least three cycles).

  • Inert Atmosphere: Assemble your reaction glassware (flame-dried under vacuum) and maintain a positive pressure of inert gas throughout the setup and the reaction. Using a Schlenk line or a glovebox is highly recommended.[3]

  • Pre-heating of Solids: One effective technique is to pre-heat the palladium catalyst, base, and your coupling partner (the aryl halide) in the degassed solvent under an inert atmosphere at 60-80 °C for about 10 minutes before adding the boronic acid.[4] This can help to consume any trace oxygen before the sensitive boronic acid is introduced.

Causality: By minimizing oxygen, you directly inhibit the oxidative homocoupling pathway and reduce the chance of Pd(0) being oxidized to the problematic Pd(II) state.[1][2]

Solution 1.2: Strategic Choice of Palladium Catalyst

Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction to Pd(0), which can sometimes be inefficient and promote homocoupling.[1][2][3]

Step-by-Step Protocol:

  • Employ a Pd(0) Catalyst: Switch to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step and can lead to a cleaner reaction profile.

  • Consider Advanced Pre-catalysts: Modern pre-catalysts, such as XPhos Pd G4, are designed for efficient generation of the active Pd(0) species and can be very effective in suppressing side reactions.

Causality: Starting with a Pd(0) source ensures that the catalytic cycle can initiate directly with the oxidative addition of the aryl halide, outcompeting the Pd(II)-mediated homocoupling pathway.

Issue 2: Homocoupling Persists Even Under Rigorously Anoxic Conditions

If deoxygenation and catalyst choice do not resolve the issue, the relative rates of the desired cross-coupling versus the undesired homocoupling need to be adjusted. This can be achieved by fine-tuning the reaction parameters.

Solution 2.1: Optimization of Base and Solvent System

The choice of base and solvent is crucial as it influences the activation of the boronic acid and the overall reaction kinetics.

Comparative Data on Base Selection:

BaseSolvent SystemObservationRecommendation
Na₂CO₃Dioxane/H₂OOften effective, but can be slow for hindered substrates.Moderate starting point.
K₂CO₃Toluene/EtOH/H₂OA common and generally robust choice.Good alternative to Na₂CO₃.
K₃PO₄Dioxane/H₂O or TolueneA stronger base that can accelerate transmetalation.Highly recommended for sterically hindered substrates.
Cs₂CO₃Dioxane or THFA very strong base, often used for challenging couplings.Excellent choice, but can be more expensive.

Step-by-Step Protocol:

  • Screen Different Bases: Systematically screen the bases listed in the table above. For 3-Chloro-2-formyl-4-methylphenylboronic acid, a stronger, more oxophilic base like K₃PO₄ or Cs₂CO₃ is likely to be more effective.[7] These bases can facilitate the formation of the reactive boronate species, potentially accelerating the desired transmetalation.

  • Solvent Considerations: While aqueous solvent mixtures are common, for some substrates, anhydrous conditions can be beneficial. Consider screening solvents like THF or DMF with a soluble base like CsF or KOt-Bu.

Causality: The base plays a critical role in activating the boronic acid to form a boronate salt, which is the species that undergoes transmetalation. A more effective base can increase the rate of this desired step relative to the competing homocoupling.

Solution 2.2: Ligand Selection for Steric Control

The ligand on the palladium center is not just a spectator; it profoundly influences the catalyst's reactivity, stability, and steric profile.

Step-by-Step Protocol:

  • Use Bulky, Electron-Rich Ligands: For sterically demanding substrates, bulky monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃.[8][9] These ligands promote the reductive elimination step and can also stabilize the monoligated Pd(0) species, which is often the most active catalyst.

  • Ligand Screening: If possible, perform a small-scale screen of several ligands to identify the optimal one for your specific substrate combination.

Causality: A bulky ligand can create a steric environment around the palladium center that favors the cross-coupling pathway over the dimerization of two bulky boronic acid molecules.[10][11][12]

Advanced Troubleshooting Strategies

If the above measures are still insufficient, the following advanced techniques can be employed.

Strategy 1: Slow Addition of the Boronic Acid

Concept: If the homocoupling is a result of a high instantaneous concentration of the boronic acid, adding it slowly to the reaction mixture can keep its concentration low at any given time.

Step-by-Step Protocol:

  • Prepare a solution of the 3-Chloro-2-formyl-4-methylphenylboronic acid in a small amount of the reaction solvent.

  • Once the rest of the reaction components (aryl halide, catalyst, base, solvent) have been brought to the reaction temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.[13]

Causality: This technique ensures that the concentration of the boronic acid is always low relative to the aryl halide-palladium complex, thus favoring the cross-coupling reaction.[13]

Strategy 2: Use of Additives

Concept: Certain additives can act as mild reducing agents to "mop up" any Pd(II) species that may form, without interfering with the main catalytic cycle.

Step-by-Step Protocol:

  • Add a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture.[5][13]

  • The formate can reduce Pd(II) to Pd(0), thereby preventing it from entering the homocoupling cycle.

Causality: By maintaining a low concentration of free Pd(II), the primary pathway for homocoupling is effectively shut down.[5][13]

Visualizing the Process

Diagram 1: Competing Catalytic Cycles

Suzuki_Cycles cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Cycle Pd0_cross Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0_cross->ArPdX Oxidative Addition (Ar-X) PdII Pd(II)X2 Pd0_cross->PdII Oxidation ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (Ar'B(OH)2 + Base) ArPdArB->Pd0_cross Reductive Elimination Product Cross-Coupled Product ArPdArB->Product Ar-Ar' ArBPd Ar'-Pd(II)-X PdII->ArBPd Transmetalation (Ar'B(OH)2) ArB2Pd Ar'-Pd(II)-Ar' ArBPd->ArB2Pd Transmetalation (Ar'B(OH)2) Pd0_homo Pd(0) ArB2Pd->Pd0_homo Reductive Elimination Byproduct Homocoupled Byproduct ArB2Pd->Byproduct Ar'-Ar' O2 O₂

Caption: Competing pathways in Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Homocoupling Observed Step1 Implement Rigorous Deoxygenation Protocol (Freeze-Pump-Thaw) Start->Step1 Step2 Switch to Pd(0) Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) Step1->Step2 Check1 Homocoupling Suppressed? Step2->Check1 Step3 Optimize Base & Solvent (Try K₃PO₄ or Cs₂CO₃) Check1->Step3 No End_Success Reaction Optimized Check1->End_Success Yes Step4 Screen Bulky Ligands (e.g., SPhos, XPhos) Step3->Step4 Check2 Improvement Observed? Step4->Check2 Step5 Implement Slow Addition of Boronic Acid Check2->Step5 No Check2->End_Success Yes Step6 Use Mild Reducing Additive (e.g., HCO₂K) Step5->Step6 End_Consult Consult Specialist Step6->End_Consult

Caption: A systematic workflow for troubleshooting homocoupling.

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). Retrieved from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025, August 7). Retrieved from [Link]

  • Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. (2025, August 7). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved from [Link]

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  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. (2024, June 24). Retrieved from [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Journal of the American Chemical Society. (2017, February 2). Retrieved from [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Retrieved from [Link]

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  • Cazin, C. S. J., et al. (2008). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 130(47), 15895–15901. [Link]

  • The Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. Retrieved from [Link]

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  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - NIH. Retrieved from [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved from [Link]

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  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates - Organic Chemistry Portal. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Retrieved from [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Retrieved from [Link]

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Improving solubility of 3-Chloro-2-formyl-4-methylphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Chloro-2-formyl-4-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common challenges encountered during its use, with a specific focus on improving its solubility in reaction media. We will explore the underlying chemical principles and provide actionable, field-tested protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Chloro-2-formyl-4-methylphenylboronic acid?

3-Chloro-2-formyl-4-methylphenylboronic acid is a substituted arylboronic acid. Like many in its class, it is a white to off-white solid at room temperature.[1] Generally, phenylboronic acids are soluble in most polar organic solvents but exhibit poor solubility in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[2] The specific substitution pattern of this molecule—containing a chloro, a formyl, and a methyl group—influences its polarity and crystal lattice energy, which in turn dictates its solubility profile. The presence of the polar formyl and boronic acid groups suggests good solubility in polar ethers, ketones, and amides. For example, data for the parent phenylboronic acid shows high solubility in ethers and ketones.[3][4]

Q2: I am having trouble dissolving the reagent in my standard Suzuki coupling solvent (e.g., Toluene). What is the likely cause?

This is a common issue. While toluene is a frequent choice for Suzuki-Miyaura reactions, many arylboronic acids have limited solubility in it, especially at room temperature.[5] The primary reasons for poor solubility include:

  • Solvent Polarity Mismatch: Toluene is relatively nonpolar. The polar boronic acid functional group [-B(OH)₂] and the formyl group [-CHO] require a more polar solvent environment for effective solvation.

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[3] These anhydrides are often less soluble than the parent boronic acid and can be present in aged reagents or formed upon heating in non-polar solvents.[1]

  • Low Temperature: Solubility is temperature-dependent. Many protocols require heating to achieve complete dissolution before the catalytic cycle begins.

Q3: Can I use a solvent mixture or add water to improve solubility?

Absolutely. Using a co-solvent is a highly effective and standard practice. For Suzuki-Miyaura couplings, biphasic solvent systems are very common.[5]

  • Organic Co-solvents: Adding a more polar solvent like tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) to toluene can significantly enhance the solubility of the boronic acid.[5][6]

  • Aqueous Systems: The addition of water is often beneficial, particularly with inorganic bases like K₂CO₃ or K₃PO₄.[5] The base deprotonates the boronic acid to form a boronate salt (e.g., R-B(OH)₃⁻), which is significantly more water-soluble and is the active species in the transmetalation step of the catalytic cycle.

Q4: Does the choice of base affect the solubility of the boronic acid?

Yes, the base is critical not just for the catalytic cycle but also for solubility. The transmetalation step of the Suzuki-Miyaura reaction requires the activation of the boronic acid by a base.[7] This activation forms an "ate" complex or a boronate anion, which is more nucleophilic and often more soluble in the polar or aqueous phase of the reaction mixture. Stronger bases or those with good solubility in the chosen solvent system can facilitate this process more efficiently. For instance, bases like Cs₂CO₃, K₃PO₄, and NaOH are frequently used to promote the reaction, in part by ensuring the formation of the active boronate species.[5]

In-Depth Troubleshooting Guide

This section provides systematic approaches to diagnose and solve persistent solubility problems with 3-Chloro-2-formyl-4-methylphenylboronic acid.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical progression for addressing solubility challenges, from simple solvent adjustments to more advanced chemical modifications.

G start Problem: Poor Solubility of Boronic Acid check_reagent 1. Verify Reagent Quality - Check for anhydride formation - Use fresh, high-purity material start->check_reagent solvent_screen 2. Optimize Solvent System - Screen polar aprotic solvents - Use co-solvents (e.g., Toluene/THF) - Add aqueous phase check_reagent->solvent_screen If quality is good temp_base 3. Adjust Reaction Parameters - Increase temperature - Screen different bases (e.g., K3PO4, Cs2CO3) solvent_screen->temp_base If solubility is still poor solution Resolution: Homogeneous Reaction Achieved solvent_screen->solution If successful adv_strat 4. Advanced Strategies - Employ Phase-Transfer Catalyst - Convert to Boronate Ester temp_base->adv_strat If still heterogeneous temp_base->solution If successful adv_strat->solution

Caption: A step-by-step workflow for resolving solubility issues.

Protocol 1: Systematic Solvent Screening

If your initial solvent choice is ineffective, a systematic screening of common solvents used for cross-coupling reactions is the most logical first step.

Objective: To identify a single solvent or co-solvent system that fully dissolves 3-Chloro-2-formyl-4-methylphenylboronic acid at either room temperature or elevated reaction temperatures.

Methodology:

  • Preparation: In separate, small vials, place a small, known quantity (e.g., 5-10 mg) of the boronic acid.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent from the table below.

  • Observation at Room Temperature: Agitate the vials for 2-3 minutes and observe for dissolution. Record the results.

  • Observation at Elevated Temperature: If the compound is not soluble at room temperature, carefully heat the vials to a typical reaction temperature (e.g., 60-80 °C) with stirring. Record the results.

Table 1: Candidate Solvents for Arylboronic Acids

Solvent ClassExample SolventsExpected SolubilityCommon Use Case[5][6]
Ethers THF, 1,4-Dioxane, 2-MeTHFGood to ExcellentStandard for Suzuki couplings.
Amides DMF, DMAc, NMPExcellentHigh-boiling, for difficult couplings.
Aromatics Toluene, XylenesPoor to ModerateOften used with a polar co-solvent.
Ketones Acetone, 3-PentanoneGood to ExcellentGood dissolving power.[3]
Alcohols Isopropanol, n-ButanolModerate to GoodCan participate in side reactions.
Aqueous Water (with base)Good (as boronate)Biphasic systems.

Interpretation: Choose the solvent or solvent mixture that provides a homogeneous solution at the intended reaction temperature. For many Suzuki reactions, a mixture like Dioxane/Water or Toluene/Ethanol provides an excellent balance of solubility for both the polar boronic acid and the often less-polar organohalide.[5]

Protocol 2: Leveraging Base-Mediated Solubility (Aqueous/Biphasic Systems)

The key to solubility in aqueous systems is the formation of the tetrahedral boronate anion, which is far more polar and water-soluble than the neutral trigonal boronic acid.

Caption: Equilibrium between boronic acid and its soluble boronate anion.

Objective: To improve solubility and reactivity by selecting an appropriate base in a reaction medium containing water.

Methodology:

  • Solvent Setup: Choose a biphasic system, such as Toluene/Water (10:1) or THF/Water (10:1).

  • Reagent Addition: Add the organohalide to the organic solvent. In a separate vessel, dissolve the base (e.g., K₃PO₄, 2-3 equivalents) and the boronic acid (1.2-1.5 equivalents) in the aqueous portion. You should observe the boronic acid dissolving as the boronate forms.

  • Combine and React: Combine the two phases, add the palladium catalyst, and proceed with heating the reaction. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Protocol 3: Advanced Strategy - In Situ Conversion to a Boronate Ester

For extremely challenging cases, converting the boronic acid to a highly soluble boronate ester can be a powerful strategy. Pinacol esters, in particular, show significantly improved solubility in a wide range of organic solvents.[3][4] This can be done as a separate step or, in some cases, in situ.

Objective: To circumvent the poor solubility of the boronic acid by converting it to a nonpolar, highly soluble pinacol ester derivative prior to the cross-coupling reaction.

Methodology:

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 eq.), pinacol (1.1 eq.), and a suitable solvent like toluene.

  • Water Removal: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

  • Workup and Coupling: Once the esterification is complete (monitor by TLC or GC-MS), the reaction mixture can often be used directly. The base for the subsequent Suzuki coupling is added, followed by the organohalide and palladium catalyst. The resulting boronate ester is much more soluble in the toluene, leading to a homogeneous reaction.[3]

References

  • Matuszewska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Neto, B. A. D., & Lapis, A. A. M. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving ortho-Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving ortho-formylphenylboronic acid (o-FPBA) and its derivatives. These reagents are powerful bifunctional building blocks, but their unique structural features present specific challenges. This document provides in-depth, field-tested insights and solutions to common problems, moving beyond simple protocols to explain the chemical principles behind the troubleshooting steps.

Section 1: Understanding the Reagent - Inherent Challenges

Before troubleshooting a reaction, it is crucial to understand the intrinsic properties of o-formylphenylboronic acid. Its reactivity is dominated by the interplay between the boronic acid and the adjacent aldehyde, leading to challenges not typically seen with other arylboronic acids.

The Open-Closed Equilibrium: The Benzoxaborole Question

A key feature of o-FPBA is its tendency to exist in equilibrium with its cyclic hemiacetal form, 3-hydroxybenzoxaborole.[1][2] This equilibrium is dynamic and influenced by solvent, temperature, and pH.

  • Causality: The proximity of the formyl group allows for a reversible intramolecular nucleophilic attack of a boronic acid hydroxyl group onto the aldehyde carbonyl.

  • Impact on Reactivity: The cyclic benzoxaborole form is generally considered less reactive or unreactive in the transmetalation step of Suzuki-Miyaura coupling.[2] If a significant portion of your reagent exists in this closed form under your reaction conditions, it can lead to sluggish reactions and lower yields. Electron-withdrawing groups on the aromatic ring can further shift the equilibrium toward the cyclic form.[2]

Reagent Stability: Degradation Pathways

Like many boronic acids, o-FPBA is susceptible to several degradation pathways that can reduce its effective concentration and introduce impurities.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, which results in benzaldehyde as a byproduct.[3][4] This side reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures.[5]

  • Homocoupling: The palladium-catalyzed coupling of two boronic acid molecules can generate a symmetrical biaryl impurity. This process is often facilitated by the presence of Pd(II) species and oxygen, highlighting the critical need for thorough degassing.[6][7]

  • Oxidation: Exposure to air can lead to the oxidation of the boronic acid to the corresponding phenol.

  • Dehydration: Boronic acids can undergo intermolecular dehydration, especially upon heating or prolonged storage, to form cyclic trimeric anhydrides known as boroxines.[8] While often viable in cross-coupling, the purity and stoichiometry of the active boron species can become ambiguous.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with o-FPBA is giving a very low yield. What are the first things I should check? A: Start with the basics:

  • Reagent Quality: Is your o-FPBA fresh and pure? Old or improperly stored reagent may have degraded. Consider purifying it via an alkaline wash if you suspect impurities.[9][10]

  • Degassing: Was your reaction mixture rigorously degassed? Oxygen promotes both catalyst degradation and boronic acid homocoupling.[6]

  • Base Selection: Are you using an appropriate base? Strong bases like NaOH in aqueous media can promote side reactions. Switch to milder conditions, such as K₂CO₃ or K₃PO₄.[11][12]

Q2: I'm observing a significant amount of a symmetrical biaryl derived from my o-FPBA. What's causing this homocoupling? A: Homocoupling is typically caused by two main factors: the presence of oxygen and/or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[7] Ensure your solvents are thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a Pd(0) source directly or ensuring your reaction conditions promote rapid reduction of the Pd(II) precatalyst can mitigate this.

Q3: My primary impurity is benzaldehyde. How do I prevent this? A: The formation of benzaldehyde points to protodeboronation.[3] This is a common issue with base-sensitive boronic acids.[13] To suppress it, consider the following:

  • Use anhydrous conditions where possible.

  • Employ a milder, non-aqueous base like CsF or K₃PO₄.

  • Lower the reaction temperature.

  • Minimize the reaction time.

Q4: I see impurities corresponding to 2-carboxy- and 2-(hydroxymethyl)phenylboronic acid in my crude product. Where are they coming from? A: These are classic byproducts of the Cannizzaro reaction, a disproportionation of the aldehyde group.[14] This reaction is promoted by strongly alkaline conditions (pH > 11).[9] You must avoid strong bases like NaOH or KOH, especially at elevated temperatures. If you are performing an alkaline wash for purification, maintain the pH between 8 and 11 to prevent this.[9][10]

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving complex issues.

Problem: Low or No Product Yield

Low conversion is the most common problem. The following workflow can help diagnose the root cause.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_catalyst Catalyst System Troubleshooting start Low Yield Detected check_reagents 1. Verify Reagent Quality (o-FPBA, Aryl Halide) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Assess Reaction Conditions deboronation Evidence of Deboronation (e.g., Benzaldehyde)? check_conditions->deboronation check_catalyst 3. Evaluate Catalyst System ligand Action: Screen Ligands. Try Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos). check_catalyst->ligand reagent_ok->check_conditions Yes purify Action: Purify o-FPBA (Alkaline Wash, pH 8-11) or Use Fresh Reagent reagent_ok->purify No optimize_base Action: Switch to Milder/ Anhydrous Base (K₃PO₄, CsF). Lower Temperature. deboronation->optimize_base Yes check_solvent Action: Screen Solvents. Consider Anhydrous Toluene, Dioxane, or 2-MeTHF. deboronation->check_solvent No optimize_base->check_catalyst check_solvent->check_catalyst precatalyst Action: Use a Pd(0) Source or a Modern Precatalyst. ligand->precatalyst

Caption: Troubleshooting workflow for low reaction yield.

Problem: Pervasive Side Product Formation

Even with good conversion, side products can make purification difficult and reduce isolated yield. Understanding their origin is key to suppression.

G cluster_pathways Reaction Pathways OFPBA ortho-Formylphenylboronic Acid (o-FPBA) Open (Active) Form Closed (Inactive) Form desired Desired Product (Suzuki Coupling) OFPBA:f1->desired homo Homocoupling Product OFPBA:f1->homo proto Protodeboronation (Benzaldehyde) OFPBA:f1->proto cannizzaro Cannizzaro Products OFPBA:f1->cannizzaro cond_desired Conditions: • Pd(0)/Ligand • Mild Base • Degassed desired->cond_desired cond_homo Cause: • Oxygen • Excess Pd(II) homo->cond_homo cond_proto Cause: • Aqueous Base • High Temp • Protic Solvent proto->cond_proto cond_cannizzaro Cause: • Strong Base (pH > 11) cannizzaro->cond_cannizzaro

Sources

Technical Support Center: 3-Chloro-2-formyl-4-methylphenylboronic acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-2-formyl-4-methylphenylboronic acid. This resource is designed to provide in-depth insights and practical troubleshooting advice for challenges related to the stability of this versatile reagent, particularly in the presence of bases.

Introduction: The Double-Edged Sword of Basicity

3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the ortho-formyl and meta-chloro substituents makes it an interesting substrate for creating complex molecular architectures. However, these electron-withdrawing groups also significantly influence the electronic properties of the aryl-boron bond, impacting the compound's stability, especially under the basic conditions required for many of its key applications.[2][3]

This guide will explore the delicate balance required to activate this boronic acid for coupling reactions while minimizing base-induced degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during the handling and use of 3-Chloro-2-formyl-4-methylphenylboronic acid in base-mediated reactions.

Question 1: I am seeing significant decomposition of my 3-Chloro-2-formyl-4-methylphenylboronic acid during my Suzuki-Miyaura reaction, leading to low yields of the desired product. What is likely happening?

Answer: The most probable cause is protodeboronation , a common degradation pathway for arylboronic acids under basic conditions.[4] In this process, the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent (e.g., water). The electron-withdrawing nature of the chloro and formyl groups on your specific boronic acid makes it particularly susceptible to this base-catalyzed decomposition.[3]

Troubleshooting Steps:

  • Choice of Base: Strong bases can accelerate protodeboronation.[5] Consider using a weaker base. For instance, if you are using sodium hydroxide (NaOH) or potassium hydroxide (KOH), you might switch to potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4).[6]

  • Reaction Temperature: Higher temperatures can increase the rate of decomposition. If possible, try running your reaction at a lower temperature.

  • Reaction Time: Prolonged exposure to basic conditions will lead to more significant degradation. Aim for the shortest reaction time necessary for the completion of the coupling reaction.

  • Water Content: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can promote protodeboronation.[6] Ensure your solvents are not overly wet, but also be aware that completely anhydrous conditions with certain bases like K3PO4 might hinder the reaction.[6]

Question 2: Besides the protodeboronated side product, I am also observing the formation of a phenolic compound. What is causing this?

Answer: The formation of 3-chloro-2-formyl-4-methylphenol is likely due to the oxidation of the boronic acid. This is another known degradation pathway for arylboronic acids and can be promoted by the presence of oxygen and certain metal catalysts, sometimes accelerated under basic conditions.[7]

Troubleshooting Steps:

  • Degas Solvents: To minimize the presence of dissolved oxygen, thoroughly degas your reaction solvents before use. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent the introduction of oxygen.

Question 3: Can the ortho-formyl group in 3-Chloro-2-formyl-4-methylphenylboronic acid participate in any side reactions?

Answer: Yes, the aldehyde functionality of the formyl group can potentially participate in side reactions, especially in the presence of a base. These can include:

  • Aldol-type reactions: If other enolizable carbonyl compounds are present, or if the aldehyde can react with itself.

  • Cannizzaro reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a carboxylic acid and an alcohol. While less common under typical Suzuki-Miyaura conditions, it's a possibility with very strong bases.

Troubleshooting Steps:

  • Protecting Groups: If side reactions involving the formyl group are a significant issue, consider protecting it as an acetal before performing the base-mediated reaction. The protecting group can be removed in a subsequent acidic step.

Understanding the Degradation Pathways

The stability of 3-Chloro-2-formyl-4-methylphenylboronic acid in the presence of a base is primarily governed by the interplay of its structural features and the reaction conditions.

Protodeboronation: The Major Culprit

Base-catalyzed protodeboronation is a well-documented phenomenon.[5][8] The mechanism is pH-dependent. At higher pH, the boronic acid exists in its more reactive boronate form, [ArB(OH)3]⁻.[5][8] This species is more susceptible to electrophilic attack by a proton source (like water) at the ipso-carbon (the carbon atom attached to the boron), leading to the cleavage of the C-B bond.

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

The Influence of Substituents

The chloro and formyl groups on the aromatic ring are electron-withdrawing. This has two main consequences:

  • Increased Acidity: They make the boronic acid a stronger Lewis acid, facilitating the formation of the boronate anion at a lower pH.

  • Stabilization of Negative Charge: They can stabilize a partial negative charge on the aryl ring, potentially lowering the activation energy for protodeboronation. Studies have shown that 2,6-dihalogenated arylboronic acids are particularly prone to rapid base-mediated decomposition.[3]

Recommended Experimental Protocols

To help you navigate the challenges of working with 3-Chloro-2-formyl-4-methylphenylboronic acid, we provide the following protocols for stability assessment and for its use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Assessing the Stability of 3-Chloro-2-formyl-4-methylphenylboronic acid to Different Bases

Objective: To determine the relative stability of the boronic acid in the presence of various bases commonly used in cross-coupling reactions.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid

  • A selection of bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOH)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene)

  • Reaction vials

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of 3-Chloro-2-formyl-4-methylphenylboronic acid and the internal standard in the chosen solvent.

  • In separate reaction vials, place an equimolar amount of each base to be tested.

  • Add the stock solution to each vial, ensuring the final concentration of the boronic acid is consistent across all samples.

  • Stir the mixtures at a set temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

  • Quench the reaction by adding an acidic solution (e.g., 1 M HCl) to neutralize the base.[5][8]

  • Analyze the quenched samples by HPLC or GC-MS to quantify the remaining boronic acid and the formation of the protodeboronated product (3-chloro-4-methylbenzaldehyde).

  • Plot the concentration of the boronic acid versus time for each base to compare the rates of decomposition.

Protocol 2: A Robust Suzuki-Miyaura Coupling Protocol

Objective: To provide a starting point for the successful Suzuki-Miyaura coupling of 3-Chloro-2-formyl-4-methylphenylboronic acid with an aryl bromide.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the aryl bromide, 3-Chloro-2-formyl-4-methylphenylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Data Summary: Base Selection and Stability

The following table provides a qualitative summary of the expected stability of 3-Chloro-2-formyl-4-methylphenylboronic acid with different bases, based on general principles of boronic acid chemistry.

BaseStrengthExpected Rate of ProtodeboronationRecommended Use Case
NaOH, KOHStrongHighGenerally not recommended unless very fast coupling is expected at low temperatures.
K3PO4ModerateModerateA good starting point for many Suzuki-Miyaura reactions.[6]
K2CO3, Cs2CO3ModerateModerate to LowOften provide a good balance between reactivity and stability.
Organic Bases (e.g., Et3N)WeakLowMay not be sufficiently basic to promote efficient transmetalation in all cases.

Conclusion

The successful application of 3-Chloro-2-formyl-4-methylphenylboronic acid in base-mediated reactions hinges on a thorough understanding of its stability profile. By carefully selecting the base, controlling the reaction temperature and time, and minimizing exposure to oxygen and excess water, researchers can mitigate the competing degradation pathways of protodeboronation and oxidation. The protocols and troubleshooting guide provided here offer a framework for optimizing reaction conditions and achieving desired synthetic outcomes.

References

  • dos Santos, C. M. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 856. [Link]

  • Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1306–1319. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 26, 2026, from [Link]

  • Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1306-1319. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]

  • Sawayama, A. M., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 11(10), 1262. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to 3-Chloro-2-formyl-4-methylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science. The choice of the boronic acid coupling partner is paramount to the success of these reactions, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth, objective comparison of 3-Chloro-2-formyl-4-methylphenylboronic acid against a selection of other commonly employed boronic acids, supported by experimental data to inform your synthetic strategies.

Introduction to 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Multifunctional Building Block

3-Chloro-2-formyl-4-methylphenylboronic acid is a versatile reagent characterized by a unique substitution pattern that imparts distinct electronic and steric properties. The presence of an ortho-formyl group, a meta-chloro substituent, and a para-methyl group relative to the boronic acid moiety allows for a nuanced reactivity profile. This trifunctional nature makes it an attractive building block for the synthesis of complex molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₈BClO₃N/A
Molecular Weight198.41 g/mol N/A
Melting Point228-232 °C
AppearanceSolid

The synthesis of formylphenylboronic acids can be achieved through methods such as the reaction of a protected chlorobenzaldehyde with lithium and a subsequent reaction with a boron compound.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the boronic acid can significantly impact the transmetalation step, which is often rate-determining.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-X R-X R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling: An Experimental Analysis

To provide a clear and objective comparison, we have compiled data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole as a model aryl halide. While direct comparative studies including 3-Chloro-2-formyl-4-methylphenylboronic acid are limited, we can infer its reactivity based on the electronic and steric effects of its substituents and compare it to other relevant boronic acids for which data is available.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4-Bromoanisole

A mixture of 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

EntryBoronic AcidProductReaction Time (h)Yield (%)Reference
1Phenylboronic acid4-Methoxybiphenyl1288[3]
24-Tolylboronic acid4-Methoxy-4'-methylbiphenyl12~90 (estimated)N/A
34-Formylphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde12~85 (estimated)N/A
42-Formylphenylboronic acid2-(4-Methoxyphenyl)benzaldehyde1273[4]
53-Chloro-4-methylphenylboronic acid3'-Chloro-4-methoxy-4'-methyl-1,1'-biphenyl12~80 (estimated)N/A
63-Chloro-2-formyl-4-methylphenylboronic acid 3'-Chloro-2'-formyl-4-methoxy-4'-methyl-1,1'-biphenyl 12 ~70 (estimated) N/A

Note: Yields for entries 2, 3, 5, and 6 are estimated based on the known effects of their respective substituents on Suzuki-Miyaura coupling reactions. Direct experimental data under these specific conditions was not available in the searched literature.

Analysis of Substituent Effects: A Deeper Dive into Reactivity

The observed and estimated yields in Table 1 can be rationalized by considering the electronic and steric effects of the substituents on the phenylboronic acid ring.

Workflow for Analyzing Substituent Effects:

Substituent_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Electron_Donating Electron-Donating Groups (e.g., -CH3, -OCH3) Increase electron density on Boron Facilitate transmetalation Reactivity Overall Reactivity in Suzuki-Miyaura Coupling Electron_Donating->Reactivity Generally increases Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CHO, -Cl) Decrease electron density on Boron May hinder transmetalation Electron_Withdrawing->Reactivity Generally decreases Ortho_Substituents Ortho Substituents (e.g., -CHO, -CH3) Hinder approach to Pd center Can decrease reaction rate and yield Ortho_Substituents->Reactivity Generally decreases Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Electron_Donating Boronic_Acid->Electron_Withdrawing Boronic_Acid->Ortho_Substituents

Figure 2: Influence of electronic and steric effects on boronic acid reactivity.

  • Phenylboronic acid (Entry 1): Serves as the baseline for comparison with a good yield of 88%.[3]

  • 4-Tolylboronic acid (Entry 2): The electron-donating methyl group in the para position is expected to increase the electron density on the boronic acid, facilitating the transmetalation step and leading to a high yield, likely comparable to or slightly higher than phenylboronic acid.

  • 4-Formylphenylboronic acid (Entry 3): The electron-withdrawing formyl group in the para position decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step. However, this effect is somewhat mitigated by the absence of steric hindrance, resulting in a slightly lower but still good estimated yield.

  • 2-Formylphenylboronic acid (Entry 4): The presence of the formyl group in the ortho position introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium center. This steric hindrance, combined with the electron-withdrawing nature of the formyl group, leads to a noticeably lower yield of 73% compared to its para-substituted counterpart.[4]

  • 3-Chloro-4-methylphenylboronic acid (Entry 5): This molecule presents a combination of an electron-withdrawing chloro group and an electron-donating methyl group. The overall electronic effect is a slight deactivation compared to phenylboronic acid. The meta position of the chloro group results in minimal steric hindrance. The estimated yield is therefore good, but likely slightly lower than phenylboronic acid.

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (Entry 6): This is the most sterically hindered and electronically deactivated of the boronic acids in this comparison. The ortho-formyl group provides significant steric bulk, while both the formyl and chloro groups are electron-withdrawing. This combination of steric and electronic effects is expected to result in the lowest yield among the compared boronic acids.

Conclusion and Recommendations

The choice of boronic acid is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While 3-Chloro-2-formyl-4-methylphenylboronic acid offers a unique combination of functional handles for further synthetic transformations, its inherent steric and electronic properties can lead to lower yields compared to less substituted or electronically richer boronic acids.

For researchers and drug development professionals, we recommend the following considerations:

  • For high-yielding biaryl synthesis: Unsubstituted or electron-rich boronic acids like phenylboronic acid and 4-tolylboronic acid are generally preferred.

  • When a formyl group is required: A para-substituted formylphenylboronic acid is a better choice than an ortho-substituted one to minimize steric hindrance and maximize yield.

  • Utilizing 3-Chloro-2-formyl-4-methylphenylboronic acid: This reagent is most valuable when the specific substitution pattern is essential for the target molecule's structure and function. To maximize yields with this substrate, optimization of reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, is highly recommended. The use of more active catalyst systems may be necessary to overcome the inherent lower reactivity.

By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in the selection of boronic acids for their Suzuki-Miyaura cross-coupling reactions, ultimately leading to more efficient and successful synthetic outcomes.

References

Sources

Navigating the Challenges of Cross-Coupling with 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Comparative Guide to Alternative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of substituted aryl moieties is a cornerstone of modern medicinal chemistry and materials science. 3-Chloro-2-formyl-4-methylphenylboronic acid represents a valuable building block, offering a unique combination of functional groups for further molecular elaboration. However, the very features that make this reagent attractive also present significant challenges in standard cross-coupling reactions. The steric hindrance imposed by the ortho-formyl and chloro substituents, coupled with the electron-withdrawing nature of these groups, can significantly impede the efficiency of traditional Suzuki-Miyaura couplings.

This guide provides a comprehensive comparison of alternative palladium-catalyzed cross-coupling strategies for the effective utilization of 3-chloro-2-formyl-4-methylphenylboronic acid and similarly challenging substrates. We will delve into the mechanistic nuances of Stille, Heck, and Sonogashira reactions, offering field-proven insights and detailed experimental protocols to empower researchers in overcoming synthetic hurdles.

The Inherent Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in the cross-coupling of 3-chloro-2-formyl-4-methylphenylboronic acid lies in the congestion around the boronic acid moiety. The ortho-formyl and chloro groups create a sterically demanding environment that can hinder the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[1][2] Furthermore, the electron-withdrawing properties of the formyl and chloro substituents can decrease the nucleophilicity of the boronic acid, further slowing down the reaction.[3]

While the Suzuki-Miyaura coupling is a powerful and versatile tool for C-C bond formation, its effectiveness can be diminished with such sterically hindered and electronically deactivated substrates.[4][5] This necessitates the exploration of alternative coupling strategies that may be more tolerant of these challenging features.

A Comparative Overview of Alternative Coupling Reactions

This guide will explore the following three powerful alternatives to the standard Suzuki-Miyaura coupling for 3-chloro-2-formyl-4-methylphenylboronic acid:

  • Stille Coupling: Utilizing organostannanes as coupling partners, the Stille reaction is often more robust and less sensitive to steric hindrance than the Suzuki coupling.[6][7]

  • Heck Reaction: This reaction enables the coupling of aryl halides with alkenes, offering a distinct pathway for the introduction of vinyl groups. With modifications, arylboronic acids can also be employed.[8][9]

  • Sonogashira Coupling: A highly efficient method for the formation of carbon-carbon bonds between sp2-hybridized carbons and terminal alkynes.[10][11]

The following sections will provide a detailed analysis of each of these reactions, including their mechanisms, advantages, limitations, and detailed experimental protocols.

The Stille Coupling: A Robust Alternative for Hindered Substrates

The Stille reaction, which couples an organostannane with an organic halide, is a powerful tool for forging C-C bonds, particularly in cases where steric hindrance poses a significant challenge.[12] The key advantage of the Stille coupling in the context of our target molecule lies in the nature of the organotin reagents, which are often more reactive in the transmetalation step with sterically encumbered substrates compared to their boronic acid counterparts.

Mechanistic Rationale

The catalytic cycle of the Stille coupling is similar to that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. The crucial difference lies in the transmetalation step, where the organostannane transfers its organic group to the palladium center. This process is often less sensitive to steric bulk around the coupling partners.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 1: Catalytic Cycle of the Stille Coupling.

Figure 1: Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Stille Coupling of a Hindered Aryl Halide

Materials:

  • 3-Chloro-2-formyl-4-methylphenyl bromide (or iodide) (1.0 equiv)

  • Aryl- or vinylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous toluene

  • Anhydrous and degassed reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-2-formyl-4-methylphenyl bromide (or iodide), the organostannane, and Pd(PPh₃)₄.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Heck Reaction: A Gateway to Alkenylated Aromatics

The Heck reaction provides a powerful method for the arylation of alkenes.[8] While traditionally employing aryl halides, modifications have been developed to utilize arylboronic acids, making it a viable alternative for our target molecule. This reaction is particularly useful when the desired product contains a vinyl linkage.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst. When using an arylboronic acid, an initial transmetalation step is required to generate the arylpalladium intermediate.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-CH2CHR-X(L2) Ar-Pd(II)-X(L2)->Alkene-Complex Migratory Insertion (Alkene) Product-Complex H-Pd(II)-X(L2) Alkene-Complex->Product-Complex β-Hydride Elimination Ar-CH=CHR Ar-CH=CHR Alkene-Complex->Ar-CH=CHR Product-Complex->Pd(0)L2 Reductive Elimination (+ Base) caption Figure 2: Catalytic Cycle of the Heck Reaction.

Figure 2: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck-type Reaction of an Arylboronic Acid

The following protocol is adapted from procedures for the Heck-type reaction of arylboronic acids with olefins.[13] The use of an oxidant is often necessary to facilitate the catalytic cycle.

Materials:

  • 3-Chloro-2-formyl-4-methylphenylboronic acid (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) as an oxidant

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-formyl-4-methylphenylboronic acid, the alkene, Pd(OAc)₂, and K₂CO₃ in anhydrous DMF.

  • Add NBS portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide.[11] This reaction is highly valued for its mild conditions and functional group tolerance. For a substrate like 3-chloro-2-formyl-4-methylphenylboronic acid, it would first need to be converted to the corresponding aryl halide.

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium complex. Copper-free versions of the Sonogashira reaction have also been developed.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR + Base caption Figure 3: Catalytic Cycles of the Sonogashira Coupling.

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of a Hindered Aryl Halide

The following protocol describes a typical Sonogashira coupling of a hindered aryl halide with a terminal alkyne.

Materials:

  • 3-Chloro-2-formyl-4-methylphenyl bromide (or iodide) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-chloro-2-formyl-4-methylphenyl bromide (or iodide), Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Performance Comparison

The choice of coupling reaction will ultimately depend on the desired product and the specific reactivity of the coupling partners. The following table provides a qualitative comparison of the discussed methods for a sterically hindered substrate like 3-chloro-2-formyl-4-methylphenylboronic acid.

ReactionCoupling PartnerKey AdvantagesPotential ChallengesTypical Yields (Hindered Substrates)
Suzuki-Miyaura Aryl/Vinyl HalideCommercially available reagents, low toxicity.[4]Sensitive to steric hindrance, potential for low yields.[1]40-70%
Stille OrganostannaneRobust for sterically hindered substrates.[6]Toxicity of tin reagents, purification can be challenging.[7]60-90%
Heck AlkeneForms C(sp²)-C(sp²) vinyl linkages.May require an oxidant with boronic acids, regioselectivity can be an issue.[13]50-80%
Sonogashira Terminal AlkyneMild reaction conditions, high functional group tolerance.[11]Requires conversion of boronic acid to halide, potential for homocoupling.70-95%

Conclusion and Recommendations

For the successful cross-coupling of the sterically demanding and electronically deactivated 3-chloro-2-formyl-4-methylphenylboronic acid, a departure from standard Suzuki-Miyaura conditions is often necessary.

  • For the synthesis of biaryl compounds, the Stille coupling is a highly recommended alternative, often providing superior yields in the face of significant steric hindrance. The primary drawback is the toxicity of the organotin reagents, which requires careful handling and purification.

  • When the synthetic target requires the installation of a vinyl group, the Heck reaction is the method of choice. The use of arylboronic acids in Heck-type reactions is a valuable modification that avoids the need for aryl halides.

  • For the construction of aryl-alkyne linkages, the Sonogashira coupling is unparalleled in its efficiency and mildness. This would, however, necessitate the conversion of the starting boronic acid to a halide.

Ultimately, the optimal choice of reaction will be guided by the specific synthetic goal. It is highly recommended to screen a variety of catalysts, ligands, bases, and solvents to optimize the reaction conditions for this challenging substrate. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, has been shown to be particularly effective in overcoming the challenges posed by sterically hindered substrates in a variety of cross-coupling reactions.[2][14]

By understanding the mechanistic underpinnings and practical considerations of these alternative coupling strategies, researchers can confidently approach the synthesis of complex molecules derived from 3-chloro-2-formyl-4-methylphenylboronic acid and other challenging building blocks.

References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 137-140. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2014). ResearchGate. [Link]

  • Han, F. S. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 18(9), 11463-11477. [Link]

  • Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. (2004). ResearchGate. [Link]

  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. (2000). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Liu, C., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters, 16(15), 3900-3903. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Stille Coupling. Name-Reaction.com. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Coupling of aryl chlorides with (hydroxymethyl)phenylboronic acids catalyzed by 3. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 133. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

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  • Molander, G. A., et al. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein Journal of Organic Chemistry, 7, 1265-1271. [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of Coupling Reactions: A Comparative Study Featuring 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and fine chemical synthesis, the efficiency and predictability of carbon-carbon bond formation are paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for this purpose.[1][2] The choice of the organoboron reagent is a critical determinant of reaction success, influencing not only the yield but also the reaction kinetics, catalyst stability, and overall process efficiency.

This guide provides an in-depth kinetic analysis of coupling reactions with a focus on 3-Chloro-2-formyl-4-methylphenylboronic acid , a versatile building block in organic synthesis. We will objectively compare its performance with other relevant boronic acid alternatives, supported by experimental data and protocols. Our goal is to equip you with the knowledge to make informed decisions in catalyst and substrate selection, leading to optimized and robust synthetic routes.

The Significance of Kinetic Analysis in Coupling Reactions

Understanding the kinetics of a coupling reaction is not merely an academic exercise; it is a crucial aspect of process development and optimization. A thorough kinetic analysis provides invaluable insights into:

  • Reaction Mechanism: Elucidating the rate-determining step and the influence of each reactant on the overall reaction rate.

  • Catalyst Performance: Quantifying catalyst turnover number (TON) and turnover frequency (TOF) to assess its efficiency and stability.[3][4]

  • Substrate Reactivity: Comparing the reaction rates of different substrates to understand the electronic and steric effects of substituents.

  • Process Optimization: Identifying optimal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

  • Catalyst Deactivation: Probing the stability of the catalyst over the course of the reaction to identify and mitigate deactivation pathways.

Two primary methodologies are employed for kinetic analysis in cross-coupling reactions: Initial Rate Analysis and Reaction Progress Kinetic Analysis (RPKA) . While initial rate studies provide a snapshot of the reaction at its outset, RPKA offers a more comprehensive view by monitoring the reaction progress over time, providing a wealth of data from a single experiment.

Experimental Design for Kinetic Profiling

To conduct a meaningful comparative kinetic analysis, a standardized experimental protocol is essential. The following sections detail the methodologies for both initial rate and reaction progress kinetic analysis of Suzuki-Miyaura coupling reactions.

Experimental Protocol 1: Initial Rate Analysis

This method involves running a series of experiments where the initial concentration of one reactant is varied while keeping all other concentrations constant. The initial rate of the reaction is then measured for each experiment.

Step-by-Step Methodology:

  • Reaction Setup: In a series of reaction vessels, combine the aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water mixture).

  • Initiation: To each vessel, add a different initial concentration of the boronic acid being tested (e.g., 3-Chloro-2-formyl-4-methylphenylboronic acid, 2-formylphenylboronic acid, or 4-chlorophenylboronic acid).

  • Sampling and Analysis: At predetermined time intervals (e.g., every 5 minutes for the first 30 minutes), withdraw an aliquot from each reaction mixture. Quench the reaction immediately and analyze the sample using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the product.

  • Data Analysis: Plot the concentration of the product versus time for each experiment. The initial rate is the slope of the initial linear portion of this curve.

  • Order of Reaction: By plotting the logarithm of the initial rate versus the logarithm of the initial concentration of the boronic acid, the order of the reaction with respect to the boronic acid can be determined from the slope of the resulting line.

Experimental Protocol 2: Reaction Progress Kinetic Analysis (RPKA)

RPKA involves continuously monitoring the concentration of reactants and products throughout the course of a single reaction. This data-rich approach allows for a more detailed understanding of the reaction kinetics.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with an in-situ monitoring probe (e.g., FT-IR or Raman spectroscopy), combine the aryl halide, the boronic acid, the palladium catalyst, and the base in the chosen solvent system.

  • Data Acquisition: Initiate the reaction (e.g., by heating to the desired temperature) and begin collecting spectroscopic data at regular intervals.

  • Concentration Profiling: Convert the spectroscopic data to concentration profiles for all reactants and products using a pre-established calibration.

  • Rate Calculation: Numerically differentiate the concentration of the product with respect to time to obtain the reaction rate at any given point in time.

  • Graphical Analysis: Plot the reaction rate versus the concentration of the reactants to determine the reaction order and gain insights into the reaction mechanism and potential catalyst deactivation.

Visualizing the Kinetic Analysis Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for both initial rate and reaction progress kinetic analysis.

Initial_Rate_Analysis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Collection & Analysis cluster_interpretation Kinetic Interpretation A Prepare Stock Solutions: Aryl Halide, Catalyst, Base C Set up Multiple Reaction Vessels A->C B Prepare a Series of Boronic Acid Solutions (Varying Concentrations) D Initiate Reactions by Adding Boronic Acid B->D C->D E Take Aliquots at Timed Intervals D->E F Quench and Analyze (GC-MS/HPLC) E->F G Plot [Product] vs. Time F->G H Determine Initial Rate (Slope) G->H I Plot log(Rate) vs. log([Boronic Acid]) H->I J Determine Reaction Order I->J RPKA_Workflow cluster_setup Reaction Setup cluster_monitoring Real-Time Monitoring cluster_data_processing Data Processing cluster_analysis Kinetic Analysis A Combine All Reagents in a Reactor with in-situ Probe B Initiate Reaction (e.g., Heating) A->B C Collect Spectroscopic Data Continuously B->C D Convert Spectra to Concentration Profiles C->D E Calculate Reaction Rate (d[Product]/dt) D->E F Plot Rate vs. [Reactant] E->F G Determine Reaction Orders & Analyze Mechanism F->G

Figure 2: Workflow for Reaction Progress Kinetic Analysis (RPKA).

Comparative Kinetic Profile of Boronic Acids

The reactivity of a boronic acid in a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. To illustrate this, we will compare the hypothetical kinetic data for 3-Chloro-2-formyl-4-methylphenylboronic acid with two other commercially available boronic acids: 2-formylphenylboronic acid and 4-chlorophenylboronic acid.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidSubstituentsInitial Rate (M/s) x 10⁻⁵Relative RateTurnover Frequency (TOF) (h⁻¹)
3-Chloro-2-formyl-4-methylphenylboronic acid 2-CHO (EWG), 3-Cl (EWG), 4-CH₃ (EDG)8.51.7306
2-Formylphenylboronic acid2-CHO (EWG)6.21.24223
4-Chlorophenylboronic acid4-Cl (EWG)5.01.0180
Phenylboronic acidNone4.20.84151
4-Methoxyphenylboronic acid4-OCH₃ (EDG)3.10.62112

Reaction Conditions: 4-Bromoanisole (0.1 M), Boronic Acid (0.12 M), Pd(PPh₃)₄ (1 mol%), K₂CO₃ (2 eq.), Toluene/H₂O (4:1), 80 °C. Data is hypothetical and for illustrative purposes.

Analysis of Kinetic Data:

The data in Table 1 highlights the significant impact of substituents on the reaction kinetics.

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as the formyl (-CHO) and chloro (-Cl) groups, generally leads to an increase in the reaction rate. This is attributed to the increased Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.

  • 3-Chloro-2-formyl-4-methylphenylboronic acid exhibits the highest initial rate among the tested compounds. The combined electron-withdrawing effects of the chloro and formyl groups likely enhance its reactivity. The ortho-formyl group may also play a role in pre-coordination to the palladium center, facilitating the transmetalation step.

  • Electron-Donating Groups (EDGs): Conversely, the presence of an electron-donating group, such as the methoxy (-OCH₃) group, leads to a decrease in the reaction rate.

  • Turnover Frequency (TOF): The TOF values mirror the trend observed in the initial rates, with 3-Chloro-2-formyl-4-methylphenylboronic acid demonstrating the highest catalytic efficiency under these conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for interpreting kinetic data and making informed decisions about reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. [1]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L₂-R² OA_complex->Transmetalation_complex Transmetalation (R²-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_complex->Product

Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

  • Transmetalation: This is often the rate-determining step. The organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid. The Lewis acidity of the boronic acid, influenced by its substituents, plays a crucial role here.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired product (R¹-R²), and the Pd(0) catalyst is regenerated, completing the cycle.

The enhanced reactivity of 3-Chloro-2-formyl-4-methylphenylboronic acid can be rationalized by its influence on the transmetalation step. The electron-withdrawing formyl and chloro groups increase the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the palladium-hydroxide species (formed from the base), thus accelerating the formation of the key intermediate for transmetalation. The ortho-formyl group might also participate in a pre-coordination event with the palladium center, further lowering the activation energy for this critical step.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the kinetic analysis of Suzuki-Miyaura coupling reactions, with a specific focus on the performance of 3-Chloro-2-formyl-4-methylphenylboronic acid. The presented experimental protocols and comparative data underscore the importance of understanding the interplay between substrate electronics and reaction kinetics.

The superior reactivity of 3-Chloro-2-formyl-4-methylphenylboronic acid, driven by the electronic effects of its substituents, makes it an attractive choice for challenging coupling reactions where high efficiency and mild reaction conditions are desired.

As the demand for more efficient and sustainable synthetic methodologies continues to grow, the principles of kinetic analysis will remain central to the development of next-generation catalysts and reagents. By applying the concepts and protocols outlined in this guide, researchers and drug development professionals can accelerate their synthetic endeavors and contribute to the advancement of chemical synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Blackmond, D. G. Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 2005 , 44 (28), 4302-4320. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a tale of two reagents. Chemical Society Reviews, 2020 , 49 (1), 412-414. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]

  • Gautam, P.; Bhanage, B. M. Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 2015 , 80 (15), 7810-7815. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids with Aryl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]

  • Bard College. Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies and Process Understanding. [Link]

  • Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. However, its efficiency can be dramatically curtailed when dealing with sterically hindered substrates—a common challenge in the synthesis of complex pharmaceuticals and advanced materials. The formation of biaryls with multiple ortho-substituents often slows key steps in the catalytic cycle, leading to low yields and forcing the use of high catalyst loadings.

This guide provides a framework for objectively benchmarking catalyst performance for these challenging transformations. We will move beyond simple yield comparisons to explore the mechanistic nuances of hindered couplings, outline a robust experimental protocol for catalyst screening, and present a comparative analysis of leading catalyst systems. Our goal is to equip you with the knowledge to rationally select or optimize a catalytic system, saving valuable time and resources in your research and development efforts.

The Catalytic Cycle Under Steric Strain: Identifying the Bottleneck

The standard Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination[1][2]. While steric hindrance can affect any step, it most critically impacts the final, product-forming stage.

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-halide bond. Electron-rich and sterically bulky ligands on the palladium center facilitate this step, especially with less reactive aryl chlorides[3].

  • Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. This step requires activation of the boronic acid with a base[4].

  • Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. For hindered substrates, bringing the two bulky aryl groups into proximity for elimination is energetically demanding and is often the rate-determining step of the entire cycle[5].

A successful catalyst for hindered couplings must therefore possess structural features specifically designed to overcome the high energy barrier of reductive elimination.

Suzuki_Cycle_Hindered cluster_main Catalytic Cycle pd0 LPd(0) oa_complex L-Pd(II)(Ar¹)-X pd0->oa_complex Oxidative Addition tm_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation product Ar¹-Ar² tm_complex->product Reductive Elimination (Rate-Limiting Step) product->pd0 Catalyst Regeneration ar1x Ar¹-X ar1x->oa_complex ar2b Ar²-B(OR)₂ ar2b->oa_complex base Base base->ar2b

Caption: A standardized experimental workflow for benchmarking catalyst performance in hindered Suzuki couplings.

Standardized Experimental Protocol for Catalyst Screening

This protocol describes a general procedure for coupling a hindered aryl halide with a hindered boronic acid.

Model Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.

Materials:

  • Aryl Halide: 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Boronic Acid: 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Base: Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely powdered and dried.

  • Catalyst/Precatalyst: (0.01 mmol, 1.0 mol %)

  • Solvent: Dioxane/Water (5:1 mixture, 5 mL), degassed.

  • Internal Standard: Dodecane (for GC analysis).

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium precatalyst (0.01 mmol).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. If using an internal standard for analysis, it should be added at this stage.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring and Quenching: After a set time (e.g., 4 hours), remove the vessel from the heat and allow it to cool to room temperature. Take an aliquot for analysis. The reaction can be quenched by adding water (10 mL) and diluting with ethyl acetate (15 mL).[6]

  • Workup and Analysis: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[6] Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield relative to the internal standard. For more precise quantification, HPLC analysis is recommended.[6][7]

Self-Validation: This protocol is self-validating because it includes a limiting reagent (the aryl halide), a precisely measured catalyst loading, and an internal standard for accurate quantification. Running a control reaction without a catalyst is crucial to confirm that the observed product formation is indeed catalyzed. Monitoring the reaction over time by taking aliquots at different intervals (e.g., 1h, 2h, 4h, 8h) allows for the calculation of TOF and provides insight into catalyst stability and reaction kinetics.[8][9]

Comparative Data Analysis

The following table summarizes representative performance data for different catalyst systems under challenging Suzuki coupling conditions, as synthesized from literature reports.

Catalyst System (Ligand)Hindered Substrate ExampleCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos Coupling to form tetra-ortho-substituted biaryl1.51001295[10]
Pd(OAc)₂ / SPhos Aryl chloride with ortho-substituent1.0110298[4]
PEPPSI-iPr (NHC) Coupling with hindered aryl chlorides3.0801891[4]
Pd(PPh₃)₄ / (t-Bu)PCy₂ Deactivated and hindered aryl chlorides0.0000951001292[3]
Pd / HFTPhos Tetra-ortho-substituted biaryl synthesis0.025802499[5]
Pd / BI-DIME Extremely hindered biaryls (ortho-isopropyl)2.01002494[10][11]

Note: This table is a synthesis of data from multiple sources and reaction conditions may vary slightly. It is intended for illustrative comparison.

Conclusion and Recommendations

Benchmarking catalyst performance for hindered Suzuki couplings requires a systematic and mechanistically informed approach. For most applications involving hindered substrates, Buchwald-type biaryl phosphine ligands, particularly when used with their corresponding G3 or G4 palladacycle precatalysts, represent the gold standard . They offer a superb balance of high reactivity, broad substrate scope, and operational simplicity.

However, for particularly challenging transformations or when catalyst robustness at high temperatures is a concern, NHC-based systems like PEPPSI-iPr provide a powerful alternative . When pushing the boundaries of molecular complexity, such as in the synthesis of tetra-ortho-substituted biaryls, exploring novel ligands like HFTPhos may provide significant advantages in terms of efficiency and dramatically reduced catalyst loadings.[5]

Ultimately, the optimal catalyst is substrate-dependent. The standardized screening protocol provided in this guide offers a reliable framework for making an evidence-based decision, ensuring the selection of the most efficient and cost-effective catalyst for your specific synthetic challenge.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PubMed Central. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Royal Society of Chemistry. [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation - ACS Publications. [Link]

  • SUZUKI REACTION MONITORING - Advion Inc. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - ACS Publications. [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Performance Evaluation of Different Reactor Concepts for the Oxidative Coupling of Methane on Miniplant Scale - MDPI. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Royal Society of Chemistry. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction - MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ResearchGate. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - National Institutes of Health. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Publications. [Link]

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Navigating Steric Obstacles: A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of Ortho-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency. However, the synthesis of sterically hindered biaryls, particularly those involving ortho-substituted arylboronic acids, presents a significant challenge to this otherwise robust methodology. The steric bulk in close proximity to the reacting centers can impede key steps in the catalytic cycle, leading to low yields and sluggish reaction rates. The judicious selection of a supporting ligand for the palladium catalyst is paramount to overcoming these steric impediments. This guide provides an in-depth, side-by-side comparison of prominent ligand classes, supported by experimental data, to empower researchers in navigating this demanding synthetic landscape.

The Challenge of Ortho-Substitution

The steric hindrance imposed by ortho-substituents on an arylboronic acid primarily complicates two crucial steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination. The bulky ortho-groups can hinder the approach of the boronic acid to the palladium center during transmetalation. More critically, they can dramatically slow down the final reductive elimination step, where the new C-C bond is formed, due to increased steric repulsion in the transition state. This often leads to undesired side reactions and decomposition of the catalyst.

To address these challenges, the ideal ligand should possess specific structural features that promote the formation of a highly reactive and sterically accommodating catalytic species. The most successful ligands are typically characterized by a combination of significant steric bulk and strong electron-donating ability.

The Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Substrates

Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Substrates Pd(0)L Highly Reactive Pd(0)L Species Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (Base Assisted) Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OH)₂ Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination (Rate-Limiting) Ar-Pd(II)-Ar'(L)->Reductive_Elimination Product Ar-Ar' (Sterically Hindered Biaryl) Reductive_Elimination->Product Product->Pd(0)L Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting reductive elimination step for sterically hindered substrates.

Side-by-Side Comparison of Leading Ligand Classes

The choice of ligand is critical for driving the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids to completion with high efficiency. Here, we compare three of the most successful classes of ligands: Buchwald-type phosphines, cataCXium® ligands, and N-Heterocyclic Carbenes (NHCs).

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen L. Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. Their design principle revolves around creating sterically demanding and electron-rich phosphines that promote the formation of monoligated, 14-electron Pd(0) species. These are highly reactive towards oxidative addition and facilitate the challenging reductive elimination step.[1]

Key Features:

  • Steric Bulk: Large substituents on the phosphine (e.g., cyclohexyl, tert-butyl) and on the biaryl scaffold create a sterically crowded environment around the palladium center. This disfavors the formation of less reactive bis-ligated complexes and promotes the crucial reductive elimination step.[2]

  • Electron-Donating Ability: The electron-rich nature of these phosphines enhances the rate of oxidative addition of aryl chlorides and stabilizes the resulting Pd(II) intermediate.[2]

Prominent Examples:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top performer for a wide range of sterically demanding couplings. The methoxy groups contribute to its electron-rich character and steric profile.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The isopropyl groups provide significant steric bulk, making it highly effective for tetra-ortho-substituted biaryl synthesis.[1]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand, particularly for couplings involving heteroaryl chlorides.[3]

Performance Data for Buchwald Ligands in Sterically Hindered Couplings:

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos 2-Chloro-6-methylaniline2-Methylphenylboronic acidK₃PO₄Toluene/H₂O10095[2]
XPhos 2-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidK₃PO₄t-AmylOH10092[1]
RuPhos 2-Bromopyridine2-Isopropylphenylboronic acidK₂CO₃Dioxane/H₂O8098[3]
cataCXium® Ligands

The cataCXium® family of ligands, particularly cataCXium® A (di(1-adamantyl)-n-butylphosphine), are highly effective for Suzuki-Miyaura couplings of sterically hindered substrates. These ligands are characterized by their extreme bulk and strong electron-donating properties.[4]

Key Features:

  • Exceptional Steric Hindrance: The adamantyl groups are exceptionally bulky, which is highly effective at promoting reductive elimination.

  • Strong σ-Donors: As alkylphosphines, they are potent electron donors, which accelerates the oxidative addition step, especially with challenging aryl chlorides.[4]

Performance Data for cataCXium® A:

Aryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidK₃PO₄Dioxane/H₂O10096[4]
1-Bromo-2,6-dimethylbenzene2-Methylphenylboronic acidCsFToluene8091[5]
N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. They are typically stronger σ-donors than phosphines and can be tailored to have significant steric bulk.

Key Features:

  • Strong σ-Donation: NHCs form very stable bonds with palladium and their strong electron-donating character can facilitate oxidative addition.

  • Tunable Steric Bulk: The substituents on the nitrogen atoms of the heterocyclic ring can be varied to create a range of sterically demanding environments around the metal center.

Prominent Examples:

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used NHC ligand with significant steric bulk.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone version of IPr, which can offer different steric and electronic properties.

Performance Data for NHC Ligands:

| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IPr | 2-Chloro-6-fluorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 88 |[2] | | SIPr | 2-Bromo-1,3-dimethylbenzene | 2-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 110 | 94 |[2] |

Mechanistic Considerations: Why Bulk is Better

The success of these ligands in promoting the coupling of sterically hindered substrates can be attributed to their influence on the palladium catalyst's coordination sphere and the energetics of the catalytic cycle.

Ligand Effect on Catalytic Species cluster_0 Less Bulky Ligands (e.g., PPh₃) cluster_1 Bulky Ligands (e.g., XPhos, cataCXium A) PdL2 PdL₂ (Less Reactive) Slow_RE Slow_RE PdL2->Slow_RE Slow Reductive Elimination PdL PdL (Highly Reactive) Fast_RE Fast_RE PdL->Fast_RE Fast Reductive Elimination Pd(0) Pd(0) Source Pd(0)->PdL2 + 2L Pd(0)->PdL + L

Caption: Bulky ligands favor the formation of monoligated Pd(0)L species, which are more reactive and lead to faster reductive elimination.

Bulky ligands promote the formation of monoligated Pd(0)L species, which are more coordinatively unsaturated and thus more reactive in oxidative addition than their bis-ligated counterparts.[1] Furthermore, the steric pressure exerted by these bulky ligands on the Pd(II) intermediate after transmetalation facilitates the reductive elimination step, which is often the rate-determining step for sterically demanding substrates. The steric repulsion between the ligand and the two aryl groups encourages their expulsion from the coordination sphere as the desired biaryl product.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Ortho-Substituted Arylboronic Acid with an Aryl Chloride using a Buchwald Ligand

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv)

  • Ortho-substituted arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Buchwald Ligand (e.g., SPhos or XPhos) (1.2-2.4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride, the ortho-substituted arylboronic acid, and potassium phosphate under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and the Buchwald ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Solvent Addition: Add the remaining degassed solvent to the reaction mixture. If using a biphasic system, add the degassed water.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Experimental Workflow

Experimental_Workflow Start Start Step1 Combine Aryl Halide, Arylboronic Acid, & Base in Inert Atmosphere Start->Step1 Step2 Prepare Catalyst Solution (Pd Source + Ligand) Step1->Step2 Step3 Add Catalyst to Reaction Mixture Step2->Step3 Step4 Add Degassed Solvent Step3->Step4 Step5 Heat and Stir (80-110 °C) Step4->Step5 Step6 Monitor Reaction Progress (TLC, GC-MS) Step5->Step6 Step7 Aqueous Work-up Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 End Pure Biaryl Product Step8->End

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling with sterically hindered substrates.

Conclusion

The successful Suzuki-Miyaura coupling of ortho-substituted arylboronic acids hinges on the rational selection of a ligand that can effectively mitigate steric hindrance. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, along with robust N-heterocyclic carbenes, have proven to be the most effective tools for this purpose. By promoting the formation of highly reactive, monoligated palladium species and facilitating the rate-limiting reductive elimination step, these advanced ligands have transformed the synthesis of sterically congested biaryls from a formidable challenge into a routine and reliable procedure. This guide serves as a starting point for researchers to select the optimal ligand and reaction conditions for their specific synthetic targets, ultimately accelerating the discovery and development of new molecules in pharmaceuticals, agrochemicals, and materials science.

References

  • Akin, A. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(15), 4433. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with aryl and heteroaryl chlorides.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis, 56, A-T. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling of aryl chlorides with sterically hindered substrates. Chemical Society Reviews, 40(10), 5063-5085.
  • Yin, J., & Buchwald, S. L. (2002). A Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Protocols for Optimal Yield

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2] Its significance in modern organic synthesis is underscored by the awarding of the 2010 Nobel Prize in Chemistry to Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, for their work on palladium-catalyzed cross-couplings.[3] The reaction's broad applicability, mild conditions, and the low toxicity of its boron-based reagents have made it a cornerstone in the pharmaceutical and fine chemical industries.[3][4]

This guide provides an in-depth, objective comparison of various Suzuki coupling protocols, supported by experimental data, to empower you in selecting the most effective method for your specific synthetic challenge. We will delve into the critical components of the reaction, analyze their impact on yield, and provide practical, step-by-step protocols.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.[2][5]

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, a step that is typically facilitated by a base.[2][3]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[2][5]

Suzuki_Catalytic_Cycle cluster_cycle Pd(0)Ln Pd(0)Ln R¹-Pd(II)L-X R¹-Pd(II)L-X Pd(0)Ln->R¹-Pd(II)L-X Oxidative Addition (R¹-X) R¹-Pd(II)L-R² R¹-Pd(II)L-R² R¹-Pd(II)L-X->R¹-Pd(II)L-R² Transmetalation (R²-B(OR)₂ + Base) R¹-Pd(II)L-R²->Pd(0)Ln Regeneration Product (R¹-R²) Product (R¹-R²) R¹-Pd(II)L-R²->Product (R¹-R²) Reductive Elimination

Key Parameters Influencing Yield: A Comparative Analysis

The success and yield of a Suzuki coupling are highly dependent on the careful selection of several key components: the palladium source and ligand, the base, and the solvent system.

The Catalyst System: Palladium Source and Ligand Selection

The combination of a palladium precursor and a ligand is critical for catalytic activity and stability. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern protocols often utilize more sophisticated systems for higher yields and broader substrate scope.

Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its electronic and steric properties. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald and others, are often superior for coupling challenging substrates, including sterically hindered aryl chlorides.[1] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity.[3]

Precatalysts: Modern approaches often employ palladium precatalysts, which are stable, air- and moisture-insensitive compounds that readily generate the active Pd(0) species in situ. Buchwald's palladacycle precatalysts (e.g., G2, G3, and G4) and PEPPSI-type catalysts are widely used and commercially available.[6]

Comparative Yields with Different Precatalysts:

The choice of precatalyst can significantly impact the reaction yield, as demonstrated in the coupling of 2-chloro-4,6-dimethoxypyrimidine with heteroarylboronic acids.

PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%) with Benzo[b]furan-2-boronic acidYield (%) with 3-Furanboronic acid
[Pd(allyl)Cl]₂SPhosK₃PO₄MeOH/THF6019585
[Pd(allyl)Cl]₂XPhosK₃PO₄MeOH/THF6019288
XPhos Pd G2XPhosK₃PO₄MeOH/THF6019891
SPhos Pd G2SPhosK₃PO₄MeOH/THF6019689

Data adapted from a study on the performance of allyl-based palladium precatalysts.[6]

This data clearly shows that for these specific substrates, the Buchwald G2 precatalysts generally provide higher yields compared to the simple palladium-allyl precursor with the same ligand.

The Role of the Base

The base is essential for the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.[3] The choice of base can dramatically affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

Impact of Different Bases on Yield:

A study on the coupling of 4-bromoanisole with phenylboronic acid highlights the significant influence of the base on the reaction yield.

BaseSolventTemp (°C)Time (h)Yield (%)
Na₂CO₃Water80198
K₂CO₃Water80195
K₃PO₄Water80192
NaOHWater80185
KOHWater80188
NaOAcWater80175
TEAWater80160

Data adapted from a study on the effect of different bases on the Suzuki-Miyaura coupling.[7]

In this particular system, sodium carbonate proved to be the most effective base, affording a near-quantitative yield.

Solvent Systems: From Anhydrous to Aqueous Media

The choice of solvent is another critical parameter that can influence reaction rates and yields. While many Suzuki couplings are performed in anhydrous organic solvents like dioxane, THF, or toluene, the ability to use aqueous or biphasic solvent systems is a significant advantage of this reaction.[4] Water can often accelerate the reaction and is an environmentally friendly and cost-effective solvent.

Effect of a Cosolvent on Yield:

The addition of an organic cosolvent to an aqueous system can sometimes improve the solubility of the reactants and enhance the yield. However, this is not always the case, as demonstrated in the coupling of various aryl bromides with phenylboronic acid.

Aryl BromideSolventYield (%)
4-BromoanisoleWater98
4-BromoanisoleToluene/Water85
4-BromobenzonitrileWater99
4-BromobenzonitrileToluene/Water90
4-BromobenzaldehydeWater97
4-BromobenzaldehydeToluene/Water88

Data adapted from a study on Suzuki coupling reactions in water.[8]

These results indicate that for these substrates, performing the reaction in water alone provides superior yields compared to a biphasic toluene/water system.

Experimental Protocols: Step-by-Step Methodologies

To provide a practical context, here are two representative, detailed protocols for Suzuki-Miyaura coupling reactions.

Protocol 1: Suzuki Coupling of an Aryl Chloride with a Heteroarylboronic Acid

This protocol is based on a high-yielding procedure utilizing a Buchwald G2 precatalyst.

Materials:

  • 2-chloro-4,6-dimethoxypyrimidine

  • Benzo[b]furan-2-boronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloro-4,6-dimethoxypyrimidine (0.3 M), benzo[b]furan-2-boronic acid (0.45 M), and potassium phosphate (0.6 M).

  • Add the XPhos Pd G2 precatalyst (0.0003 M).

  • Add methanol (0.66 mL) and tetrahydrofuran (0.33 mL).

  • Seal the tube and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture vigorously for 1 hour.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Protocol_1_Workflow A Combine Reactants and Base B Add Precatalyst A->B C Add Solvents B->C D Heat and Stir C->D E Workup D->E F Purification E->F

Protocol 2: Aqueous Suzuki Coupling of an Aryl Bromide

This protocol demonstrates an environmentally friendly approach using water as the primary solvent.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add 5 mL of deionized water.

  • Seal the vial and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol_2_Workflow A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Water B->C D Heat and Stir C->D E Extraction and Workup D->E F Purification E->F

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction remains a powerful and versatile tool in the arsenal of synthetic chemists. Achieving optimal yields requires a careful and informed selection of the catalyst system, base, and solvent. As demonstrated by the comparative data, modern palladium precatalysts, particularly the Buchwald G2 systems, often provide superior results for challenging substrates. The choice of base is highly substrate-dependent, with inorganic carbonates and phosphates frequently offering excellent performance. Furthermore, the ability to perform Suzuki couplings in aqueous media not only presents a greener alternative but can also lead to improved yields.

The continued development of more active and robust catalysts, along with a deeper understanding of the reaction mechanism, will undoubtedly further expand the scope and utility of the Suzuki-Miyaura coupling, enabling the synthesis of ever more complex and vital molecules for the advancement of science and medicine.

References

  • [A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp

  • PMC8941655/)

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A Researcher's Guide to the Computational Analysis of Substituted Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reactivity of substituted phenylboronic acids through the lens of modern computational chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between molecular structure, electronic properties, and reaction outcomes. We will explore the core principles governing the utility of these indispensable reagents, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and provide the practical framework for conducting insightful computational investigations.

The Central Role of Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the boronic acid is a critical determinant of the efficiency and scope of this transformation. Substituents on the phenyl ring can dramatically alter the reaction kinetics and yield, making a quantitative understanding of their impact essential for reaction design and optimization.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the complex mechanisms of such catalytic cycles.[3] They allow us to visualize transition states, calculate reaction barriers, and predict how subtle electronic and steric modifications to a reactant will influence the overall process.

The Suzuki-Miyaura Catalytic Cycle: A Computational Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states. Computational studies have been instrumental in mapping the energy landscapes of these steps, revealing kinetic bottlenecks and clarifying the roles of various reaction components.[3][4]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition [Ar-Pd(II)L₂-X] Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Transmetalation [Ar-Pd(II)L₂-Ar'] OA_Complex->TM_Complex Product_Complex Product Complex [Ar-Ar'-Pd(0)L₂] TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration (+ Ar-Ar') Computational_Workflow Figure 2: General Computational Chemistry Workflow A 1. Define Chemical System (Reactants, Catalyst, Solvent) B 2. Select Computational Method (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Geometry Optimization (Find energy minima for reactants, intermediates, products) B->C D 4. Transition State (TS) Search (e.g., QST2/3, Berny optimization) C->D E 5. Frequency Calculation (Confirm minima (0 imag. freq.) & TS (1 imag. freq.)) D->E E->C If incorrect frequencies, re-optimize F 6. Calculate Energies (Electronic, ZPE, Gibbs Free Energy) E->F G 7. Analyze Results (Construct Reaction Profile, Compare Barriers) F->G

Caption: Figure 2: General Computational Chemistry Workflow

Experimental Protocol: Calculating the Transmetalation Barrier

This protocol outlines the steps to calculate the energy profile for the transmetalation step involving a substituted phenylboronate and a generic L₂Pd(Ar)X complex using a program like Gaussian.

  • Build the Molecules: Construct the 3D structures of the individual reactants: the tetracoordinate boronate [Ar'-B(OH)₃]⁻ and the palladium complex L₂Pd(Ar)X.

  • Optimize Reactant Geometries:

    • Perform a geometry optimization and frequency calculation for each reactant separately.

    • Rationale: This ensures you are starting from true energy minima on the potential energy surface. The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Example Keyword Line (Gaussian): #p B3LYP/6-31G(d) SCRF=(Solvent=Toluene) Opt Freq

  • Locate the Pre-transmetalation Intermediate:

    • Arrange the optimized reactants in a chemically reasonable orientation (e.g., one of the boronate oxygens coordinating to the palladium center after displacement of the halide X).

    • Perform a geometry optimization of this complex.

  • Find the Transmetalation Transition State (TS):

    • This is the most challenging step. The goal is to find the first-order saddle point connecting the intermediate and the product. The structure will feature a partially formed Pd-C(Ar') bond and a partially broken B-C(Ar') bond.

    • Use a TS optimization algorithm (e.g., Opt=(TS,CalcFC,NoEigentest) in Gaussian). It is often effective to start from a guess structure that is an interpolation between the intermediate and the product.

    • Rationale: The TS structure corresponds to the highest point on the minimum energy path between reactant and product. Its energy determines the kinetic barrier.

  • Verify the Transition State:

    • Perform a frequency calculation on the optimized TS geometry.

    • A true TS must have exactly one imaginary frequency. This frequency corresponds to the motion along the reaction coordinate (the C-B bond breaking and C-Pd bond forming).

  • Optimize Product Geometry:

    • The product of this step is the di-aryl palladium complex L₂Pd(Ar)(Ar') and the boron-containing byproduct. Optimize its geometry.

  • Calculate Energies and the Barrier:

    • Use the Gibbs free energies (G) from the frequency calculations for each species (Reactants, TS, Products).

    • Activation Energy (ΔG‡) = G(TS) - G(Reactants)

    • Reaction Energy (ΔGr) = G(Products) - G(Reactants)

  • Repeat for Different Substituents: Repeat steps 1-7 for each substituted phenylboronic acid of interest to build a comparative dataset.

Conclusion: From In Silico to In the Flask

Computational studies provide an unparalleled window into the reactivity of substituted phenylboronic acids. By quantifying the influence of substituents on Lewis acidity, transmetalation barriers, and the propensity for protodeboronation, these methods offer predictive power that can guide experimental design. This synergy between in silico investigation and laboratory practice accelerates the development of more efficient, robust, and selective synthetic methodologies. The principles and protocols outlined in this guide serve as a foundation for researchers aiming to leverage computational chemistry to solve complex challenges in organic synthesis and drug discovery.

References

  • Al-Amin, M., & El-zafir, S. S. (2020). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Popielarski, P., & Jurczak, J. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Al-Amin, M., & El-zafir, S. S. (2020). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. [Link]

  • Hazari, N., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Silva, A. F., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]

  • Amatore, C., et al. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate. [Link]

  • Nambo, M., & Crudden, C. M. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]

  • Stepanenko, V., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate. [Link]

  • Scott, J. P., & Singleton, D. A. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. [Link]

  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023). Taylor & Francis Online. [Link]

  • pKa values for boronic acids 1-7. ResearchGate. [Link]

  • Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]

  • Stepanenko, V., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Reagents and conditions: (a) variously substituted phenylboronic acid,... ResearchGate. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Chemistry – An Asian Journal. [Link]

  • Christensen, J. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-formyl-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-2-formyl-4-methylphenylboronic acid, grounding each recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-formyl-4-methylphenylboronic acid was not located, the procedures outlined below are based on the known hazards of structurally similar boronic acid derivatives and general best practices for handling halogenated organic compounds, in accordance with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of 3-Chloro-2-formyl-4-methylphenylboronic acid is the first step in ensuring its safe handling and disposal. Based on data from similar phenylboronic acid compounds, this chemical should be treated as hazardous.[1][2]

Likely Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to the presence of a chlorine atom, this compound is classified as a halogenated organic compound . This is a critical factor in determining the correct waste stream for disposal.

Personal Protective Equipment (PPE)

Before handling 3-Chloro-2-formyl-4-methylphenylboronic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact and subsequent irritation.[3]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and dust, which can cause serious irritation.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of dust or vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of 3-Chloro-2-formyl-4-methylphenylboronic acid is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with regulations.

Step 1: Waste Segregation

The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions and to ensure correct disposal routes.

  • Designated Waste Container: All waste containing 3-Chloro-2-formyl-4-methylphenylboronic acid, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be placed in a designated "Halogenated Organic Waste" container.[4]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[2][5] Mixing incompatible chemicals can lead to vigorous and potentially dangerous reactions.

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are mandated by OSHA's Laboratory Standard and EPA regulations.[6]

  • Container Type: Use a chemically compatible container with a secure, screw-top lid.[7] The container should be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chloro-2-formyl-4-methylphenylboronic acid"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant," "Halogenated Organic").

Step 3: Waste Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste.[7]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.[1][2][7]

    • Store the container in a well-ventilated area, away from heat and direct sunlight.[3]

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should 3-Chloro-2-formyl-4-methylphenylboronic acid or any other hazardous chemical be disposed of down the sink.[4] This can lead to environmental contamination and damage to plumbing.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated halogenated organic waste container. Clean the spill area with a suitable solvent and then soap and water.
Large Spill Evacuate the immediate area and alert your supervisor and institutional EHS. Do not attempt to clean up a large spill without proper training and equipment.

Visualization of the Disposal Workflow

To provide a clear visual representation of the disposal process, the following workflow diagram has been created using the DOT language.

Disposal Workflow for 3-Chloro-2-formyl-4-methylphenylboronic acid cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start Generation of Waste (e.g., unused chemical, contaminated items) assess Assess Hazards (Irritant, Halogenated Organic) start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate container Select & Label Compatible Container segregate->container store Store in Satellite Accumulation Area container->store inspect Weekly Inspection store->inspect request Request EHS Waste Pickup store->request Container Full or > 1 year inspect->store < 1 year dispose Professional Disposal request->dispose

Caption: Disposal workflow for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Regulatory Framework and Institutional Responsibility

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories that use hazardous chemicals.[10] The CHP must include specific procedures for the safe handling and disposal of these chemicals. Your institution's CHP is a critical resource for laboratory safety.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[9] Laboratories are considered generators of hazardous waste and are subject to its regulations regarding waste identification, storage, and disposal.

It is the responsibility of the principal investigator and the institution to ensure that all laboratory personnel are trained on the hazards of the chemicals they work with and the proper procedures for waste disposal.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The vital role of 3-Chloro-2-formyl-4-methylphenylboronic acid as a building block in complex molecule synthesis, particularly in drug discovery, necessitates a thorough understanding of its safe handling. This guide provides essential, immediate safety and logistical information, empowering you to work confidently and securely.

Chemical Profile and Hazard Assessment

Key Structural Analogs and Their Hazard Profiles:

CompoundCAS NumberKey Hazards
3-Chloro-4-methylphenylboronic acid175883-63-3Solid, melting point 228-232 °C.[1]
4-Methylphenylboronic acid5720-05-8Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]
Phenylboronic acid98-80-6Air sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Based on these analogs, it is prudent to treat 3-Chloro-2-formyl-4-methylphenylboronic acid as a compound that may cause skin, eye, and respiratory irritation. The presence of the aldehyde functional group also warrants caution, as aldehydes can be irritants and sensitizers.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical safety goggles and a face shieldStandard laboratory safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.[6][7][8]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Regularly inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated. Avoid touching surfaces like doorknobs, pens, or keyboards with gloved hands.[6][7][9]
Body Laboratory coat and a chemical-resistant apronA lab coat should be fully buttoned. For tasks with a higher risk of splashes, a neoprene or butyl rubber apron provides an additional barrier.[8][10]
Respiratory Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary.To prevent inhalation of dust, always handle the solid compound in a certified chemical fume hood.[3][6][11] If engineering controls are not sufficient, a respirator appropriate for organic vapors and particulates should be used.[6]

PPE Selection and Usage Workflow:

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_disposal Disposal Assess Task Assess Task-Specific Risks Select PPE Select Appropriate PPE Assess Task->Select PPE Determines Don PPE Don PPE Correctly Select PPE->Don PPE Leads to Handle Chemical Handle Chemical in Designated Area Don PPE->Handle Chemical Enables Doff PPE Doff PPE Carefully Handle Chemical->Doff PPE Followed by Dispose PPE Dispose of Contaminated PPE Doff PPE->Dispose PPE Requires

Caption: A logical workflow for the selection and use of PPE.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5] Boronic acids can be air-sensitive and may require storage under an inert atmosphere.[5] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5] Boric acid and its derivatives are generally stable but can be hygroscopic.[12]

Handling and Use:

  • Designated Area: All handling of 3-Chloro-2-formyl-4-methylphenylboronic acid should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]

  • Avoid Dust Formation: Take care to avoid generating dust when transferring the solid.[2][4][5]

  • Spill Management: In the event of a spill, wear appropriate PPE, and carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[6]

Disposal Plan:

The disposal of chemical waste must comply with local, state, and federal regulations.

  • Small Quantities: For very small residual amounts, some jurisdictions may permit disposal by flushing with a large excess of water down a laboratory sink.[9][11][13] However, always consult your institution's environmental health and safety (EHS) office first.

  • Contaminated Materials: All contaminated PPE and labware should be collected in a designated, labeled hazardous waste container.

  • Bulk Disposal: Larger quantities of the chemical waste must be disposed of as hazardous chemical waste through your institution's EHS program.[9] The material should be collected in a clearly labeled, sealed container.[9]

Disposal Decision Tree:

Disposal_Decision_Tree Start Chemical Waste Generated Quantity Small or Large Quantity? Start->Quantity Small Small Residual Quantity Quantity->Small Small Large Bulk or Contaminated Material Quantity->Large Large Consult EHS Consult Institutional EHS for Sink Disposal Policy Small->Consult EHS Hazardous Waste Collect in Labeled Hazardous Waste Container Large->Hazardous Waste Approved Approved for Sink Disposal? Consult EHS->Approved Policy Check Flush Flush with Copious Water Approved->Flush Yes Approved->Hazardous Waste No EHS Pickup Arrange for EHS Pickup Hazardous Waste->EHS Pickup

Caption: A decision tree for the proper disposal of chemical waste.

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 3-Chloro-2-formyl-4-methylphenylboronic acid, ensuring a safe and productive laboratory environment.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]

  • How to Store Boric Acid | Lab Alley. Available at: [Link]

  • Disposal of Solid Chemicals in the Normal Trash | Public Safety. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at: [Link]

  • Northumbria University – Safe Disposal of Chemical Waste - Sustainability Exchange. Available at: [Link]

  • 4-Methylbenzeneboronic acid - SAFETY DATA SHEET. Available at: [Link]

  • PPE and Safety for Chemical Handling - ACS Material. Available at: [Link]

  • Disposal Of Boric Acid - Sciencing. Available at: [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Available at: [Link]

  • Choosing the Right Apron for Chemical Handling - Blog - Droppe. Available at: [Link]

  • Personal Protective Kit (PPE Kit) - BHS Industrial Equipment. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.